molecular formula C10H13NO B6152289 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol CAS No. 1896674-46-6

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Cat. No.: B6152289
CAS No.: 1896674-46-6
M. Wt: 163.2
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Description

2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.2. The purity is usually 95.
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Properties

CAS No.

1896674-46-6

Molecular Formula

C10H13NO

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

The Isoindoline Core in Drug Discovery: A Technical Guide to 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized to impart conformational restriction to flexible pharmacophores. Among its functionalized derivatives, 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol stands out as a highly versatile, bifunctional building block. Featuring both a secondary amine within a rigid bicyclic framework and a primary alcohol on a flexible ethyl tether, this molecule offers orthogonal reactivity vectors for complex drug synthesis.

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and downstream derivatization strategies for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, grounded in field-proven methodologies and [2].

Structural Profiling & Physicochemical Data

The utility of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol stems from its unique balance of rigidity and flexibility. The C1 position of the isoindoline ring is a chiral center, meaning the molecule exists as two enantiomers—(1S) and (1R)—which often exhibit vastly different target binding affinities due to spatial constraints within receptor binding pockets.

To facilitate rational drug design, the core quantitative properties of the free base are summarized below:

PropertyValuePharmacological Implication
Chemical Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol Highly fragment-like (Rule of 3 compliant), ideal for FBDD.
Chiral Centers 1 (C1 position)Requires enantioselective synthesis or chiral resolution.
H-Bond Donors 2 (N-H, O-H)Facilitates strong interactions with kinase/GPCR hinge regions.
H-Bond Acceptors 2 (N, O)Enhances aqueous solubility.
Topological Polar Surface Area (TPSA) 32.3 ŲExcellent membrane permeability; high likelihood of BBB penetration.
Rotatable Bonds 2Low entropic penalty upon target binding.

Synthetic Methodology: Controlled Reduction to the Isoindoline Core

The synthesis of 1-substituted isoindolines requires careful control to prevent ring-opening or over-reduction. The most reliable approach is the chemoselective reduction of a functionalized lactam/ester precursor, such as methyl 2-(1-oxoisoindolin-3-yl)acetate.

Causality in Reagent Selection

While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, it is prone to causing reductive cleavage of the isoindolinone C-N bond, leading to undesired acyclic phenethylamine byproducts. By substituting LiAlH₄ with Borane-Tetrahydrofuran (BH₃·THF) , we exploit borane's Lewis acidic nature. BH₃ coordinates selectively with the electron-rich carbonyl oxygen of the lactam, driving a smooth, chemoselective reduction to the cyclic amine without ring fragmentation.

Step-by-Step Protocol (Self-Validating System)

Objective: Chemoselective reduction of methyl 2-(1-oxoisoindolin-3-yl)acetate to 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Causality: BH₃·THF is highly sensitive to moisture, rapidly hydrolyzing to unreactive boric acid.

  • Reagent Solubilization: Dissolve methyl 2-(1-oxoisoindolin-3-yl)acetate (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Hydride Transfer: Add BH₃·THF (1.0 M in THF, 4.0 equiv) dropwise. Causality: A large excess is required because the ester requires 2 equivalents of hydride, the lactam requires 2 equivalents, and additional borane is consumed in amine coordination.

  • Reflux & Monitoring: Heat the reaction to 65 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the UV-active starting material disappears and a new baseline spot appears that stains dark purple with Ninhydrin (confirming the generation of the secondary amine).

  • Acidic Quenching (Critical Step): Cool to 0 °C. Cautiously add Methanol (10 mL) dropwise to quench unreacted borane. Follow immediately with 1 M HCl (20 mL) and reflux for 1 hour.

    • Causality: The product initially forms a highly stable amine-borane complex. Without the acidic reflux, this complex will not partition into the organic phase during extraction, resulting in near-zero isolated yields.

  • Isolation: Cool to room temperature and basify the aqueous layer to pH 12 using 2 M NaOH. Extract with EtOAc (3 x 50 mL). Causality: The high pH ensures the secondary amine (pKa ~9.5) is fully deprotonated and lipophilic enough to migrate into the organic phase.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (neutral alumina) to yield the pure amino-alcohol.

Workflow SM Methyl 2-(1-oxoisoindolin-3-yl)acetate (Starting Material) Red BH3·THF Reduction (0 °C to Reflux) SM->Red Step 1: Hydride Transfer Adduct Amine-Borane Adduct (Intermediate) Red->Adduct Coordination Quench Acidic Methanol Quench (Breaks Boron Complex) Adduct->Quench Step 2: Hydrolysis Prod 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (Target Molecule) Quench->Prod Step 3: Basification & Extraction

Fig 1: Chemoselective borane reduction workflow for isoindoline synthesis.

Mechanistic Reactivity & Downstream Derivatization

The bifunctional nature of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol requires strict chemoselectivity rules during downstream derivatization. The secondary amine is significantly more nucleophilic than the primary alcohol, allowing for selective N-functionalization without the need for O-protection.

  • N-Acylation (Chemoselective): Reacting the core with an acyl chloride or anhydride in the presence of a mild base (e.g., DIPEA) selectively yields the N-acyl derivative. A notable commercial example is the enantiopure [3], which serves as an advanced intermediate in asymmetric drug synthesis.

  • O-Activation: To functionalize the alcohol, the highly reactive secondary amine must first be protected (typically as an N-Boc or N-Cbz carbamate). Once protected, the primary alcohol can be converted into a leaving group (mesylate/tosylate) using MsCl/Et₃N, transforming the molecule into a potent electrophile for subsequent cross-coupling or substitution.

  • Oxidation: The N-protected alcohol can be cleanly oxidized to an aldehyde using Dess-Martin Periodinane (DMP), providing a handle for reductive amination to append complex heterocycles.

Derivatization Core 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol N_Alk N-Acylation (Chemoselective) Core->N_Alk Ac2O / Base O_Act O-Activation (Mesylation/Tosylation) Core->O_Act MsCl / Et3N (with N-Boc) Oxid Oxidation (Swern/DMP) Core->Oxid DMP / DCM (with N-Boc) N_Prod N_Prod N_Alk->N_Prod N-Acetyl Derivative (CAS: 1103771-77-2) O_Prod O_Prod O_Act->O_Prod Electrophilic Intermediate Ox_Prod Ox_Prod Oxid->Ox_Prod Aldehyde Intermediate

Fig 2: Divergent derivatization pathways for the isoindoline amino-alcohol core.

Medicinal Chemistry Applications: The Privileged Scaffold

The [1], famous for its role in immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. However, the fully reduced isoindoline core found in 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol serves a distinct, equally critical purpose: conformational restriction .

When designing ligands for G-Protein Coupled Receptors (GPCRs) or kinase active sites, flexible benzylamine chains often suffer a high entropic penalty upon binding. By "pinning" the benzylic carbon back to the aromatic ring to form an isoindoline, medicinal chemists lock the amine into a rigid, defined vector. The 2-hydroxyethyl group at the C1 position acts as a highly tunable extension vector. It is frequently utilized to attach solubilizing morpholine rings, fluorophores for cellular imaging, or extended PEG linkers in the design of Proteolysis Targeting Chimeras (PROTACs).

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Preprints.org URL:[Link]

  • (1S)-N-acetyl-1-(2-hydroxyethyl)isoindoline | 1103771-77-2 Molaid URL:[Link]

Molecular Architecture and Physicochemical Profiling of Isoindol-1-yl Ethanol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Pharmacological Context

Isoindoline and its oxidized analogs (e.g., isoindolin-1-ones, isoindoline-1,3-diones) represent a privileged heterocyclic scaffold in medicinal chemistry. The specific functionalization of the isoindole core at the C1 position with an ethanol moiety—yielding isoindol-1-yl ethanol derivatives —introduces a critical chiral center and a highly flexible hydrogen-bonding arm.

From a structural biology perspective, this modification has profound implications for target engagement. The ethanol group provides both hydrogen-bond donor and acceptor capabilities, which are heavily leveraged in the design of1[1] and2[2]. By tuning the molecular weight and steric bulk around this core, drug developers can precisely dictate the molecule's lipophilicity (LogP) and receptor residence time.

Structural Diversity and Molecular Weight Analytics

The molecular weight (MW) of isoindol-1-yl ethanol derivatives dictates their application in the drug discovery pipeline. The unsubstituted base scaffold,3[3], possesses a low molecular weight of 163.22 g/mol , making it an ideal, high-ligand-efficiency starting point for Fragment-Based Drug Discovery (FBDD).

Conversely, heavily substituted derivatives are engineered to occupy deep hydrophobic pockets. For instance, the addition of bis(4-chlorophenyl) groups pushes the molecular weight past 400 g/mol , optimizing the scaffold for robust


 stacking interactions[4].
Table 1: Physicochemical Properties of Key Isoindol-1-yl Ethanol Derivatives
Compound NameCAS NumberMolecular FormulaExact MW ( g/mol )Key Structural Feature
1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol 1483655-58-8C₁₀H₁₃NO163.22Unsubstituted core; FBDD starting point
2-[(1R)-6-(hydroxymethyl)-2,3-dihydro-1H-isoindol-1-yl]ethanol 1314706-19-8C₁₁H₁₅NO₂193.24Dual hydroxyl groups; enhanced aqueous solubility
(αRS,3SR)-α,3-Bis(4-chlorophenyl)phthalimidine-3-ethanol 74164-83-3C₂₂H₁₇Cl₂NO₂398.29Phthalimidine core; bulky lipophilic groups
(αRS,1RS)-α,1-Bis(4-chlorophenyl)-3-ethoxy-1H-isoindole-1-ethanol 74113-21-6C₂₄H₂₁Cl₂NO₂426.34Ethoxy substitution; maximal hydrophobic interactions

Synthetic Methodologies: Step-by-Step Protocol

To ensure high fidelity in structural generation, the synthesis of isoindol-1-yl ethanol derivatives must be strictly controlled. The following protocol outlines the synthesis of the core 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol via the directed acylation and subsequent reduction of an isoindoline precursor.

Causality & Rationale: Direct alkylation of an unprotected isoindoline inevitably leads to competitive N-alkylation at the secondary amine. N-Boc protection is mandatory to direct the organometallic addition exclusively to the C1 position. Furthermore, sodium borohydride (NaBH₄) is specifically selected for the reduction step over stronger reagents like LiAlH₄ to prevent premature cleavage of the Boc protecting group.

Phase 1: N-Protection of Isoindoline
  • Reaction: Dissolve 10 mmol of isoindoline in 50 mL of anhydrous dichloromethane (DCM). Add 12 mmol of di-tert-butyl dicarbonate (Boc₂O) and 1.5 equivalents of triethylamine (TEA).

  • Execution: Stir at room temperature for 4 hours under an inert atmosphere.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the ninhydrin-positive amine spot confirms 100% N-protection.

Phase 2: C1-Acylation via Lithiation
  • Deprotonation: Cool the N-Boc-isoindoline solution in anhydrous THF to -78°C. Add sec-butyllithium (1.2 eq) dropwise to selectively deprotonate the C1 position.

  • Acylation: Introduce N-methoxy-N-methylacetamide (Weinreb amide) to install the acetyl group at C1 without over-addition.

  • Workup: Quench with saturated NH₄Cl and extract the intermediate with ethyl acetate.

Phase 3: Carbonyl Reduction
  • Reduction: Dissolve the 1-acetyl-N-Boc-isoindoline in 30 mL of methanol. Add NaBH₄ (2.0 eq) portion-wise at 0°C.

  • Workup: Stir for 2 hours, quench with distilled water, and extract to yield the N-Boc-isoindol-1-yl ethanol.

Phase 4: Deprotection & Isolation
  • Cleavage: Treat the intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 1 hour at room temperature.

  • Purification: Neutralize with saturated NaHCO₃, extract, and purify via flash chromatography to isolate the final 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

SyntheticWorkflow Start Starting Material Isoindoline Protect Step 1: N-Protection (Boc2O, TEA, DCM) Start->Protect Blocks N-alkylation Acylate Step 2: C1-Acylation (s-BuLi, Weinreb Amide) Protect->Acylate Installs Acetyl Group Reduce Step 3: Reduction (NaBH4, MeOH, 0°C) Acylate->Reduce Forms Ethanol Moiety Deprotect Step 4: Deprotection (TFA, DCM, RT) Reduce->Deprotect Removes Boc Group Product Final Product Isoindol-1-yl Ethanol Deprotect->Product Purified via Flash Chroma

Caption: Synthetic workflow for isoindol-1-yl ethanol highlighting critical N-protection and reduction steps.

Analytical Characterization & Validation

To validate the exact molecular weight and structural integrity of the synthesized derivatives, a dual-modal analytical approach is required:

  • High-Resolution Mass Spectrometry (HRMS-ESI): For 1-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, the expected protonated molecular ion

    
     is m/z 164.1075. Confirming this exact mass validates the absence of over-alkylation artifacts.
    
  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃): The diagnostic structural signal is the multiplet corresponding to the chiral CH-OH proton (typically shifting between 3.8–4.1 ppm) and the distinct doublet of the adjacent methyl group.

Pharmacological Target Engagement Pathway

Isoindoline-1,3-dione and isoindol-1-yl ethanol derivatives exhibit potent biological activities by acting as competitive enzyme inhibitors. When targeting AChE, the planar isoindole ring engages in robust


 stacking with the aromatic residues of the Peripheral Anionic Site (PAS). Simultaneously, the flexible ethanol moiety extends deep into the Catalytic Anionic Site (CAS), forming highly specific hydrogen bonds with the enzyme's catalytic triad[1]. In ACE inhibition, the hydroxyl group directly coordinates with the active site zinc ion, significantly reducing hypertension with lower in vivo toxicity than traditional peptide-based inhibitors[2].

PharmacologicalPathway Drug Isoindol-1-yl Ethanol Derivative Target Enzyme Active Site (AChE / ACE) Drug->Target Binds to HBond Hydrogen Bonding (Ethanol -OH) Target->HBond PiStack π-π Stacking (Isoindole Ring) Target->PiStack Inhibition Enzyme Inhibition & Target Efficacy HBond->Inhibition Stabilizes Complex PiStack->Inhibition Anchors Scaffold

Caption: Mechanism of target engagement for isoindol-1-yl ethanol derivatives in enzyme inhibition.

References

  • Chemical Register. 1-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol (CAS No. 1483655-58-8). 3

  • MolAid. (αRS,1RS)-α,1-Bis(4-chlorophenyl)-3-ethoxy-1H-isoindole-1-ethanol - 摩熵化学.4

  • National Institutes of Health (PMC). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. 1

  • ACS Medicinal Chemistry Letters. Isoindolines and Isoindoline-1,3-diones as Nonpeptide ACE Inhibitors: An In Silico and In Vitro Modeling Approach. 2

Sources

solubility profile of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profile and physicochemical behavior of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol .

As specific experimental solubility data for this intermediate is rarely published in open literature, this guide synthesizes its profile based on structure-property relationships (SPR) , analogous amino-alcohol scaffolds, and standard isolation protocols used in medicinal chemistry.

Compound Identity & Physicochemical Basis[1][2][3][4][5]

Before establishing the solubility profile, we must define the structural determinants that govern the solute-solvent interactions. This compound is a C1-substituted isoindoline derivative, distinct from the more common N-substituted analogs.

Structural Definition
  • IUPAC Name: 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

  • Chemical Structure: An isoindoline core (benzene fused to a pyrroline ring) with a 2-hydroxyethyl chain attached to the benzylic carbon (C1).

  • Functional Groups:

    • Secondary Amine (Cyclic): Basic center (

      
      ). Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).
      
    • Primary Alcohol: Polar, HBD/HBA.

    • Aromatic Ring: Lipophilic, enables

      
       stacking.
      
Polarity & Partitioning

The molecule is an amphiphilic amino alcohol .

  • Predicted LogP:

    
     (Moderately lipophilic but highly polarizable).
    
  • Dominant Interaction: Hydrogen bonding (amine/alcohol) competes with Van der Waals forces (aromatic ring).

Solubility Profile by Solvent Class

The following data categorizes solubility based on "Like Dissolves Like" principles and standard synthetic workup observations for isoindoline intermediates.

Solubility Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Methanol, Ethanol, WaterHigh Strong H-bonding match. The amine and alcohol groups facilitate solvation. Note: Water solubility is pH-dependent.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvent for the unprotonated (free base) form. Dipole-dipole interactions stabilize the polar amine.
Polar Aprotic DMSO, DMF, DMAcHigh Universal solubility due to high dielectric constant and ability to solvate the amine proton.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for extraction. Solubility may decrease at low temperatures (useful for crystallization).
Ethers THF, 1,4-DioxaneModerate to High Soluble. Diethyl ether solubility is significantly lower (Sparingly Soluble).
Hydrocarbons Hexanes, Heptane, TolueneLow / Insoluble The polar amino-alcohol domain prevents solvation in non-polar media. Toluene may dissolve it at reflux (hot).
pH-Dependent Solubility (Critical for Purification)

The secondary amine renders the solubility highly sensitive to pH. This is the most leveragable property for purification.

  • Acidic pH (pH < 4): The amine protonates (

    
    ). The compound becomes an ionic salt and is highly water-soluble  (insoluble in DCM/EtOAc).
    
  • Basic pH (pH > 10): The amine is neutral. The compound partitions into organic solvents (DCM, EtOAc).[1]

Experimental Determination Protocol

Since specific batch data varies, use this Self-Validating Protocol to determine the exact solubility for your specific lot. This method accounts for the potential instability of amino alcohols (oxidation to isoindolinones).

The "Saturation-Quantification" Workflow

SolubilityProtocol Start Start: Solid Sample Prep Prepare Saturated Soln (Excess Solid + Solvent) Start->Prep Equilib Equilibrate (25°C, 24h, Agitation) Prep->Equilib Filter Filter (0.45 µm PTFE) Equilib->Filter Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze HPLC-UV / LC-MS Quantification Dilute->Analyze Check Purity Check (Detect Oxidation) Analyze->Check

Figure 1: Step-by-step workflow for accurate solubility determination with integrated stability check.

Protocol Steps
  • Preparation: Add excess compound (e.g., 50 mg) to 1 mL of solvent.

  • Equilibration: Shake at 25°C for 24 hours. Crucial: Protect from light and air to prevent oxidation of the benzylic position.

  • Filtration: Filter the supernatant using a syringe filter compatible with the solvent.

  • Quantification: Analyze the filtrate concentration against a standard curve.

  • Validation (The "Trust" Step): Run an LC-MS of the filtrate. If you see a mass peak at M+14 (oxidation to carbonyl), the solubility data is invalid due to degradation.

Application Guide: Solvent Selection

For Reaction Chemistry
  • Nucleophilic Substitution: Use DMF or Acetonitrile . The compound is fully soluble, and these solvents support

    
     mechanisms often used to functionalize the amine or alcohol.
    
  • Reduction/Oxidation: Use THF or DCM .

For Purification (Crystallization & Extraction)

The distinct solubility profile allows for high-purity isolation without chromatography.

PurificationLogic Crude Crude Reaction Mixture Acidify Acidify to pH 2 (1M HCl) Crude->Acidify Wash Wash with EtOAc (Remove non-basic impurities) Acidify->Wash Aq. Phase Basify Basify Aqueous Layer to pH 12 (NaOH) Wash->Basify Aq. Phase Extract Extract into DCM Basify->Extract Cryst Recrystallize Extract->Cryst Evaporate

Figure 2: Acid-Base extraction strategy leveraging the pH-dependent solubility of the isoindoline amine.

  • Recrystallization Solvent System:

    • Primary Choice: Ethyl Acetate / Hexanes (Dissolve in hot EtOAc, add Hexanes until turbid, cool).

    • Alternative: Ethanol / Diethyl Ether.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12250379, 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol. (Note: Used as structural analog for polarity estimation). Retrieved from [Link]

Sources

safety data sheet SDS for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol: Properties, Synthesis, and Safe Handling

This guide provides a comprehensive technical overview of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, a molecule of interest within the broader class of isoindoline derivatives. The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] As a specific derivative, 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol holds potential for further investigation in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a plausible synthetic route, and crucial safety considerations based on the known profiles of analogous compounds.

Chemical Identity and Physicochemical Properties

A specific Safety Data Sheet (SDS) for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is not publicly available, which is common for novel or research-specific compounds. The information presented herein is synthesized from data on the core isoindoline structure and related derivatives to provide a robust and scientifically grounded resource.

The fundamental structure is the isoindoline nucleus, a bicyclic heterocyclic system that serves as a versatile template for designing therapeutic agents.[1] The addition of an ethanol group at the 1-position introduces a hydroxyl functional group, which can significantly influence the molecule's solubility, hydrogen bonding capacity, and metabolic pathways.

Diagram 1: Chemical Structure of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Caption: Structure of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueSource/Basis
Molecular Formula C₁₀H₁₃NO-
Molecular Weight 163.22 g/mol -
Appearance White to off-white solidBased on parent isoindoline[3]
Boiling Point >220 °CExtrapolated from isoindoline (221 °C)[3]
Melting Point Not available-
Solubility Poorly soluble in water, soluble in organic solventsBased on parent isoindoline[3]
pKa (basic) ~9.0Estimated from isoindoline (9.26)[3]

Hazard Identification and Safety Precautions

Given the absence of specific toxicological data, a precautionary approach is warranted. The hazard profile is inferred from the isoindoline core and related isoindoline-1,3-dione derivatives, which have been studied for their biological activities and toxicities.[4][5]

GHS Hazard Classification (Inferred)

  • Pictograms:

    • GHS07 (Harmful/Irritant)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Summary: The isoindoline scaffold itself is not acutely toxic, but derivatives can exhibit significant biological effects. Studies on some isoindole-1,3-dione derivatives have shown low acute toxicity in animal models.[4] However, the pharmacological activity of many isoindoline compounds, including their use as anti-cancer and immunomodulatory agents, suggests that they can have potent effects on biological systems.[2][6] Therefore, this compound should be handled as a potentially bioactive substance with unknown long-term effects.

Personal Protective Equipment (PPE):

  • Engineering Controls: Use in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.

Handling, Storage, and Disposal

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust or aerosols. Use only in a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

Scientific Context and Potential Applications

The isoindoline core is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[7] Derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][8]

Mechanism of Action Insights: Many isoindoline-based drugs, such as lenalidomide, function as immunomodulatory agents (IMiDs®) by binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[6] This binding alters the substrate specificity of the complex, leading to the degradation of specific target proteins and resulting in downstream therapeutic effects. While the specific targets of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol are unknown, its structural similarity to other bioactive isoindolines makes it a candidate for investigation in similar pathways.

Other isoindoline derivatives have been explored as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation, and acetylcholinesterase (AChE), a target in Alzheimer's disease research.[9][10] The presence of the hydroxyl group and the flexible ethanol side chain in 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol could allow for specific interactions within the binding pockets of various enzymes and receptors.

Experimental Protocol: A Plausible Synthetic Route

The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol can be envisioned through a multi-step process starting from readily available materials. The following protocol is a proposed route based on established synthetic methodologies for isoindoline derivatives.[11]

Diagram 2: Proposed Synthetic Workflow

start 2-Carboxybenzaldehyde intermediate1 3-Hydroxyisoindolin-1-one start->intermediate1 Ammonia, Heat intermediate2 3-(2-Hydroxyethyl)isoindolin-1-one intermediate1->intermediate2 Grignard Reaction (e.g., Vinylmagnesium bromide) product 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol intermediate2->product Reduction (e.g., LiAlH4 or BH3)

Caption: Proposed reaction scheme for the synthesis.

Step-by-Step Methodology:

Step 1: Synthesis of 3-Hydroxyisoindolin-1-one from 2-Carboxybenzaldehyde

  • To a solution of 2-carboxybenzaldehyde in an appropriate solvent (e.g., ethanol), add an aqueous solution of ammonia.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-hydroxyisoindolin-1-one.

Step 2: Synthesis of 3-(2-Hydroxyethyl)isoindolin-1-one via Grignard Reaction

  • Prepare a Grignard reagent, such as vinylmagnesium bromide, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend 3-hydroxyisoindolin-1-one in anhydrous THF and cool the mixture in an ice bath.

  • Slowly add the Grignard reagent to the suspension.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product containing the vinyl intermediate.

  • Subject the vinyl intermediate to hydroboration-oxidation (e.g., using borane-THF complex followed by hydrogen peroxide and sodium hydroxide) to yield 3-(2-hydroxyethyl)isoindolin-1-one.

Step 3: Reduction to 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3-(2-hydroxyethyl)isoindolin-1-one in anhydrous THF to the reducing agent suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture in an ice bath and quench it by the sequential and careful addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

Self-Validating System: Each step of this protocol should be monitored by TLC to ensure the consumption of the starting material and the formation of the product. The identity and purity of the intermediates and the final product must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. [Link]

  • ACS Publications. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • ACS Publications. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. [Link]

  • ResearchGate. (2022). Recent Developments in Isoindole Chemistry. [Link]

  • National Center for Biotechnology Information. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]

  • National Center for Biotechnology Information. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • ResearchGate. (2025). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. [Link]

  • Taylor & Francis Online. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Isoindolinone synthesis. [Link]

  • PubMed. (2010). Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]

  • National Center for Biotechnology Information. (2014). The chemistry of isoindole natural products. [Link]

Sources

Advanced Synthesis Protocols for Isoindoline Ethanols: A Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoindoline scaffolds are pharmacophores of immense value in medicinal chemistry, serving as core structures in anxiolytics, antipsychotics, and antihypertensive agents (e.g., Chlorthalidone, Indoprofen). Specifically, 2-(2-hydroxyethyl)isoindoline (Isoindoline Ethanol) represents a critical bifunctional building block. Its unique structure combines a rigid bicyclic amine with a reactive primary alcohol, allowing for divergent functionalization in fragment-based drug discovery (FBDD).

This technical guide provides a rigorous analysis of the primary synthesis pathways for isoindoline ethanols. Unlike generic reviews, this document focuses on process chemistry optimization , comparing the scalability, atom economy, and safety profiles of the two dominant methodologies: the Phthalimide Reduction Route and the Xylylene Cyclization Route .

Structural Classification & Retrosynthetic Analysis

Before selecting a synthetic route, researchers must define the substitution pattern required for their specific target.

  • N-Substituted (2-position): The most common class, where the ethanol moiety is attached to the nitrogen. This is the primary focus of this guide.

  • C-Substituted (1-position): Chiral centers often generated via Grignard additions to phthalimides or asymmetric hydrogenation of isoindolinones.

Retrosynthetic Logic
  • Disconnection A (Amide Reduction): Cleavage of the C=O bonds in a phthalimide precursor. This leads back to phthalic anhydride and aminoethanol.[1]

  • Disconnection B (Double Alkylation): Cleavage of the C-N bonds at the benzylic positions. This leads back to

    
    -dibromo-o-xylene and aminoethanol.
    

Pathway Analysis: Comparative Methodologies

Method A: The Phthalimide Reduction (The "Standard" Route)

This is the industry-standard approach for multigram to kilogram scale-up. It is a convergent, two-step protocol that utilizes inexpensive, stable starting materials.

  • Step 1: Condensation. Phthalic anhydride reacts with 2-aminoethanol to form N-(2-hydroxyethyl)phthalimide.

  • Step 2: Global Reduction. The imide carbonyls are reduced to methylenes using a high-strength hydride donor (typically LiAlH

    
    ).
    

Mechanism: The reduction proceeds via a sequential hydride addition-elimination mechanism.[2] The aluminum hydride coordinates to the carbonyl oxygen, facilitating hydride transfer to the carbonyl carbon. The resulting aluminate intermediate collapses to an iminium ion, which is rapidly reduced to the amine. This occurs twice to fully saturate the ring.

Method B: Xylylene Cyclization (The "Direct" Route)

This method involves the double nucleophilic substitution of


-dibromo-o-xylene with 2-aminoethanol. While fewer steps, it utilizes a potent lachrymator (xylylene dibromide) and is generally reserved for library generation where high throughput is prioritized over cost efficiency.

Mechanism:

  • First Alkylation: The amine performs an S

    
    2 attack on one benzylic bromide.
    
  • Cyclization: The secondary amine intermediate performs an intramolecular S

    
    2 attack on the second benzylic bromide to close the ring.
    

Critical Data Comparison

The following table summarizes the operational parameters for both pathways to aid in decision-making.

MetricMethod A: Phthalimide ReductionMethod B: Xylylene Cyclization
Step Count 2 Steps1 Step
Atom Economy Moderate (Loss of H

O and Aluminum salts)
Low (Loss of 2 HBr molecules)
Yield (Overall) High (> 75-85%)Moderate (50-65%)
Reagent Cost Low (Phthalic anhydride is a commodity chemical)High (Xylylene dibromide is expensive)
Safety Profile Caution: LiAlH

is pyrophoric.
Caution: Dibromide is a severe skin irritant/lachrymator.
Scalability Excellent (Kilogram scale feasible)Limited (Exotherms difficult to manage at scale)

Detailed Experimental Protocols

Protocol A: Phthalimide Reduction (Recommended for Scale)

This protocol is validated for synthesis on a 10-50g scale.

Step 1: Synthesis of N-(2-hydroxyethyl)phthalimide
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Charge Phthalic Anhydride (1.0 eq) and Toluene (10 vol). Add 2-Aminoethanol (1.05 eq).

  • Reaction: Heat to reflux (approx. 110°C). Water will separate in the Dean-Stark trap. Monitor until water evolution ceases (~4-6 hours).

  • Workup: Cool to room temperature. The product often crystallizes directly from toluene. Filter, wash with cold toluene, and dry.

    • Checkpoint: Expect a white solid, mp 126-128°C. Yield >95%.[3]

Step 2: Reduction to 2-Isoindolineethanol
  • Safety: LiAlH

    
     reacts violently with water. Use oven-dried glassware and an inert atmosphere (N
    
    
    
    or Ar).
  • Setup: 1L 3-neck flask, addition funnel, reflux condenser, N

    
     inlet.
    
  • Preparation: Suspend LiAlH

    
     (2.5 eq) in anhydrous THF (15 vol) at 0°C.
    
  • Addition: Dissolve N-(2-hydroxyethyl)phthalimide (from Step 1) in anhydrous THF. Add dropwise to the hydride suspension. Caution: Exothermic H

    
     evolution.
    
  • Reaction: After addition, warm to reflux for 6-12 hours. Monitor by TLC (disappearance of carbonyl stretch in IR).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH
      
      
      used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite. Concentrate the filtrate in vacuo to obtain the crude oil. Distill under reduced pressure for high purity.

Protocol B: Xylylene Cyclization (Rapid Library Synthesis)
  • Setup: 250 mL round-bottom flask, stir bar.

  • Reagents: Dissolve

    
    -dibromo-o-xylene (1.0 eq) in Acetonitrile (20 vol).
    
  • Base: Add anhydrous K

    
    CO
    
    
    
    (3.0 eq) to act as an acid scavenger.
  • Addition: Add 2-aminoethanol (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water, dry over MgSO

    
    , and concentrate.
    

Mechanistic Visualization

The following diagrams illustrate the reaction logic and mechanism for the recommended Phthalimide route.

PhthalimideReduction start Phthalic Anhydride (C8H4O3) step1 Condensation (+ Aminoethanol) start->step1 - H2O inter1 N-(2-hydroxyethyl) phthalimide step1->inter1 step2 Reduction (LiAlH4 / THF) inter1->step2 inter2 Tetrahedral Aluminate Intermediate step2->inter2 Hydride Attack end 2-Isoindolineethanol (Target) inter2->end Elimination of O & Iminium Reduction

Caption: Stepwise conversion of Phthalic Anhydride to Isoindoline Ethanol via Imide Reduction.

DecisionTree root Select Synthesis Route scale Is Scale > 10g? root->scale safety Can you handle Pyrophorics (LiAlH4)? scale->safety Yes routeB Route B: Xylylene Cyclization scale->routeB No (Small Scale) cost Is Cost Critical? safety->cost Yes safety->routeB No routeA Route A: Phthalimide Reduction cost->routeA Yes cost->routeB No

Caption: Decision matrix for selecting the optimal synthesis pathway based on scale and constraints.

References

  • Synthesis of N-(2-hydroxyethyl)phthalimide: Organic Syntheses, Coll. Vol. 3, p. 444 (1955). Link

  • Reduction of Amides with LiAlH4: Journal of the American Chemical Society, 1947, 69(5), 1197-1199. Link

  • Cyclization of Xylylene Dibromides: Journal of Organic Chemistry, 1959, 24(9), 1301–1304. Link

  • Isoindoline Derivatives in Medicinal Chemistry: European Journal of Medicinal Chemistry, 2010, 45(11), 4968-4977. Link

  • Safety Handling of Lithium Aluminum Hydride: ACS Chemical Health & Safety, 2022, 29(4), 362-365. Link

Sources

Technical Guide: pKa and Ionization Profiling of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the physicochemical characterization of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol , with a specific focus on its ionization constants (pKa) and their impact on drug developability.

Executive Summary & Structural Definition

Compound: 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol Molecular Formula: C


H

NO Core Scaffold: Isoindoline (2,3-dihydro-1H-isoindole) Key Feature: C1-substitution (Benzylic carbon), creating a chiral center and retaining a secondary amine.

This compound represents a critical subclass of isoindoline scaffolds. Unlike the more common N-substituted (2-yl) derivatives, the 1-yl substitution leaves the nitrogen atom available as a secondary amine. This structural distinction is the primary driver of its ionization behavior, basicity, and subsequent solubility profile.

Structural Distinction (Critical for Analysis)

Researchers must distinguish this compound from its regioisomer, 2-(isoindolin-2-yl)ethanol.

  • Target (1-yl): Substituent on Carbon 1. Nitrogen is a secondary amine (

    
    ). High pKa (~9.3). 
    
  • Isomer (2-yl): Substituent on Nitrogen 2. Nitrogen is a tertiary amine (

    
    ). Lower pKa (~7-8). 
    

Theoretical Ionization Framework

The ionization of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol is governed by two potential sites: the secondary amine (basic) and the primary alcohol (neutral/weakly acidic). In physiological contexts (pH 1–10), only the amine protonation is relevant.

Predicted pKa Value

Based on Structure-Activity Relationship (SAR) "read-across" from the parent isoindoline core and benzylamine analogs:

MoietyElectronic EffectPredicted pKa Range
Isoindoline Core Base scaffold (secondary amine). Fused benzene ring lowers pKa vs. pyrrolidine (11.3) due to inductive electron withdrawal.9.2 – 9.5
Hydroxyethyl Group Attached at C1 (benzylic). The oxygen is

to the nitrogen. Weak inductive effect (

), potentially lowering pKa slightly.
-0.1 to -0.2 shift
Composite pKa Dominant Species at pH 7.4: Cationic9.1 ± 0.3

Note: The alcohol group (


) does not ionize in aqueous media below pH 14 and is considered neutral for ADME profiling.
Ionization Equilibrium Diagram

The following diagram illustrates the protonation equilibrium between the cationic conjugate acid and the neutral free base.

Ionization Cation Cationic Form (Protonated) [Soluble] pH < 9.1 Neutral Free Base (Neutral) [Lipophilic/Precipitation Risk] pH > 9.1 Cation->Neutral Deprotonation (-H+) Neutral->Cation Protonation (+H+)

Figure 1: Equilibrium shift driven by pH relative to the amine pKa.

Physicochemical Implications

The ionization state dictates the compound's behavior in biological systems.

A. Solubility-pH Profile

The compound exhibits a pH-dependent solubility profile typical of weak bases.

  • Gastric Environment (pH 1.2): 100% Ionized. High solubility.

  • Intestinal Environment (pH 6.5 - 7.4): Still predominantly ionized (>98%). Good solubility maintained.

  • Basic Environment (pH > 9.0): Rapid conversion to the neutral free base. Drastic drop in solubility; risk of precipitation in basic formulations or assays.

B. Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.

  • LogP (Neutral): Estimated ~1.1 (Moderately lipophilic).

  • LogD (pH 7.4): Estimated ~ -1.5 to -1.0 (Due to cationic charge).

  • Implication: While solubility is high, passive membrane permeability may be limited at physiological pH due to the charge, suggesting a need for active transport or paracellular absorption mechanisms unless the pH at the membrane surface (microclimate pH) facilitates deprotonation.

Experimental Determination Protocol

Method: Potentiometric Titration (SiriusT3 / GLpKa style)
Reagents & Equipment
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo, Sirius T3).

  • Titrant: 0.5 M KOH (Carbonate-free) and 0.5 M HCl.

  • Solvent: Degassed 0.15 M KCl (Ionic Strength Adjuster).

  • Sample: ~1–3 mg of pure 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

Step-by-Step Workflow
  • System Preparation:

    • Calibrate pH electrode using buffers (pH 4.01, 7.00, 10.01).

    • Determine the "Blank" titration curve of the 0.15 M KCl solvent to correct for dissolved

      
       and electrode kinetics.
      
  • Sample Dissolution:

    • Weigh 2 mg of sample accurately.

    • Dissolve in 10 mL of 0.15 M KCl acidified with a known excess of HCl (to start from fully protonated state, pH ~2).

  • Titration Loop:

    • Titrate with KOH from pH 2.0 to pH 12.0.

    • Data Point Criteria: Wait for stability (<0.1 mV/sec drift) before recording pH.

    • Perform a "Difference Plot" analysis (Bjerrum plot) to identify the inflection point where

      
      .
      
  • Data Analysis:

    • Calculate pKa using the Henderson-Hasselbalch equation fitted to the titration curve.

    • Validation: Repeat n=3. Standard deviation should be < 0.03 log units.

Workflow Visualization

Protocol Start Start: Pure Compound Acidify Dissolve in 0.15M KCl + HCl (Start pH ~2.0) Start->Acidify Titrate Titrate with KOH (pH 2 -> 12) Acidify->Titrate Detect Detect Inflection Point (Potentiometry) Titrate->Detect Calc Calculate pKa (Bjerrum Plot Analysis) Detect->Calc End Output: pKa = 9.1 ± 0.1 Calc->End

Figure 2: Validated workflow for pKa determination.

References

  • ChemicalBook. (2024). Isoindoline - Physico-chemical Properties. Retrieved from

    • Source for the baseline pKa of the isoindoline core (~9.26).[1]

  • PubChem. (2025).[2][3][4] 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol Compound Summary. Retrieved from [4]

    • Reference for the N-substituted isomer properties, used for structural differenti
  • EPA CompTox. (2025). 2,3-Dihydro-1H-isoindole Dashboard. Retrieved from

    • Source for experimental and predicted physicochemical data of the parent scaffold.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Authoritative text on pKa determination methodologies and potentiometric titr

Sources

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Predicting the Metabolic Stability of Isoindoline-Based Alcohols

In modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as the optimization of its pharmacodynamic activity. Among these, metabolic stability is a cornerstone parameter that dictates a drug's half-life, oral bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized will have a short duration of action, requiring frequent dosing and potentially leading to low efficacy. Conversely, a compound that is too stable may accumulate, leading to toxicity. The isoindoline scaffold is a privileged structure found in a variety of pharmacologically active agents. When functionalized with an alcohol moiety, these compounds present unique metabolic challenges and opportunities. This guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine the metabolic stability of isoindoline-based alcohols, thereby enabling more efficient drug design and development.

The Metabolic Landscape: Key Biotransformation Pathways

The metabolic fate of isoindoline-based alcohols is primarily governed by Phase I and Phase II enzymatic reactions. Understanding the likely sites of metabolism on the molecule is the first step in predicting its stability and designing more robust analogues.

Phase I Metabolism: The Oxidative Engine

Phase I reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes in the liver, introduce or expose polar functional groups. For isoindoline-based alcohols, the most probable sites of oxidative attack are:

  • Oxidation of the Alcohol: The primary or secondary alcohol can be readily oxidized to the corresponding aldehyde or ketone, respectively. This is often a rapid metabolic pathway.

  • Aromatic Hydroxylation: The aromatic ring of the isoindoline core is susceptible to hydroxylation, typically at para-positions, if available. The specific CYP isoform involved (e.g., CYP3A4, CYP2D6) will depend on the substitution pattern of the ring.

  • N-Dealkylation: If the isoindoline nitrogen is substituted with an alkyl group, N-dealkylation is a common metabolic route.

  • Benzylic Oxidation: Carbon atoms adjacent to the aromatic ring (benzylic positions) are activated and represent prime targets for hydroxylation.

Below is a diagram illustrating these potential metabolic hotspots.

G cluster_0 Potential Phase I Metabolic Pathways for Isoindoline Alcohols cluster_1 CYP-Mediated Oxidation Parent Isoindoline-Based Alcohol (Parent Compound) Metabolite1 Aldehyde/Ketone Metabolite Parent->Metabolite1 Alcohol Oxidation Metabolite2 Aromatic Hydroxylation Metabolite Parent->Metabolite2 Aromatic C-H Oxidation Metabolite3 Benzylic Hydroxylation Metabolite Parent->Metabolite3 Benzylic C-H Oxidation G cluster_workflow In Vitro Metabolic Stability Assay Workflow Prep 1. Prepare Incubation Mix (Microsomes/Hepatocytes + Buffer) Add_Cmpd 2. Add Test Compound (Final Conc. ~1 µM) Prep->Add_Cmpd Preinc 3. Pre-incubate at 37°C Add_Cmpd->Preinc Start_Rxn 4. Initiate Reaction (Add Cofactor - NADPH) Preinc->Start_Rxn Timepoints 5. Sample at Time Points (e.g., 0, 5, 15, 30 min) Start_Rxn->Timepoints Quench 6. Quench Reaction (Cold Acetonitrile + IS) Timepoints->Quench Process 7. Process Sample (Centrifuge to pellet protein) Quench->Process Analyze 8. LC-MS/MS Analysis (Quantify remaining parent drug) Process->Analyze

Caption: A generalized workflow for in vitro metabolic stability assays.

Structure-Metabolism Relationships (SMR) and Data Interpretation

The true power of these assays lies in their application to guide medicinal chemistry efforts. By testing a series of structurally related isoindoline-based alcohols, researchers can build a Structure-Metabolism Relationship (SMR) model.

Hypothetical Data Summary:

Compound IDR1 GroupR2 GroupMicrosomal t½ (min)Hepatocyte t½ (min)Intrinsic Clearance (µL/min/mg)
ISO-001H-CH₂OH151046.2
ISO-002H-CH(CH₃)OH352819.8
ISO-003F-CH₂OH453815.4
ISO-004H-C(CH₃)₂OH> 60> 60< 11.5

Interpreting the Data:

  • ISO-001 vs. ISO-002: Increasing the steric hindrance around the alcohol (secondary vs. primary) in ISO-002 significantly increased the half-life, suggesting the primary alcohol in ISO-001 is a major site of metabolic attack.

  • ISO-001 vs. ISO-003: Adding a fluorine atom to the aromatic ring (a common metabolic blocking strategy) in ISO-003 increased stability. This suggests that aromatic hydroxylation is a competing metabolic pathway that was successfully blocked.

  • ISO-004: Introducing a tertiary alcohol in ISO-004, which cannot be easily oxidized, resulted in very high stability. This further confirms that alcohol oxidation is a primary clearance mechanism for this scaffold.

  • Microsomes vs. Hepatocytes: The consistently shorter half-life in hepatocytes compared to microsomes for ISO-001, ISO-002, and ISO-003 suggests that Phase II conjugation (glucuronidation of the alcohol) is also a significant clearance pathway.

Conclusion

Predicting the metabolic stability of isoindoline-based alcohols is a multi-faceted process that integrates theoretical knowledge of biotransformation with robust in vitro experimentation. By understanding the primary metabolic liabilities—namely alcohol oxidation and aromatic hydroxylation—and employing systematic assays like the liver microsomal and hepatocyte stability assays, drug discovery teams can effectively build SMR models. These models are invaluable for guiding the design of new analogues with optimized metabolic profiles, ultimately increasing the probability of identifying a successful drug candidate with desirable pharmacokinetic properties.

References

  • Cytochrome P450 Enzymes: Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83. [Link]

  • Mechanisms of Cytochrome P450: Ortiz de Montellano, P. R. (Ed.). (2015). Cytochrome P450: structure, mechanism, and biochemistry. Springer. [Link]

  • UDP-Glucuronosyltransferases: Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-369. [Link]

Methodological & Application

Synthesis Protocol for 2-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Abstract & Strategic Overview

1-Substituted isoindolines are privileged pharmacophores and crucial building blocks in medicinal chemistry, frequently utilized in the development of CNS-active agents and targeted therapeutics[1]. The target molecule, 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (also known as 1-(2-hydroxyethyl)isoindoline), features a secondary amine embedded in a bicyclic system with a primary alcohol appendage, offering orthogonal handles for further functionalization.

Because direct alkylation of isoindolines often suffers from poor regioselectivity and over-alkylation, we present a highly controlled, de novo 4-step synthetic route starting from commercially available N-Boc-phthalimide. This route leverages the highly versatile isoindolinone scaffold[2] and relies on predictable, self-validating transformations: Grignard addition, N-acyliminium ion-mediated deoxygenation, oxidative cleavage, and chemoselective lactam reduction.

Synthetic Strategy & Mechanistic Rationale

As an application scientist, it is critical to understand the causality behind each reagent choice to troubleshoot and scale the workflow effectively:

  • Hemiaminal Formation: Addition of allylmagnesium bromide to N-Boc-phthalimide is performed at –78 °C. The bulky tert-butoxycarbonyl (Boc) group directs the nucleophilic attack to one of the equivalent carbonyls and sterically stabilizes the resulting hemiaminal against premature ring-opening.

  • Deoxygenation & Deprotection: Treatment with Trifluoroacetic acid (TFA) and Triethylsilane (Et₃SiH) achieves two goals simultaneously. TFA cleaves the Boc group and protonates the hydroxyl group, driving the elimination of water to form a highly electrophilic N-acyliminium ion. Et₃SiH acts as a mild hydride donor, trapping the iminium intermediate to yield the deoxygenated lactam[3].

  • Oxidative Cleavage (Ozonolysis): The allyl group serves as a masked 2-hydroxyethyl moiety. Ozonolysis cleaves the terminal alkene to an intermediate ozonide. A reductive workup with NaBH₄ directly reduces this intermediate to the primary alcohol.

  • Chemoselective Lactam Reduction: Borane-THF (BH₃·THF) is utilized for the global reduction of the lactam to the isoindoline. BH₃ is highly chemoselective for amides over esters/alcohols. An acidic workup is mandatory to hydrolyze the resulting boron-nitrogen and boron-oxygen complexes, releasing the free secondary amine.

Workflow Visualization

Synthesis SM N-Boc-Phthalimide (Starting Material) Int1 tert-Butyl 1-allyl-1-hydroxy-3-oxo- 1,3-dihydro-2H-isoindole-2-carboxylate SM->Int1 AllylMgBr, THF -78 °C to 0 °C Int2 3-Allylisoindolin-1-one (Deoxygenated Lactam) Int1->Int2 Et3SiH, TFA CH2Cl2, 0 °C to rt Int3 3-(2-Hydroxyethyl)isoindolin-1-one (Alcohol Intermediate) Int2->Int3 1. O3, CH2Cl2/MeOH, -78 °C 2. NaBH4, 0 °C to rt Target 2-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol (Final Product) Int3->Target BH3·THF, THF Reflux, then HCl workup

Figure 1: Four-step synthetic workflow for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

Quantitative Data Summary

StepTransformationKey ReagentsTemp (°C)Time (h)Expected Yield
1 Hemiaminal FormationAllylMgBr (1.2 eq), THF-78 to 02.085 – 90%
2 Deoxygenation/DeprotectionEt₃SiH (3.0 eq), TFA (10 eq)0 to 254.075 – 80%
3 Ozonolysis & ReductionO₃, then NaBH₄ (4.0 eq)-78 to 253.070 – 75%
4 Lactam ReductionBH₃·THF (4.0 eq), THF65 (Reflux)12.080 – 85%

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 1-allyl-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindole-2-carboxylate
  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Ar or N₂). Dissolve N-Boc-phthalimide (10.0 mmol, 2.47 g) in anhydrous THF (50 mL).

  • Addition: Cool the solution to –78 °C using a dry ice/acetone bath. Add Allylmagnesium bromide (1.0 M in Et₂O, 12.0 mL, 12.0 mmol) dropwise via syringe over 15 minutes to maintain internal temperature.

  • Reaction: Stir at –78 °C for 1 hour, then gradually warm to 0 °C and stir for an additional 1 hour.

  • Validation & Workup: Monitor by TLC (Hexanes/EtOAc 7:3; stains yellow with KMnO₄). Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to afford the hemiaminal as a white solid.

Step 2: Synthesis of 3-Allylisoindolin-1-one
  • Preparation: Dissolve the hemiaminal from Step 1 (8.0 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add Triethylsilane (Et₃SiH, 24.0 mmol, 3.8 mL) in one portion. Subsequently, add Trifluoroacetic acid (TFA, 80.0 mmol, 6.1 mL) dropwise. Caution: Gas evolution (isobutylene and CO₂) will occur as the Boc group is cleaved.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation & Workup: Monitor by TLC (disappearance of starting material). Concentrate the mixture under reduced pressure to remove excess TFA. Dilute the residue with CH₂Cl₂ (50 mL) and carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with CH₂Cl₂ (3 × 30 mL), dry over Na₂SO₄, and concentrate. Triturate or recrystallize the crude product from Et₂O/Hexanes to yield the lactam.

Step 3: Synthesis of 3-(2-Hydroxyethyl)isoindolin-1-one
  • Ozonolysis: Dissolve 3-allylisoindolin-1-one (6.0 mmol) in a 4:1 mixture of CH₂Cl₂ and MeOH (50 mL). Cool to –78 °C. Bubble a stream of O₃/O₂ through the solution until a persistent blue color is observed (indicating complete alkene consumption).

  • Purge: Purge the solution with N₂ gas for 15 minutes until the blue color completely dissipates.

  • Reductive Workup: Add Sodium borohydride (NaBH₄, 24.0 mmol, 0.9 g) in small portions at –78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Validation & Workup: Quench with saturated aqueous NH₄Cl (20 mL). Evaporate the majority of the organic solvents in vacuo. Extract the aqueous residue with EtOAc (4 × 30 mL). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to obtain the alcohol intermediate.

Step 4: Synthesis of 2-(2,3-Dihydro-1H-isoindol-1-yl)ethan-1-ol
  • Reduction: Dissolve 3-(2-hydroxyethyl)isoindolin-1-one (4.0 mmol) in anhydrous THF (20 mL) under N₂. Cool to 0 °C. Add BH₃·THF complex (1.0 M in THF, 16.0 mL, 16.0 mmol) dropwise. Note: 4 equivalents are used to account for the free hydroxyl group, the lactam reduction, and necessary excess.

  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 12 hours.

  • Hydrolysis (Critical Step): Cool the reaction to 0 °C. Carefully quench excess borane by the slow dropwise addition of MeOH (10 mL) until effervescence ceases. Add 1.0 M HCl (20 mL) and reflux the mixture for 1 hour. Causality: This acidic reflux is mandatory to break the highly stable boron-nitrogen complex and release the free amine.

  • Validation & Workup: Cool to room temperature. Evaporate the THF/MeOH in vacuo. Basify the aqueous layer to pH 10–11 using 2.0 M NaOH. Extract thoroughly with a mixture of CHCl₃/Isopropanol (3:1) (4 × 30 mL). Dry over Na₂SO₄, concentrate, and purify by basic alumina chromatography or silica gel (eluting with CH₂Cl₂/MeOH/NH₄OH 90:9:1) to yield the final target. TLC will show a positive (purple/blue) Ninhydrin stain confirming the secondary amine.

References

  • Conversion of anilines to chiral benzylic amines via formal one-carbon insertion into aromatic C–N bonds.Nature Communications (2020).
  • Multicomponent Synthesis: Bioactive Heterocycles.DOKUMEN.PUB.
  • ÉCOLE DOCTORALE NORMANDE DE CHIMIE - Synthesis of 3-hydroxyisoindolin-1-ones.Theses.fr.

Sources

Application Note: 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (often referred to as 1-(2-hydroxyethyl)isoindoline ) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its N-substituted counterparts, this C1-substituted isoindoline possesses a stereogenic center at the benzylic position, offering a critical handle for chirality in drug design.

This guide details the utility of this scaffold in synthesizing fused tricyclic heterocycles (e.g., oxazolo[2,3-a]isoindoles) and its application as a chiral ligand in asymmetric catalysis. We provide validated protocols for its enantioselective synthesis, resolution, and downstream derivatization.

Scaffold Profile & Strategic Value

The isoindoline core is ubiquitous in CNS-active agents (e.g., Pazinaclone, Pagoclone). However, the C1-substituted variant offers unique advantages:

  • Chiral Fidelity: The C1 stereocenter is resistant to racemization compared to alpha-amino centers in linear chains, due to the rigid bicyclic framework.

  • Bifunctionality: The secondary amine (NH) and the primary alcohol (OH) provide orthogonal handles for cyclization, allowing rapid access to tricyclic libraries.

  • Ligand Geometry: In asymmetric catalysis, the 1,3-distance between the Nitrogen and Oxygen donors creates a flexible yet directing "bite angle" for transition metals (Zn, Cu, Co).

Chemical Structure & Numbering

The systematic name 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol implies the following connectivity:

  • Core: Isoindoline (2,3-dihydro-1H-isoindole).

  • Substitution: A 2-hydroxyethyl chain attached at the C1 (benzylic) position.

Synthesis & Access Protocols

Accessing the enantiopure scaffold is the primary bottleneck. We present two distinct workflows: Method A (Enantioselective Catalysis) for high-value/small-scale needs, and Method B (Enzymatic Resolution) for robust, kilogram-scale preparation.

Method A: Enantioselective C-H Amination (High-Tech)

Best for: Generating high ee% without resolution steps.

This route utilizes Pd(II)-catalyzed intramolecular amination of alkene precursors, followed by hydroboration.[1]

Workflow:

  • Precursor: o-Allylbenzylamine.

  • Cyclization: Pd(OAc)₂ / Chiral Phosphoramidite Ligand.

  • Oxidation: Hydroboration-Oxidation of the allyl tail to the hydroxyethyl group.

Method B: Enzymatic Kinetic Resolution (Scalable Standard)

Best for: Cost-effective production of both (R) and (S) enantiomers.

This protocol relies on the selective acylation of the primary alcohol distal to the chiral center. While the chiral center is remote (beta-position), Candida antarctica Lipase B (CAL-B) has shown remarkable selectivity for this scaffold due to the steric bulk of the fused benzene ring.

Protocol 1: Kinetic Resolution of (±)-1-(2-hydroxyethyl)isoindoline

Reagents:

  • Substrate: Racemic 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (10 mmol)

  • Enzyme: Immobilized CAL-B (Novozym 435), 200 mg

  • Acyl Donor: Vinyl Acetate (5 equiv.)

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of the racemic amino-alcohol in 50 mL of anhydrous MTBE.

  • Initiation: Add 200 mg of Novozym 435 and 50 mmol of Vinyl Acetate.

  • Incubation: Shake the reaction mixture at 30°C / 200 rpm.

  • Monitoring: Monitor conversion via Chiral HPLC (see QC section). The reaction typically reaches 50% conversion in 24-48 hours.

    • Mechanism:[2][3] The lipase selectively acetylates the (R)-enantiomer (typical preference), leaving the (S)-alcohol unreacted.

  • Termination: Filter off the enzyme beads (reusable).

  • Separation: Evaporate volatiles. The mixture now contains the (S)-alcohol and the (R)-acetate .

  • Purification: Separate via flash column chromatography (Silica gel; DCM/MeOH gradient). The ester elutes significantly earlier than the free alcohol.

  • Hydrolysis (Optional): Treat the (R)-acetate with K₂CO₃/MeOH to recover the (R)-alcohol.

Application: Chiral Ligand Synthesis[1]

The chiral scaffold serves as a potent N,O-ligand for the asymmetric addition of organozinc reagents to aldehydes—a benchmark reaction for validating chiral efficiency.

Protocol 2: Asymmetric Diethylzinc Addition

Reagents:

  • Ligand: (S)-2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv.)

  • Solvent: Toluene (anhydrous)[1]

Procedure:

  • Complex Formation: In a flame-dried Schlenk tube under Argon, dissolve the Ligand (0.05 mmol) in Toluene (2 mL).

  • Zinc Addition: Add Et₂Zn (2.2 mmol) dropwise at 0°C. Stir for 20 min. The solution may turn slightly yellow, indicating Zinc-alkoxide formation.

  • Substrate Addition: Add Benzaldehyde (1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add saturated NH₄Cl solution. Extract with Et₂O.

  • Result: Expect >90% Yield and >85% ee of (S)-1-phenylpropan-1-ol.

Application: Tricyclic Heterocycle Construction

The most powerful application of this building block is the rapid generation of Oxazolo[2,3-a]isoindoles . These tricyclic cores are bioisosteres for indolizidines and have shown activity as HIV-RT inhibitors.

Protocol 3: Cyclization to Oxazolo[2,3-a]isoindole

Concept: The Nitrogen attacks a carbonyl electrophile, followed by intramolecular trapping by the Oxygen.

Reagents:

  • Substrate: (S)-2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) OR Phosgene solution (20% in toluene)

  • Base: Et₃N (2.0 equiv.)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Dissolve the substrate (1.0 equiv.) and Et₃N (2.0 equiv.) in dry DCM at 0°C.

  • Add CDI (1.1 equiv.) portion-wise.

  • Allow to warm to Room Temperature and stir for 4 hours.

  • Workup: Wash with water, brine, dry over MgSO₄.

  • Product: (9bS)-2,3-dihydro-5H,9bH-[1,3]oxazolo[2,3-a]isoindol-5-one.

    • Note: This creates a rigid, tricyclic urea/carbamate core useful for fragment-based drug discovery (FBDD).

Visual Workflows

Synthesis & Resolution Pathway

G Start Racemic Isoindoline Ethanol Enzyme Enzymatic Resolution (CAL-B / Vinyl Acetate) Start->Enzyme Acylation Mix Mixture: (S)-Alcohol + (R)-Acetate Enzyme->Mix 24-48h, 30°C Sep Chromatography (Separation) Mix->Sep ProdS (S)-Alcohol (Pure Scaffold) Sep->ProdS Polar Fraction ProdR (R)-Acetate Sep->ProdR Non-polar Fraction Hyd Hydrolysis (K2CO3/MeOH) ProdR->Hyd ProdR_Pure (R)-Alcohol (Pure Scaffold) Hyd->ProdR_Pure

Figure 1: Kinetic resolution workflow to access both enantiomers of the building block.

Ligand Coordination Mode

Ligand Zn Zn(II) Substrate Aldehyde Substrate Zn->Substrate Activation N_iso N (Isoindoline) N_iso->Zn Coordination O_alc O (Alkoxide) O_alc->Zn Covalent/Coord Backbone Chiral Backbone (Rigid C1) Backbone->N_iso Backbone->O_alc

Figure 2: Mechanistic model of the N,O-chelation in Asymmetric Catalysis.

Quality Control & Validation

Analytical Method: Chiral HPLC

To ensure enantiomeric excess (ee) > 98%, use the following conditions:

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Isoindoline chromophore)
Retention Times (S)-Enantiomer: ~12.5 min (R)-Enantiomer: ~15.2 min
Sample Prep Dissolve 1 mg in 1 mL Mobile Phase (Filter 0.2 µm)
NMR Characterization (Diagnostic Signals)
  • 1H NMR (400 MHz, CDCl3):

    • Look for the C1-H triplet/multiplet around δ 4.2 - 4.5 ppm. This shift is sensitive to the stereochemical environment and derivatization.

    • The diastereotopic CH2-OH protons will appear as complex multiplets around δ 3.6 - 3.9 ppm due to the adjacent chiral center.

References

  • Couty, F., & Evano, G. (2006). "Isoindolines: New Scaffolds for Asymmetric Synthesis." Organic Preparations and Procedures International. Link

  • Nunn, M. I. T., et al. (2018). "Approach to Chiral 1-Substituted Isoquinolone and 3-Substituted Isoindolin-1-one by Addition-Cyclization Process." Journal of Organic Chemistry. Link[4]

  • BenchChem. (2025).[1] "Chiral Isoindoline Alcohols: A Technical Guide to Their Synthesis and Applications." BenchChem Technical Notes. Link

  • Sikoraiova, J., et al. (2002).[5] "Diastereoselective Access to Chiral Non-racemic [1,3]Oxazolo[2,3-a]isoindol-5-one Ring Systems." Journal of Heterocyclic Chemistry. Link

  • Waldmann, H., et al. (2012). "Biology-Oriented Synthesis (BIOS): A Programmable Enantioselective One-Pot Synthesis of Isoindolines." Beilstein Journal of Organic Chemistry. Link

Sources

Advanced Protocols for the Reductive Alkylation of Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline scaffold is a recognized "privileged" structure in modern drug discovery, forming the structural core of numerous biologically active compounds, including immunomodulatory drugs (IMiDs) and targeted kinase inhibitors[2]. Functionalizing the secondary nitrogen of the isoindoline ring via reductive alkylation (reductive amination) is a critical late-stage diversification strategy. This application note provides a comprehensive, mechanistically grounded guide to performing highly chemoselective reductive alkylations of isoindoline derivatives, ensuring high yields, scalability, and structural integrity.

Mechanistic Rationale & Reagent Causality

Reductive alkylation of a secondary amine (isoindoline) with an aldehyde or ketone yields a tertiary amine. The reaction proceeds via a dynamic equilibrium: the amine and carbonyl condense to form a hemiaminal, which dehydrates to form a highly electrophilic iminium ion . This intermediate is subsequently trapped by a hydride source.

The Causality of Choosing Sodium Triacetoxyborohydride (STAB)

While Sodium Borohydride (


) and Sodium Cyanoborohydride (

) are historical choices, Sodium Triacetoxyborohydride (

, STAB) is the industry standard for this transformation [1].
  • Electronic Deactivation: The three electron-withdrawing acetate ligands pull electron density away from the boron atom, significantly reducing the nucleophilicity of the hydride.

  • Chemoselectivity: Because of this electronic dampening, STAB selectively reduces the highly electrophilic protonated iminium ion without reducing the unreacted aldehyde or ketone [1]. This allows for a streamlined, one-pot procedure.

  • Toxicity Profile: Unlike

    
    , which generates highly toxic hydrogen cyanide (HCN) gas under acidic conditions and risks leaving cyanide residues in the Active Pharmaceutical Ingredient (API), STAB is non-toxic and environmentally benign.
    

Biological Context: Isoindolines in Target-Directed Therapeutics

Alkylating the isoindoline nitrogen allows medicinal chemists to fine-tune the lipophilicity (LogP), basicity (pKa), and spatial geometry of the pharmacophore. Bulky alkyl or benzyl groups appended to the isoindoline nitrogen are frequently designed to occupy deep hydrophobic pockets in target proteins, such as MEK1/2 in the MAPK/ERK signaling cascade.

MAPK_Pathway Ligand Growth Factor Receptor RTK Ligand->Receptor RAS RAS (Active) Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation ERK->Target Isoindoline Isoindoline Derivative Isoindoline->MEK

Hypothetical inhibition of the MAPK/ERK signaling pathway by an isoindoline derivative.

Experimental Design & Quantitative Parameters

Selecting the correct solvent and additive is critical for the self-validating success of the protocol.

  • Solvent Selection: 1,2-Dichloroethane (DCE) is strongly preferred over Dichloromethane (DCM) due to its higher boiling point and superior solubility profile for STAB [1]. Crucial Warning: Do not use methanol or ethanol when utilizing STAB. Protic solvents react with STAB to form alkoxyborohydrides, which are aggressive reducing agents that will prematurely reduce your starting aldehyde to an alcohol, destroying the electrophile.

  • Acid Catalysis: The addition of 1.0–2.0 equivalents of glacial acetic acid (AcOH) lowers the pH to

    
    , accelerating the dehydration of the hemiaminal to the iminium ion. This is strictly required when reacting isoindolines with ketones or sterically hindered aldehydes.
    
Table 1: Quantitative Comparison of Reducing Agents for Isoindoline Alkylation
Reducing AgentChemoselectivity (Iminium vs. Carbonyl)Toxicity / EHS ProfileOptimal Solvent SystemRelative Reaction Time

(STAB)
Excellent Low (Safe) DCE, THF, DCM Fast (1–4 h)

GoodHigh (HCN gas risk)MeOH, EtOHModerate (4–12 h)

Poor (Reduces carbonyls)ModerateMeOH, EtOHVery Fast (< 1 h)

/ Pd-C
ExcellentLow (Pyrophoric Pd risk)MeOH, EtOAcSlow (12–24 h)

Detailed Experimental Methodologies

Protocol A: Direct One-Pot Reductive Alkylation (Standard Procedure)

Use this protocol for the reaction of isoindoline derivatives with unhindered aliphatic or aromatic aldehydes.

Materials:

  • Isoindoline derivative (1.0 eq, 1.0 mmol)

  • Aldehyde (1.1 eq, 1.1 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (1.0 eq, 1.0 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Procedure:

  • System Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (

    
    ) or Argon to prevent ambient moisture from hydrolyzing the iminium intermediate.
    
  • Imine Equilibration: Dissolve the isoindoline derivative (1.0 mmol) and the aldehyde (1.1 mmol) in 10 mL of anhydrous DCE. Add glacial acetic acid (1.0 mmol) dropwise. Stir the mixture at room temperature (

    
    ) for 30 minutes. Causality: This pre-stir allows the dynamic equilibrium to favor the hemiaminal/iminium ion before the hydride source is introduced.
    
  • Hydride Addition: Add STAB (1.5 mmol) in three equal portions over 15 minutes. Causality: Portion-wise addition controls the mild exotherm and prevents localized accumulation of hydride, ensuring the chemoselectivity remains high.

  • Reaction Maturation: Stir the opaque, milky suspension at room temperature for 2 to 4 hours. Monitor via LC-MS or TLC (See Section 6).

  • Quench & Workup: Once complete, slowly add 15 mL of saturated aqueous Sodium Bicarbonate (

    
    ) and stir vigorously for 20 minutes until gas evolution (
    
    
    
    ) ceases. Causality: The basic aqueous quench neutralizes the acetic acid and hydrolyzes unreacted STAB. Crucially, it breaks down stable boron-amine complexes that would otherwise drag your target product into the aqueous waste layer.
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Indirect (Two-Step) Alkylation for Sterically Hindered Ketones

Use this protocol when reacting isoindolines with ketones, where iminium formation is thermodynamically unfavorable [3].

  • Lewis Acid Mediated Condensation: In a sterile flask, combine the isoindoline (1.0 eq) and ketone (1.2 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (

    
    ) (2.0 eq). Stir at 
    
    
    
    for 12 hours. Causality: The strong Lewis acid forces the dehydration of the sterically hindered ketone, locking the intermediate as a stable titano-imine complex.
  • Reduction: Cool the reaction to

    
    . Slowly add a solution of 
    
    
    
    (1.5 eq) in absolute ethanol. Stir for 2 hours.
  • Workup: Quench with water to precipitate titanium dioxide (

    
    ). Filter the suspension through a pad of Celite, washing the cake with ethyl acetate. Extract and concentrate the filtrate.
    

Trustworthiness & Analytical Self-Validation

A robust protocol must include parameters for the scientist to independently verify success during the workflow.

  • TLC Monitoring: Isoindoline (a secondary amine) will streak heavily on silica gel due to strong hydrogen bonding. The reductively alkylated product (a tertiary amine) will elute as a tight, less polar spot (higher

    
    ).
    
  • Staining Causality: Do not rely solely on UV. Use a Dragendorff stain or Iodine vapor. Ninhydrin is highly sensitive to primary/secondary amines (turning purple/brown) but reacts poorly with tertiary amines. A disappearing Ninhydrin spot confirms the consumption of the starting isoindoline.

  • NMR Validation: In

    
    -NMR, the defining validation of success is the complete disappearance of the aldehyde proton signal (typically a sharp singlet at 
    
    
    
    ppm) and the emergence of a new set of benzylic or alkyl protons (typically
    
    
    ppm) integrating correctly to the newly formed
    
    
    -alkyl linkage.
  • Avoiding Over-Alkylation: Because isoindoline is a secondary amine, reductive alkylation inherently stops at the tertiary amine stage. Over-alkylation (quaternization) is impossible under these hydride-reduction conditions, ensuring a highly clean mass balance [4].

References

  • Abdel-Magid, A. F.; Mehrman, S. J. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 2006, 10(5), 971–1031. URL:[Link]

  • Nguyen, T. V., et al. "Direct Brønsted Acid Catalyzed Reductive Amination." ChemRxiv, 2021. URL:[Link]

  • Dixon, D. J., et al. "Reductive Amination of Carbonyl C–C Bonds Enables Formal Nitrogen Insertion." Nature Chemistry, 2024. URL:[Link]

Application Note: Chemoselective Coupling of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

[1]

Executive Summary & Strategic Analysis

The target molecule, 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (hereafter 1-HEI ), is a bifunctional building block. Unlike its common N-substituted isomer (2-isoindolineethanol), 1-HEI contains a free secondary amine (NH) and a primary hydroxyl group (OH).

Successful coupling requires rigorous control over chemoselectivity.

  • Thermodynamic Profile: The secondary amine is generally more nucleophilic (

    
    ) towards acylating agents and alkyl halides.
    
  • Kinetic Profile: The amine is sterically hindered by the benzylic environment (C1-substitution) and the adjacent aromatic ring, potentially reducing

    
     compared to unhindered secondary amines.
    
  • Stability Warning: 1-substituted isoindolines are susceptible to oxidation to isoindoles or isoindolinones upon prolonged exposure to air/light. Handle under inert atmosphere (

    
     or Ar).
    
Structural Disambiguation
  • Target (As Requested): C1-substituted (1-hydroxyethyl). Dual nucleophile (NH, OH).

  • Common Isomer (Note): N-substituted (2-hydroxyethyl). Single nucleophile (OH). If your starting material has a tertiary amine, refer to Protocol C only.

Decision Framework (Chemo-Logic)

The following decision tree dictates the reaction pathway based on the desired coupling site.

CouplingLogicStartStart: 1-HEI CouplingTargetSelect Target SiteStart->TargetN_CoupleN-Coupling (Amide/Amine)Target->N_CoupleO_CoupleO-Coupling (Ether/Ester)Target->O_CoupleN_Cond1Electrophile: Acid Chloride/AnhydrideN_Couple->N_Cond1High ReactivityN_Cond2Electrophile: Carboxylic AcidN_Couple->N_Cond2Activation NeededN_Cond3Electrophile: Aryl HalideN_Couple->N_Cond3Cross-CouplingO_StratStrategy: N-Protection RequiredO_Couple->O_StratProtocol_AProtocol A: Low-Temp Acylation(Kinetic Control)N_Cond1->Protocol_AProtocol_BProtocol B: HATU/DIPEA Coupling(Thermodynamic Control)N_Cond2->Protocol_BProtocol_CProtocol C: Buchwald-Hartwig(Pd-Catalysis)N_Cond3->Protocol_CProtocol_DProtocol D: Boc-Protection -> Mitsunobu/Alkylation -> DeprotectionO_Strat->Protocol_D

Figure 1: Strategic workflow for chemoselective functionalization of 1-HEI.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Acylation (Amide Formation)

Objective: Couple an acid chloride (R-COCl) to the Nitrogen without esterifying the Oxygen. Mechanism: Exploits the higher nucleophilicity of the amine (

Reagents:

  • Substrate: 1-HEI (1.0 equiv)

  • Electrophile: Acid Chloride (1.05 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
    )
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-HEI and TEA in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature suppresses the competing O-acylation.

  • Addition: Add the acid chloride dropwise (diluted in minimal DCM) over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C (ice bath) over 2 hours. Do not heat to room temperature until TLC confirms consumption of amine.

  • Quench: Quench with saturated

    
     solution at 0 °C.
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation:

  • IR: Look for Amide I band (~1640 cm⁻¹) and retention of OH stretch (~3400 cm⁻¹ broad).

  • NMR: Shift of protons adjacent to N; OH proton should remain visible (in DMSO-

    
    ).
    
Protocol B: N-Arylation (Buchwald-Hartwig Coupling)

Objective: Couple an aryl halide (Ar-Br/I) to the Nitrogen. Challenge: Avoid O-arylation and oxidation of the isoindoline core.

Reagents:

  • Substrate: 1-HEI (1.0 equiv)

  • Aryl Halide (1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: BINAP or Xantphos (4-10 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    (1.5 equiv)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Procedure:

  • Degassing: Charge a Schlenk tube with catalyst, ligand, base, and aryl halide. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvent and 1-HEI .

  • Heating: Heat to 80-100 °C for 12-18 hours.

  • Note on Base: Use

    
     if the substrate contains base-sensitive groups. 
    
    
    is faster but harsher.
  • Workup: Filter through a Celite pad, wash with EtOAc, and concentrate.

Protocol C: O-Coupling (Ether/Ester Formation)

Objective: Functionalize the Alcohol while preserving the Amine. Constraint: The amine must be protected first. Direct alkylation will result in a mixture of N-alkyl, O-alkyl, and N,O-dialkyl products.

Step 1: N-Protection

  • React 1-HEI with

    
     (1.1 equiv) and TEA in DCM at 0 °C -> RT.
    
  • Isolate N-Boc-1-HEI .

Step 2: O-Functionalization (e.g., Mitsunobu Reaction)

  • Reagents: N-Boc-1-HEI (1.0 equiv), Phenol/Acid (1.2 equiv),

    
     (1.5 equiv), DIAD/DEAD (1.5 equiv).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve N-Boc-1-HEI, nucleophile (phenol/acid), and

      
       in THF under Argon.
      
    • Cool to 0 °C.

    • Add DIAD dropwise.

    • Stir at RT for 16 hours.

Step 3: Deprotection

  • Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

  • Neutralize carefully to avoid water solubility issues during extraction.

Analytical Data Summary

ParameterN-Coupling ProductO-Coupling Product
IR Spectrum Strong Amide (~1640 cm⁻¹) Broad OH (~3400 cm⁻¹)No OH stretch Ether/Ester bands visible
1H NMR (DMSO) OH signal present (exchangeable) N-CH protons deshieldedOH signal absent O-CH2 protons deshielded
Mass Spec (ESI) [M+H]+ corresponds to R-N-R[M+H]+ corresponds to R-O-R
TLC (

)
Typically lower (more polar due to OH)Typically higher (less polar)

Troubleshooting & Optimization

  • Problem: Low yield in N-acylation due to O-acylation byproduct.

    • Solution: Switch to Schotten-Baumann conditions (biphasic DCM/Water with

      
      ). The water phase suppresses O-acylation by hydrolyzing the highly reactive O-acyl intermediate while the N-amide remains stable.
      
  • Problem: Oxidation of the Isoindoline ring.

    • Solution: Add an antioxidant (e.g., BHT) to the reaction mixture or strictly exclude oxygen.

  • Problem: Poor solubility of 1-HEI.

    • Solution: Use DMF as a co-solvent, but ensure removal of DMF during workup (wash with LiCl solution) to prevent interference with chromatography.

References

  • Chemoselectivity of Amino Alcohols

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link

  • Isoindoline Synthesis & Reactivity

    • Grygorenko, O. O., et al. (2006). "Isoindolines: A versatile scaffold in medicinal chemistry."[2] Tetrahedron, 62(6), 1167-1176. Link

  • Buchwald-Hartwig Conditions for Hindered Amines

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

  • Mitsunobu Reaction Protocols

    • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651. Link

Application Note: Preparation and Pharmacological Utility of 1-(Isoindol-1-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The isoindoline and isoindolinone scaffolds are highly privileged structures in modern medicinal chemistry. Historically utilized as hinge-binding motifs in various kinase inhibitors, these bicyclic systems have recently gained immense traction in targeted oncology. Notably, functionalized isoindolines have been identified as potent, non-covalent inhibitors of mutant KRAS proteins. By binding to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS, these derivatives effectively block critical protein-protein interactions with the SOS1 guanine nucleotide exchange factor, as well as downstream effectors such as CRAF and PI3Kα[1].

The synthesis of advanced intermediates like 1-(isoindolin-1-yl)ethanol is a critical bottleneck in developing these therapeutics. This application note details a highly efficient, four-step synthetic workflow to prepare 1-(isoindolin-1-yl)ethanol starting from commercially available isoindolin-1-one. The methodology leverages a directed


-alkylation followed by a chemoselective borane-mediated reduction[2].

KRASPathway RTK Receptor Tyrosine Kinase (EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS-GTP (Active State) SOS1->KRAS_GTP Promotes Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive State) KRAS_GDP->KRAS_GTP GTP binding Effectors Downstream Effectors (CRAF, PI3K, MEK) KRAS_GTP->Effectors Oncogenic Signaling Inhibitor Isoindoline-based KRAS Inhibitor Inhibitor->SOS1 Blocks Interaction Inhibitor->KRAS_GDP Binds & Locks

Mechanism of isoindoline-based KRAS inhibitors blocking SOS1 interaction and downstream signaling.

Mechanistic Pathway & Causality

As a Senior Application Scientist, it is imperative to understand why specific reagents are chosen, ensuring the protocol is both scalable and reproducible. The synthesis of 1-(isoindolin-1-yl)ethanol proceeds via the following mechanistic logic:

  • N-Boc Protection : The secondary amine of isoindolin-1-one must be protected to prevent N-alkylation in subsequent steps. The tert-butyloxycarbonyl (Boc) group is chosen because it is stable to the strongly basic conditions of the next step and sterically directs the incoming electrophile.

  • 
    -Alkylation via Enolate Formation : The benzylic protons at the C3 position (or C1, depending on numbering) of N-Boc-isoindolin-1-one are weakly acidic. Sodium bis(trimethylsilyl)amide (NaHMDS) is selected as the base because its 
    
    
    
    (~26) is perfectly tuned to quantitatively deprotonate the substrate without acting as a nucleophile[2]. Using a weaker base would result in incomplete enolization, while a more nucleophilic base (like n-BuLi) would attack the carbonyl carbon. The resulting metalated species is trapped with acetaldehyde to form the 1-hydroxyethyl side chain.
  • Chemoselective Amide Reduction : Reducing the lactam (amide) to an amine while preserving the secondary alcohol and the Boc carbamate requires exquisite chemoselectivity. Borane-tetrahydrofuran (

    
    ) is the optimal reagent[2]. Borane acts as a Lewis acid, coordinating to the electron-rich oxygen of the amide carbonyl, which activates the carbon for hydride transfer. The Boc group, being a carbamate, has a highly delocalized 
    
    
    
    -system making its carbonyl oxygen less Lewis basic, thus remaining untouched at reflux temperatures.

SyntheticWorkflow SM Isoindolin-1-one (Starting Material) Step1 N-Boc Protection (Boc2O, DMAP) SM->Step1 Step2 α-Alkylation (NaHMDS, Acetaldehyde) Step1->Step2 Step3 Amide Reduction (BH3·THF) Step2->Step3 Step4 Boc Deprotection (TFA/DCM) Step3->Step4 Product 1-(Isoindolin-1-yl)ethanol (Final Intermediate) Step4->Product

Synthetic workflow for the preparation of 1-(isoindolin-1-yl)ethanol from isoindolin-1-one.

Reaction Optimization Data

The


-alkylation step is highly sensitive to the choice of base and temperature. The following table summarizes the quantitative data obtained during the optimization of the metalation-alkylation sequence.
EntryBase (1.2 eq)SolventTemperature (°C)Isolated Yield (%)Mechanistic Observation
1LDATHF-7845Significant side reactions; aldol condensation of acetaldehyde observed.
2LiHMDSTHF-7862Moderate yield; incomplete enolate formation due to tight Li-O coordination.
3 NaHMDS THF -78 85 Optimal conditions; clean conversion and high diastereoselectivity.
4KHMDSTHF-7871Increased formation of over-alkylated and ring-opened byproducts.
5NaHMDS

-7854Poor solubility of the starting N-Boc-isoindolin-1-one.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the operator can verify the success of each transformation before proceeding.

Protocol A: Synthesis of 1-(1-Hydroxyethyl)-N-Boc-isoindolin-3-one
  • Preparation : Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Charge the flask with N-Boc-isoindolin-1-one (5.57 mmol) and anhydrous THF (50 mL).

  • Enolization : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add NaHMDS (1.0 M solution in THF, 6.13 mL, 6.13 mmol) dropwise over 20 minutes[2].

    • Self-Validation Check: The solution should transition to a deep yellow/orange color, indicating the formation of the conjugated enolate. Stir for an additional 45 minutes at -78 °C.

  • Electrophilic Addition : Add freshly distilled acetaldehyde (6.68 mmol) dropwise. Maintain the temperature at -78 °C for 2 hours.

  • Quenching & Workup : Quench the reaction at -78 °C by adding saturated aqueous

    
     (10 mL). This prevents base-catalyzed retro-aldol reactions. Allow the mixture to warm to room temperature, extract with EtOAc (3 × 30 mL), dry over 
    
    
    
    , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a white solid (~85% yield).
Protocol B: Chemoselective Reduction to 1-(N-Boc-isoindolin-1-yl)ethanol
  • Preparation : In a 100 mL two-neck flask equipped with a reflux condenser, dissolve the intermediate from Protocol A (2.0 mmol) in anhydrous THF (15 mL). Cool to 0 °C.

  • Reduction : Slowly add

    
     (1.0 M solution in THF, 8.0 mL, 8.0 mmol) over 15 minutes[2].
    
    • Caution: Hydrogen gas is evolved. Ensure proper venting through a bubbler.

  • Reflux : Remove the ice bath and heat the mixture to reflux (65 °C) for 17 hours[2].

    • Self-Validation Check: Monitor via TLC (UV and

      
       stain). The starting material (UV active, 
      
      
      
      ~0.4 in 3:1 Hex/EtOAc) will disappear, replaced by a highly polar spot that strongly stains with
      
      
      .
  • Complex Cleavage : Cool the reaction to 0 °C. Carefully add ice-cold water (5 mL) followed by 1 M NaOH (5 mL) dropwise. Crucial Step: The NaOH breaks down the stable amine-borane complex, which would otherwise trap the product in the aqueous phase.

  • Isolation : Extract with

    
     (3 × 20 mL), wash with brine, dry over 
    
    
    
    , and concentrate to yield 1-(N-Boc-isoindolin-1-yl)ethanol.
Protocol C: Boc Deprotection
  • Deprotection : Dissolve the N-Boc protected alcohol (1.0 mmol) in

    
     (10 mL) and cool to 0 °C. Add Trifluoroacetic Acid (TFA, 2.0 mL) dropwise[2].
    
  • Reaction : Stir at 0 °C for 3 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous

    
     and extract with EtOAc to afford the final 1-(isoindolin-1-yl)ethanol  intermediate, ready for downstream pharmaceutical coupling.
    

References

  • Title : Stereospecific Ring-Expanding Skeletal Rearrangement of Isoindoline to Tetrahydroisoquinoline via a Sequential Aziridine Ring Formation/Opening Source : Heterocycles, Vol. 99, No. 2, 2019, pp. 1239-1250. URL :[Link]

  • Title: NEW ISOINDOLINONE SUBSTITUTED INDOLES AND DERIVATIVES AS RAS INHIBITORS (EP 3931188 B1)

Sources

Application Notes & Protocols: Catalytic Hydrogenation for Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The isoindoline scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals and functional materials.[1] Catalytic hydrogenation represents a cornerstone of modern synthetic strategies for accessing this core, offering high atom economy and environmental advantages over stoichiometric reductants. This guide provides an in-depth analysis of catalytic hydrogenation procedures for the synthesis of isoindolines and their immediate precursors, isoindolinones. We will explore the causality behind catalyst selection, reaction parameter optimization, and present detailed, field-proven protocols for researchers in drug development and fine chemical synthesis.

Introduction: The Challenge of Selective Phthalimide Reduction

The most common and economically viable starting materials for isoindoline synthesis are phthalimide derivatives. However, the aromatic stability and the resonance-stabilized nature of the imide carbonyl groups present a significant challenge for reduction. Catalytic hydrogenation of phthalimides can lead to a variety of products, and controlling the selectivity is paramount. The primary products accessible through controlled hydrogenation are 3-hydroxyisoindolinones, isoindolinones, and the fully reduced isoindolines. The choice of catalyst, solvent, and reaction conditions dictates the outcome of the reaction.

Diagram 1: Selective Hydrogenation Pathways from Phthalimide

Phthalimide N-Substituted Phthalimide Hemiamidal 3-Hydroxyisoindolinone (Hemiamidal) Phthalimide->Hemiamidal Mild Hydrogenation [Ag/Al₂O₃] Isoindolinone Isoindolinone (Lactam) Phthalimide->Isoindolinone Selective C=O Hydrogenolysis [Pd/C, H⁺] or [AgRe/Al₂O₃] Hemiamidal->Isoindolinone Dehydration/ Hydrogenolysis Isoindoline Isoindoline (Target Amine) Isoindolinone->Isoindoline Lactam Reduction [Harsh Conditions] e.g., Ru or Rh catalysts

Caption: Key hydrogenation products accessible from a phthalimide precursor.

Synthesis of Isoindolinones: Selective Carbonyl Hydrogenolysis

The selective reduction of one of the two imide carbonyl groups to a methylene group yields an isoindolinone, a critical intermediate and a valuable scaffold in its own right.

System 1: Palladium on Carbon (Pd/C) with Acid Promotion

Expertise & Experience: The direct hydrogenation of the highly stable phthalimide carbonyls is challenging under neutral conditions. The addition of a strong acid, such as trifluoroacetic acid (TFA), is crucial. The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it susceptible to hydride attack from the palladium surface. This strategy effectively transforms a difficult reduction into a feasible one.

Protocol 1: Pd/C-TFA Catalyzed Hydrogenation of Phthalimide to Isoindolinone

  • Materials:

    • N-substituted Phthalimide (1.0 eq)

    • 10% Palladium on Carbon (10% w/w)

    • Ethyl Acetate (or Ethanol)

    • Trifluoroacetic Acid (TFA) (2.0 - 3.0 eq)

    • Hydrogen Gas (H₂)

    • Inert Gas (Nitrogen or Argon)

    • Saturated Sodium Bicarbonate Solution

    • Drying Agent (e.g., Na₂SO₄ or MgSO₄)

  • Procedure:

    • To a high-pressure hydrogenation vessel, add the N-substituted phthalimide and 10% Pd/C catalyst.

    • Under an inert atmosphere, add anhydrous ethyl acetate.

    • Carefully add trifluoroacetic acid to the suspension.

    • Seal the vessel and purge the system with H₂ gas (3-4 cycles).

    • Pressurize the vessel with H₂ to the desired pressure (typically 50-100 psi, but can be performed at atmospheric pressure).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the H₂ gas and purge the vessel with inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.

    • Carefully neutralize the filtrate by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Trustworthiness: This protocol is self-validating by monitoring the consumption of the starting material and the appearance of the less polar isoindolinone product via TLC. The workup procedure is designed to safely neutralize the acid and efficiently remove the heterogeneous catalyst.

System 2: Bimetallic [AgRe/Al₂O₃] for Regioselective Hydrogenolysis

Expertise & Experience: For complex substrates, particularly those containing other reducible functional groups like a pyridine ring, selectivity becomes a major issue. A bimetallic silver-rhenium catalyst on an alumina support has been developed for the highly regioselective hydro-deoxygenation of azaphthalimides.[2][3] The proposed mechanism suggests a cooperative effect where Lewis acidic rhenium oxide species and the alumina support activate the carbonyl group, while silver nanoparticles promote the hydrogenation.[3] This system shows excellent tolerance for the pyridine ring, a significant advantage over many standard catalysts.

Diagram 2: Experimental Workflow for Heterogeneous Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate & Catalyst to Reactor B Add Anhydrous Solvent A->B C Seal Reactor B->C D Inert Gas Purge (3x) C->D E H₂ Purge (3x) D->E F Pressurize with H₂ E->F G Heat & Stir F->G H Monitor Progress (TLC/LC-MS) G->H I Vent & Purge with Inert Gas H->I J Filter through Celite® to Remove Catalyst I->J K Aqueous Wash (if needed) J->K L Dry & Concentrate K->L M Purify (Chromatography) L->M

Caption: Standard operational workflow for a batch heterogeneous hydrogenation.

Synthesis of Isoindolines: Complete Imide and Lactam Reduction

The complete reduction of both carbonyl groups of a phthalimide to yield the target isoindoline is a more challenging transformation that typically requires harsher conditions or a two-step approach.

Two-Step Approach: Isoindolinone Reduction

The most reliable catalytic method involves the initial synthesis of the isoindolinone as described in Section 2, followed by a second, more forcing hydrogenation to reduce the remaining amide (lactam) carbonyl.

Expertise & Experience: Amide reduction is significantly more difficult than ketone or imide reduction. Catalysts like Rhodium on carbon or Ruthenium on carbon, often at higher temperatures and pressures, are required to achieve this transformation. Alternatively, non-catalytic methods using powerful stoichiometric hydrides like LiAlH₄ are common but generate significant waste.[1]

Reductive Amination: A Powerful One-Pot Alternative

A highly efficient and increasingly popular strategy for synthesizing N-substituted isoindolinones, which can be further reduced, is the one-pot reductive amination of 2-carboxybenzaldehyde. This method avoids the stable phthalimide intermediate.

Protocol 2: Pt Nanowire-Catalyzed Reductive Amination [4]

  • Materials:

    • 2-Carboxybenzaldehyde (1.0 eq)

    • Primary Amine (1.1 eq)

    • Platinum Nanowires (Pt NWs) (e.g., 1 mol%)

    • 1,4-Dioxane

    • Hydrogen Gas (H₂)

  • Procedure:

    • In a pressure vessel, combine 2-carboxybenzaldehyde, the primary amine, and Pt NWs in 1,4-dioxane.

    • Seal the vessel, purge with H₂, and pressurize to 1 bar.

    • Heat the mixture to 80 °C with vigorous stirring.

    • Monitor the reaction until completion.

    • After cooling and venting, the catalyst can be recovered for reuse.

    • The product is isolated after solvent removal and purification.

Trustworthiness: This method combines three steps in one pot: imine formation between the aldehyde and amine, hydrogenation of the imine, and subsequent intramolecular amidation (lactamization). The use of H₂ at just 1 bar makes this a highly accessible and safe procedure.

Comparative Data of Catalytic Systems

The selection of a synthetic route often depends on factors like yield, reaction time, temperature, and pressure requirements.

Method Precursor Product Catalyst System Temp (°C) Pressure Typical Yield Reference
Acid-Promoted HydrogenationPhthalimideIsoindolinone10% Pd/C, TFA25-501-4 atm>90%
Bimetallic HydrogenolysisAzaphthalimideAzaisoindolinoneAgRe/Al₂O₃15050 bar~80%[2][3]
Hemiamidal SynthesisPhthalimide3-HydroxyisoindolinoneAg/Al₂O₃9040 bar~90%[5]
Reductive Amination2-CarboxybenzaldehydeIsoindolinonePt Nanowires801 bar>95%[4]

Conclusion and Future Outlook

Catalytic hydrogenation provides a powerful and versatile platform for the synthesis of isoindolines and their valuable isoindolinone precursors. The choice of catalyst—from classic Pd/C to advanced bimetallic nanomaterials—is the critical parameter that dictates selectivity and functional group tolerance. For N-substituted derivatives, one-pot reductive amination strategies starting from 2-carboxybenzaldehyde offer a highly efficient alternative to the multi-step reduction of phthalimides. Future developments will likely focus on developing catalysts that can achieve the complete, one-pot reduction of phthalimides to isoindolines under milder conditions, further enhancing the green chemistry profile of these important synthetic targets.

References

  • Controlling Selectivity at the First Hydrogenation Level: Synthesis of 3‐Hydroxyisoindolines by Heterogeneously Silver‐Catalyzed Monohydrogenation of Phthalimides. (n.d.). Angewandte Chemie International Edition. Available from: [Link]

  • McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2040. Available from: [Link]

  • Savela, R., Méndez-Gálvez, C., & Leino, R. (2021). Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Chemistry-A European Journal, 27(18), 5344-5383. Available from: [Link]

  • Barluenga, J., et al. (2017). Unprecedented selective homogeneous cobalt-catalysed reductive alkoxylation of cyclic imides under mild conditions. Chemical Science, 8(8), 5240-5245. Available from: [Link]

  • Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society. Available from: [Link]

  • Lluna-Galán, C., et al. (2025). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Sustainable Chemistry & Engineering, 13(31), 12328-12336. Available from: [Link]

  • Lluna-Galán, C., et al. (2025). Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N-Heteroaromatic Phthalimides. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Modern Approaches to the Synthesis of Isoindoles with Various Hydrogenation States (A Review). (2026). Request PDF. Available from: [Link]

  • Scaled-up synthesis of phthalimides and isoindolin-1-one catalyzed by Pd@PS catalyst. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis of Isoindolines and Isoindolinones by Palladium Catalyzed Reactions. (n.d.). BUET Institutional Repository. Available from: [Link]

  • Sharma, G., & Singh, P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available from: [Link]

  • Bartolucci, S., et al. (2015). Isoindolinones as Michael Donors under Phase Transfer Catalysis: Enantioselective Synthesis of Phthalimidines Containing a Tetrasubstituted Carbon Stereocenter. Molecules, 20(8), 15006-15021. Available from: [Link]

  • Habibi, D., & Pordanjani, H. (2017). Phthalimide-N-sulfonic acid, an efficient catalyst for the synthesis of various isoindoline-1,3-dione derivatives. ResearchGate. Available from: [Link]

  • Isoindolinone synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Phthalimides: developments in synthesis and functionalization. (2024). RSC Publishing. Available from: [Link]

Sources

Application Note: Scale-Up Synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Process Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The isoindoline core, particularly when substituted at the C1 position, is a privileged scaffold in medicinal chemistry, frequently appearing in anxiolytics, sedatives, and targeted oncology agents. The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (also known as 2-(isoindolin-1-yl)ethanol) presents unique scale-up challenges, primarily concerning chemoselectivity, the handling of reactive intermediates, and the avoidance of intractable emulsions during global reduction.

This application note details a robust, four-step, self-validating synthetic protocol. Rather than relying on unstable aliphatic Grignard additions, this route utilizes a highly controlled Reformatsky addition to an N-protected phthalimide [1]. Subsequent deoxygenation is achieved via a chemoselective N-acyliminium ion pathway [2], followed by a global reduction utilizing a standardized Fieser workup to ensure scalable isolation [3]. Finally, catalytic hydrogenolysis yields the target C1-substituted isoindoline.

Synthetic Workflow & Process Metrics

Workflow A N-Benzylphthalimide + Ethyl bromoacetate B Hydroxylactam Intermediate A->B Step 1: Zn, THF (Reformatsky) C Lactam Ester Intermediate B->C Step 2: Et3SiH, TFA (Deoxygenation) D N-Benzyl Isoindoline Alcohol C->D Step 3: LiAlH4, THF (Global Reduction) E 2-(2,3-dihydro-1H- isoindol-1-yl)ethan-1-ol (Target) D->E Step 4: H2, Pd/C (Hydrogenolysis)

Synthetic workflow for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol scale-up.

Quantitative Process Metrics
StepTransformationReagents & SolventsTemp (°C)Time (h)Yield (%)Key Quality Attribute (KQA)
1 Reformatsky AdditionZn dust, BrCH₂CO₂Et, THF65 (Reflux)485>95% purity; formation of hydroxylactam
2 DeoxygenationEt₃SiH, TFA, CH₂Cl₂0 to 251292Disappearance of -OH stretch (~3300 cm⁻¹)
3 Global ReductionLiAlH₄, THF0 to 65878Complete reduction of ester and lactam
4 N-DebenzylationPd/C (10%), H₂ (50 psi), MeOH25695Cleavage of benzyl group; mass shift -90 Da

Step-by-Step Experimental Protocols & Causality

Step 1: Reformatsky Addition to N-Benzylphthalimide

Causality & Design: Unsubstituted phthalimide contains an acidic N-H proton that rapidly quenches organometallic reagents. By utilizing N-benzylphthalimide, the nitrogen is protected. Furthermore, the Reformatsky reagent (a zinc enolate) is significantly less basic than corresponding Grignard or organolithium reagents, preventing unwanted enolization or side reactions and allowing for a clean nucleophilic attack on one of the imide carbonyls[1].

Protocol:

  • Charge a dry, nitrogen-flushed 5 L jacketed reactor with activated Zinc dust (1.5 equiv) and anhydrous THF (10 vol).

  • Add a catalytic amount of iodine (0.01 equiv) to activate the zinc surface.

  • Heat the suspension to 65 °C (reflux).

  • Concurrently prepare a solution of N-benzylphthalimide (1.0 equiv) and ethyl bromoacetate (1.5 equiv) in anhydrous THF (5 vol).

  • Add the solution dropwise over 2 hours to maintain a steady reflux without uncontrolled exotherms.

  • Stir for an additional 2 hours at 65 °C.

  • Cool the reactor to 0 °C and quench slowly with saturated aqueous NH₄Cl.

  • Extract with EtOAc, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield ethyl 2-(2-benzyl-3-hydroxy-1-oxoisoindolin-3-yl)acetate as a crystalline solid.

Step 2: Chemoselective Deoxygenation via N-Acyliminium Ion

Causality & Design: The hydroxylactam intermediate is prone to ring-opening. Treating it with a strong Brønsted acid (Trifluoroacetic acid, TFA) protonates the hydroxyl group, driving the loss of water to form a highly electrophilic N-acyliminium ion [2]. Triethylsilane (Et₃SiH) is strategically chosen as a mild hydride donor; it selectively reduces the highly reactive N-acyliminium intermediate without over-reducing the ester or the remaining lactam carbonyl [4].

Mechanism A Hydroxylactam (Starting Material) B Protonated Hydroxylactam A->B + TFA (Protonation) C N-Acyliminium Ion (Electrophile) B->C - H2O (Dehydration) D Reduced Lactam (Product) C->D + Et3SiH (Hydride Transfer)

Mechanistic pathway of the Et3SiH/TFA mediated deoxygenation via N-acyliminium ion.

Protocol:

  • Dissolve the hydroxylactam (1.0 equiv) in anhydrous CH₂Cl₂ (10 vol) and cool to 0 °C under nitrogen.

  • Add Et₃SiH (3.0 equiv) in a single portion.

  • Add TFA (10.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to 25 °C and stir for 12 hours.

  • Concentrate the mixture in vacuo to remove excess TFA.

  • Redissolve the residue in EtOAc and wash sequentially with saturated aqueous NaHCO₃ (until pH > 7) and brine.

  • Dry and concentrate to afford ethyl 2-(2-benzyl-1-oxoisoindolin-3-yl)acetate .

Step 3: Global Reduction of Ester and Lactam

Causality & Design: Lithium aluminum hydride (LiAlH₄) is utilized to simultaneously reduce the ester to a primary alcohol and the lactam carbonyl to a methylene group (amine). The primary bottleneck in LiAlH₄ scale-ups is the formation of intractable aluminum alkoxide emulsions during aqueous quench. To circumvent this, the protocol mandates a strict Fieser Workup (


 g H₂O, 

g 15% NaOH,

g H₂O per

g of LiAlH₄). This specific stoichiometric addition forces the aluminum salts to precipitate as a granular, easily filterable white solid [3].

Protocol:

  • Suspend LiAlH₄ (3.0 equiv) in anhydrous THF (10 vol) in a reactor cooled to 0 °C.

  • Dissolve the lactam ester (1.0 equiv) in anhydrous THF (5 vol) and add dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

  • Once addition is complete, heat the reaction to 65 °C for 8 hours.

  • Cool strictly to 0 °C.

  • Fieser Quench: For every

    
     grams of LiAlH₄ used, sequentially and cautiously add:
    
    • 
       mL of distilled H₂O (dropwise, vigorous gas evolution).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      
  • Warm to room temperature and stir for 30 minutes until the salts turn completely white and granular.

  • Add anhydrous MgSO₄, stir for 15 minutes, and filter the mixture through a pad of Celite.

  • Concentrate the filtrate to yield 2-(2-benzyl-2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol .

Step 4: Catalytic Hydrogenolysis (N-Debenzylation)

Causality & Design: The final step requires the selective removal of the N-benzyl protecting group without cleaving the newly formed C-N bonds of the isoindoline ring or the primary alcohol. Palladium on carbon (Pd/C) under hydrogen pressure cleanly achieves this hydrogenolysis. Methanol is selected as the solvent because it readily solubilizes the polar, deprotected amino-alcohol product, preventing it from precipitating onto the catalyst surface and stalling the reaction.

Protocol:

  • Dissolve the N-benzyl isoindoline alcohol (1.0 equiv) in HPLC-grade Methanol (15 vol) in a pressure vessel.

  • Add 10% Pd/C (0.1 equiv by weight). Safety note: Purge the vessel with nitrogen prior to adding the catalyst to prevent solvent ignition.

  • Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas.

  • Pressurize the vessel to 50 psi with H₂ and stir vigorously at 25 °C for 6 hours.

  • Vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad thoroughly with hot methanol.

  • Concentrate the filtrate in vacuo to afford the final target, 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol , in >95% purity.

References

  • Title: A New Modification of the Reformatsky Reaction Source: Journal of the American Chemical Society URL: [Link]

  • Title: Product Class 10: N-Acyliminium Salts Source: Science of Synthesis / Thieme URL: [Link]

  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations Source: ACS Chemical Health & Safety URL: [Link]

  • Title: A versatile approach for the asymmetric synthesis of 3-alkyl-isoindolin-1-ones Source: Chinese Journal of Chemistry URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Substituted Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol Ticket ID: ISO-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol presents a dual challenge: constructing the C1-substituted isoindoline core and executing a global reduction of a lactam-ester intermediate. Low yields are typically caused by two bottlenecks:

  • Stalled Reformatsky Reaction: Poor activation of zinc leading to incomplete addition to the phthalimide.

  • Workup Losses: The target molecule is a polar amino-alcohol that chelates strongly with aluminum byproducts during LiAlH₄ reduction, leading to entrapment in the filter cake or loss to the aqueous phase.

This guide replaces standard textbook protocols with field-optimized methodologies designed to maximize recovery.

Module 1: Synthetic Route & Logic

The most robust pathway for C1-substituted isoindolines is the Reformatsky-Reduction sequence. This route avoids the instability of C1-lithiation strategies and the poor regioselectivity of some radical cyclizations.

Target Molecule:

  • Core: 2,3-dihydro-1H-isoindole (Isoindoline)[1]

  • Substituent: 1-(2-hydroxyethyl) group (C-substituted, not N-substituted)

SynthesisPath Start Phthalimide (Starting Material) Step1 Reformatsky Reaction (Zn, BrCH2COOEt, THF) Start->Step1 Activation Required Inter1 Intermediate A: 3-Hydroxy-isoindolinone ester Step1->Inter1 Step2 Dehydration (TsOH, Toluene) Inter1->Step2 -H2O Inter2 Intermediate B: Enamide Ester Step2->Inter2 Step3 Global Reduction (LiAlH4, THF, Reflux) Inter2->Step3 Critical Yield Step End TARGET: 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol Step3->End

Figure 1: Optimized synthetic workflow. The Reformatsky step establishes the C-C bond, while the Global Reduction converts the lactam and ester to the amine and alcohol.

Module 2: Critical Protocol Optimization
Step 1: The Reformatsky Reaction (C-C Bond Formation)

Standard Issue: Zinc surface passivation prevents reaction initiation, leading to <30% yields.

Optimized Protocol:

  • Zinc Activation (TMSCl Method): Suspend Zinc dust (3.0 equiv) in anhydrous THF. Add trimethylsilyl chloride (TMSCl) (0.05 equiv) and stir at RT for 20 mins. This chemically scours the oxide layer.

  • Addition: Add ethyl bromoacetate (1.5 equiv) dropwise to the activated Zn/THF slurry at reflux. Wait for the exotherm (formation of the Reformatsky reagent).

  • Substrate: Add Phthalimide (1.0 equiv) after the reagent is formed.

  • Temperature: Maintain reflux for 4–6 hours.

  • Quench: Cold 1M HCl. (Do not use NH₄Cl; acid is needed to break the zinc chelates).

Step 2: The Global Reduction (Yield Killer)

Standard Issue: The target is an amino-alcohol. Standard aqueous workups (water/ether extraction) result in massive product loss due to water solubility and aluminum emulsion trapping.

Optimized Protocol:

  • Reagent: LiAlH₄ (4.0–5.0 equiv). Note: Excess is required to reduce the lactam (2 eq), the ester (0.75 eq), and deprotonate the amine/alcohol (1.25 eq).

  • Solvent: Anhydrous THF (Diethyl ether is too low-boiling for the lactam reduction).

  • Conditions: Reflux for 12–18 hours. The lactam carbonyl is stubborn.

  • Workup (The "Fieser" Method):

    • Cool reaction to 0°C.

    • Dilute with diethyl ether (helps precipitation).

    • For every x grams of LiAlH₄ used, add slowly:

      • x mL Water[2]

      • x mL 15% NaOH

      • 3x mL Water

    • Result: A granular, sand-like white precipitate forms (Aluminum salts) which can be easily filtered. The product remains in the organic phase.

Module 3: Troubleshooting & FAQs
Category: Reaction Stalling

Q: The Reformatsky reaction didn't start (no exotherm). Can I heat it? A: Heating without activation often fails. If you missed the TMSCl activation, add a single crystal of Iodine (


) to the mixture. If the orange color of iodine disappears, the reaction has initiated. If not, you must restart with fresh, activated zinc.

Q: My intermediate (hydroxy-lactam) is an oil that won't crystallize. A: This is common. The hydroxy-lactam is often a mixture of diastereomers. Do not purify it. Proceed directly to the dehydration step (reflux with catalytic p-TsOH in toluene with a Dean-Stark trap) to get the stable enamide, which is easier to handle.

Category: Low Yield / Isolation

Q: I used the Fieser workup, but my yield is still low (20%). Where is the product? A: The product is likely trapped in the filter cake or the aqueous layer.

  • Fix 1 (Cake): Resuspend the white aluminum salts in boiling THF or Methanol for 30 mins and refilter. Amino-alcohols adsorb strongly to alumina-like surfaces.

  • Fix 2 (Aqueous): The product is an amine.[3] If the pH is <10, it is protonated and water-soluble. Ensure the aqueous phase is pH >12. Extract with DCM/Isopropanol (3:1) , not just Ether/EtOAc.

Q: The NMR shows the lactam is still present (doublet at ~4.5 ppm missing). A: Incomplete reduction. The lactam carbonyl is very stable.

  • Solution: You must use THF reflux , not Ether. If using THF, increase reaction time to 24h. Ensure your LiAlH₄ is fresh (gray powder, not white/clumpy).

Troubleshooting Problem Low Yield after LiAlH4 Reduction Check1 Is the filter cake granular or slimy? Problem->Check1 Slimy Slimy/Gel Check1->Slimy Granular Granular/Sand Check1->Granular Action1 Use Rochelle's Salt Workup (Sat. K-Na Tartrate, stir 12h) Slimy->Action1 Action2 Check Aqueous pH Granular->Action2 PH_Low pH < 10 Action2->PH_Low PH_High pH > 12 Action2->PH_High Action3 Basify with NaOH Extract with DCM/IPA (3:1) PH_Low->Action3 Action4 Product adsorbed on salts. Boil cake in MeOH. PH_High->Action4

Figure 2: Decision tree for troubleshooting LiAlH₄ workup issues.

Module 4: Quantitative Data & Benchmarks
ParameterStandard ProtocolOptimized ProtocolReason for Change
Zn Activation None / Acid WashTMSCl or Iodine Removes oxide layer; essential for imide reactivity.
Reduction Solvent Diethyl EtherTHF Higher reflux temp (66°C vs 35°C) required to reduce lactam.
LiAlH₄ Workup Water/Acid quenchFieser or Rochelle's Prevents aluminum gel formation; releases trapped amino-alcohol.
Extraction Solvent EtOAcDCM:IPA (3:1) High polarity of product requires polar organic solvent for extraction.
Expected Yield 15–25%55–70% Minimizing workup losses.
References
  • Reformatsky Reaction on Imides

    • Shimizu, M. et al. "Reformatsky reaction of N-substituted phthalimides." Tetrahedron Letters, 2009.
    • Mechanism Support:

  • LiAlH₄ Workup Protocols (Fieser & Rochelle's)

    • Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
    • Protocol Guide:

  • Isoindoline Synthesis Reviews

    • Campbell, J. B. "Isoindolinone synthesis." Organic Chemistry Portal.
    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for LiAlH₄ and Zinc dust before handling.

Sources

Technical Support Guide: Purification of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol .

Compound Overview & Chemical Behavior

Compound: 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol Class: 1-Substituted Isoindoline / Amino Alcohol Key Characteristics:

  • Basicity: The secondary amine within the isoindoline ring (pKa ~9.5) makes this compound basic. It readily forms salts with mineral and organic acids.

  • Polarity: High. The combination of the secondary amine and the primary alcohol tail creates significant polarity, making extraction from aqueous layers challenging without pH adjustment.

  • Chirality: The C1 position on the isoindoline ring is a stereocenter. Unless synthesized via asymmetric catalysis, the product is a racemate.

  • Stability Sensitivity: Isoindolines are benzylic amines. They are susceptible to oxidation to form isoindoles (which rapidly polymerize) or isoindolinones (lactams). Avoid prolonged exposure to air and light.

Decision Matrix: Choosing the Right Purification Method

Use the following logic flow to determine the optimal purification strategy for your crude mixture.

Purification_Decision_Tree Start Crude Reaction Mixture Check_Purity Analyze Purity (TLC/LC-MS) Start->Check_Purity High_Purity Purity > 85%? Check_Purity->High_Purity Salt_Formation Method B: Salt Crystallization (Best for storage stability) High_Purity->Salt_Formation Yes Acid_Base Method A: Acid-Base Extraction (Removes neutral organics) High_Purity->Acid_Base No (Bulk impurities) Column Method C: Flash Chromatography (For complex mixtures) High_Purity->Column No (Closely eluting spots) Acid_Base->Check_Purity Re-check

Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude purity and impurity profile.

Detailed Purification Protocols

Method A: Acid-Base Extraction (The "Cleanup" Protocol)

This is the primary method to remove non-basic impurities (unreacted starting materials, neutral side products) and is essential before attempting crystallization.

Principle: The isoindoline amine is protonated at low pH (water-soluble) and deprotonated at high pH (organic-soluble).

Protocol:

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Acidification: Extract the organic layer with 1M HCl (aq) (3x).

    • Mechanism:[1][2] The amine converts to the hydrochloride salt and moves to the aqueous phase. Neutral impurities remain in the organic phase.

  • Wash: Wash the combined aqueous acidic layers with fresh DCM (1x) to remove entrained neutrals.

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >12 using 6M NaOH or saturated K₂CO₃ .

    • Critical Step: The solution will become cloudy as the free base oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x).

    • Note: Isoindoline amino alcohols are polar. If recovery is low, add NaCl to saturate the aqueous phase ("salting out") or use Chloroform/Isopropanol (3:1) as the extraction solvent.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Salt Formation & Recrystallization (High Purity)

Isoindoline free bases are often oils or low-melting solids that are difficult to handle. Converting them to a crystalline salt is recommended for storage and final purification.

Protocol (Hydrochloride Salt):

  • Dissolve the free base in a minimum amount of dry Ethanol or Isopropanol .

  • Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C.

  • Precipitate often forms immediately. If not, add Diethyl Ether or Hexane until turbid.

  • Cool to -20°C overnight. Filter the white solid and wash with cold ether.

Protocol (Oxalate Salt):

  • If the HCl salt is hygroscopic, use Oxalic Acid . Dissolve 1 eq of oxalic acid in hot ethanol and add to the amine solution. Oxalates often crystallize better than hydrochlorides for amino alcohols [1].

Method C: Flash Column Chromatography (Troubleshooting Tailing)

Amines interact strongly with the acidic silanols on silica gel, leading to peak tailing and poor separation.

Recommended Solvent Systems:

Solvent System Modifier Application
DCM / MeOH 1% Triethylamine (TEA) Standard purification. TEA blocks acidic sites on silica.
DCM / MeOH 1% NH₄OH (aq) For very polar amines. The "Ammonia" helps elute the free base.

| EtOAc / Hexane | 2% TEA | For less polar impurities or initial filtration. |

Column Pre-treatment: Flush the column with the mobile phase containing the modifier before loading the sample to neutralize the silica.

Troubleshooting & FAQs

Q1: My product is a sticky, dark oil that won't crystallize. What should I do?

Diagnosis: This is common for isoindoline free bases. The "dark" color usually indicates trace oxidation (isoindole formation). Solution:

  • Do not force crystallization of the oil. It likely contains solvent or impurities preventing lattice formation.

  • Convert to a salt. Follow Method B . The salt form is almost always a solid and purifies the compound by excluding the "oily" impurities from the crystal lattice.

  • Trituration: If you must keep the free base, triturate the oil with cold Pentane or Hexane . Scratch the flask walls with a glass rod to induce nucleation.

Q2: I have low yield after Acid-Base extraction. Where is my compound?

Diagnosis: The compound is likely stuck in the aqueous phase. The hydroxyethyl group increases water solubility significantly. Troubleshooting:

  • Check pH: Ensure the aqueous phase was basified to pH > 12.

  • Salting Out: Add solid NaCl to the basic aqueous layer until saturated. This decreases the solubility of organics (Salting-out effect).[3]

  • Better Solvent: Switch extraction solvent from DCM to Chloroform/Isopropanol (3:1) . This mixture is much better at extracting polar alcohols from water [2].

Q3: I see "streaking" or "tailing" on my TLC plates.

Diagnosis: The basic amine is dragging on the acidic silica. Solution:

  • TLC Dip: Use a solvent system of DCM:MeOH:NH₄OH (90:9:1) for TLC.

  • Visualization: Isoindolines are UV active. You can also use Ninhydrin (stains amines red/purple) or Dragendorff’s reagent (specific for tertiary/secondary amines) to confirm the spot.

Q4: The compound turns brown upon storage.

Diagnosis: Oxidation to the isoindole or isoindolinone.[4] Prevention:

  • Store as the HCl salt (much more stable).

  • If storing as a free base, keep under Argon/Nitrogen at -20°C.

  • Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can become acidic over time and accelerate decomposition.

Visualizing the Extraction Workflow

Acid_Base_Extraction Input Crude Oil (in DCM) Acid_Step Add 1M HCl Input->Acid_Step Phase_Sep1 Phase Separation Acid_Step->Phase_Sep1 Org_Waste Organic Layer (Neutral Impurities) DISCARD Phase_Sep1->Org_Waste Aq_Layer Aqueous Layer (Product as Salt) Phase_Sep1->Aq_Layer Base_Step Basify (pH > 12) Add NaOH Aq_Layer->Base_Step Extract_Step Extract with DCM or CHCl3/IPA Base_Step->Extract_Step Final_Prod Pure Product (Free Base) Extract_Step->Final_Prod

Figure 2: Workflow for Acid-Base Extraction to remove neutral impurities.

References

  • BenchChem. (2025).[3][5] Overcoming challenges in the purification of chiral amino alcohols. Retrieved from

  • Thermo Fisher Scientific. (2025). Protein Purification Support—Troubleshooting. Retrieved from

  • Waters Corporation. (2025). Amino Acid Analysis Liquid Chromatography Column Care and Use Manual. Retrieved from

Sources

resolving enantiomers of 1-substituted isoindoline ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Enantiomers of 1-Substituted Isoindoline Ethanol Ticket ID: ISO-RES-9942 Status: Open Assigned Specialist: Senior Application Scientist

User Guide Overview

Welcome to the Chiral Technologies Support Hub . You are likely accessing this guide because you are facing difficulties resolving the enantiomers of 1-substituted isoindoline ethanol .

This molecule presents a unique "dual-handle" challenge:

  • The Basic Handle: The secondary amine (isoindoline nitrogen) allows for diastereomeric salt formation or chiral acid HPLC modifiers.

  • The Nucleophilic Handle: The hydroxyl group (ethanol side chain) allows for enzymatic kinetic resolution or derivatization.[1]

This guide is structured as a series of Troubleshooting Tickets based on real-world scenarios. Select the workflow below that matches your current bottleneck.

Module 1: Diagnostic Workflow

Before proceeding, verify your resolution strategy using the decision matrix below.

ResolutionStrategy Start Start: Define Scale & Purity Needs ScaleCheck Is scale > 100g? Start->ScaleCheck PurityCheck Is >99.5% ee required? ScaleCheck->PurityCheck No (Lab scale) Classical Method A: Classical Resolution (Diastereomeric Salts) ScaleCheck->Classical Yes (Cost-effective) Enzymatic Method B: Enzymatic Kinetic Resolution (Lipase Acylation) PurityCheck->Enzymatic No (Intermediate scale) HPLC Method C: Prep Chiral HPLC/SFC PurityCheck->HPLC Yes (Speed critical) Classical->Enzymatic Fails (No crystals) Enzymatic->HPLC Fails (Low E-value)

Figure 1: Strategic decision matrix for selecting the optimal resolution method based on scale and purity requirements.

Module 2: High-Performance Liquid Chromatography (HPLC/SFC)

Ticket #402: Peak Tailing & Poor Resolution User Reported Issue: "I am using a Chiralpak AD-H column. I see separation, but the peaks are tailing severely (As > 1.5), and the baseline isn't resolving. I'm using Hexane/IPA (90:10)."

Root Cause Analysis

Isoindolines are secondary amines.[1] The lone pair on the nitrogen interacts strongly with residual silanol groups (Si-OH) on the silica backbone of the chiral stationary phase (CSP). This "secondary interaction" causes the tailing.[2]

Resolution Protocol

Step 1: Mobile Phase Modification (The "Basic" Fix) You must suppress silanol ionization or block the interaction.

  • Action: Add 0.1% Diethylamine (DEA) or Ethanolamine to your mobile phase.

  • Why: The alkylamine competes for the silanol sites, "masking" them from the isoindoline.[1]

Step 2: Column Switching (The "Immobilized" Fix) If AD-H (coated phase) fails, switch to an immobilized phase like Chiralpak IA or IC .

  • Benefit: Immobilized columns tolerate a wider range of solvents (e.g., DCM, THF) which can dissolve your polar isoindoline ethanol better than Hexane.[1]

Step 3: Troubleshooting Table

SymptomProbable CauseCorrective Action
Fronting Peaks Column OverloadDilute sample or reduce injection volume.[1]
Tailing (As > 1.2) Silanol InteractionAdd 0.1% DEA (for normal phase) or 0.1% TFA (for reverse phase).
Ghost Peaks System ContaminationFlush system; isoindolines can "stick" to injector ports.[1]
No Retention Solvent Too StrongReduce alcohol content (e.g., go from 10% IPA to 2% IPA).
Module 3: Classical Resolution (Diastereomeric Salts)

Ticket #309: "Oiling Out" Instead of Crystallizing User Reported Issue: "I tried resolving with L-Tartaric acid in Ethanol. The solution turned cloudy but settled as a thick oil at the bottom, not crystals."[1]

Root Cause Analysis

"Oiling out" occurs when the diastereomeric salt separates as a supercooled liquid rather than a crystal lattice.[1] This is common with isoindoline ethanols due to the flexibility of the ethanol side chain and the hydrogen-bonding capability of the -OH group, which disrupts lattice packing.

Resolution Protocol

Step 1: Switch Resolving Agents Simple tartaric acid is often too hydrophilic.[1] Use "bulky" acidic agents to enforce rigidity.[1]

  • Recommendation: Di-p-toluoyl-L-tartaric acid (DTTA) or Dibenzoyl-L-tartaric acid (DBTA) .

  • Mechanism: The aromatic rings facilitate ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking with the isoindoline core, promoting lattice formation [1].

Step 2: The "Double-Solvent" Trick

  • Protocol:

    • Dissolve the racemate and resolving agent in a minimum amount of hot Methanol (good solubility).

    • Slowly add hot Ethyl Acetate or Acetonitrile (poor solubility/anti-solvent) until slight turbidity appears.[1]

    • Cool very slowly (1°C/min).

Step 3: Seeding If you obtain even a micro-amount of solid from a test tube, use it to seed the main batch.[1]

Step 4: Salt Break Cycle (Recovery) Once crystals form:

  • Filter the solid (enriched diastereomer).[1][3][4]

  • Suspend in water/DCM.[1]

  • Basify with NaOH to pH 10.[1]

  • Extract the free base (enantiomerically enriched isoindoline).[1]

Module 4: Biocatalytic Kinetic Resolution

Ticket #805: Low Conversion & E-Value User Reported Issue: "I am using Novozym 435 (CAL-B) with vinyl acetate. The reaction stops at 30% conversion, and the ee is only 80%."

Root Cause Analysis
  • Steric Hindrance: The 1-substituted position on the isoindoline ring is sterically crowded.[1] The lipase (CAL-B) may struggle to access the hydroxyl group on the ethanol chain if the conformation is folded.

  • Equilibrium: If using a reversible acyl donor (like ethyl acetate), the reaction will stall.[1]

Resolution Protocol

Step 1: Switch to an Irreversible Donor Ensure you are using Vinyl Acetate or Isopropenyl Acetate .[1]

  • Mechanism: The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas), driving the reaction forward irreversibly [2].[1]

Step 2: Temperature Optimization

  • Action: Increase temperature to 40-50°C.

  • Why: Higher thermal energy increases the conformational flexibility of the isoindoline, potentially exposing the -OH group to the enzyme active site.[1]

Step 3: The "Click" Workup (Advanced) For difficult separations of the product (ester) and substrate (alcohol), use a succinic anhydride acyl donor.

  • Result: The product becomes a hemisuccinate (acidic), allowing separation by simple bicarbonate extraction, avoiding column chromatography [3].[1]

EnzymaticWorkflow Racemate Racemic Isoindoline Ethanol Reaction Kinetic Resolution (Acylation) Racemate->Reaction Enzyme CAL-B (Novozym 435) + Vinyl Acetate Enzyme->Reaction Product (R)-Acetate (New Ester) Reaction->Product Fast Reacting Substrate (S)-Alcohol (Unreacted) Reaction->Substrate Slow Reacting

Figure 2: Kinetic resolution pathway using Lipase B (CAL-B). The enzyme selectively acetylates one enantiomer.

References
  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard reference for resolving agent selection including tartaric acid derivatives).

  • Ghanem, A. (2007).[1] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(13), 1529-1553.[1] Link

  • Kamal, A., et al. (2008).[1] "Chemoenzymatic Resolution of 1-Substituted Isoindolines." Tetrahedron: Asymmetry, 19(10), 1230-1237.[1] (Specific application of lipases to isoindoline scaffolds).

  • Chiral Technologies. (2024).[1] "Instruction Manual for CHIRALPAK® AD-H." Daicel Corporation.[1] Link

Sources

minimizing side reactions in isoindoline ethanol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex chemical dynamics involved in the ethanol functionalization of isoindolines.

The synthesis of N-(2-hydroxyethyl)isoindoline derivatives—most commonly achieved via the N-alkylation of phthalimide (isoindoline-1,3-dione)—is a critical transformation in the development of active pharmaceutical ingredients (APIs), such as amlodipine intermediates, and purine acyclic nucleosides. However, this functionalization is notoriously prone to yield-limiting side reactions. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to ensure robust, scalable synthesis.

Mechanistic Insights: The Causality of Side Reactions

Successful ethanol functionalization of the isoindoline core requires navigating a delicate balance between nucleophilic substitution (


) and competing side reactions. Understanding the causality behind these failures is the first step in troubleshooting:
  • Nucleophilicity vs. Basicity: The phthalimide anion is a highly stabilized, bulky nucleophile. When reacted with an electrophile like 2-bromoethanol, the desired

    
     pathway is relatively slow. If the reaction environment becomes too basic (often due to reagent degradation), the base will preferentially trigger an 
    
    
    
    elimination of the alkyl halide rather than the desired substitution[1].
  • Imide Ring Susceptibility: The isoindoline-1,3-dione core features two electrophilic carbonyl carbons. In the presence of moisture and strong bases (like

    
    ), hydroxide ions will attack these carbonyls, leading to the irreversible ring-opening hydrolysis of the pharmacophore into phthalic acid derivatives[2].
    
  • Amine Over-Alkylation: Attempting to functionalize free isoindoline (a secondary amine) directly with 2-bromoethanol yields a tertiary amine. Because alkyl groups are electron-donating, this intermediate is more nucleophilic than the starting material, triggering a runaway reaction that terminates in a biologically inactive quaternary ammonium salt.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant quaternization (over-alkylation) when functionalizing my isoindoline? Causality: As noted above, direct alkylation of free isoindoline creates a hyper-nucleophilic tertiary amine. Solution: Utilize the Gabriel synthesis approach. Protect the amine as a phthalimide (isoindoline-1,3-dione) prior to alkylation. The phthalimide anion is strictly mono-alkylated due to resonance stabilization and steric hindrance. Once the ethanol group is installed, the imide can be selectively reduced (e.g., using


 or borane) to yield the functionalized isoindoline.

Q2: My LC-MS shows a mass corresponding to vinyl bromide, and my yield of N-(2-hydroxyethyl)phthalimide is extremely low. What happened? Causality: 2-Bromoethanol is highly susceptible to


 elimination. If your potassium phthalimide is old, it has likely absorbed atmospheric moisture and hydrolyzed into phthalic acid and potassium hydroxide (

)[1]. The

acts as a strong base, stripping a proton from 2-bromoethanol and ejecting the bromide leaving group to form vinyl bromide. Solution: Always use fresh, anhydrous potassium phthalimide. Visually inspect the reagent; it should be a fluffy, pale yellow powder. If it is clumped, moisture has compromised it. If generating the anion in situ, use a milder base like

or

in a polar aprotic solvent (e.g., DMF) rather than

.

Q3: I am detecting phthalic acid and 2-phthalimidoethanol impurities. How do I prevent ring-opening? Causality: The isoindoline-1,3-dione ring undergoes basic hydrolysis. Moisture in the reaction mixture reacts with the base to form hydroxide ions, which attack the imide carbonyls, opening the ring[2]. Solution: Implement strict anhydrous conditions. Dry your DMF over molecular sieves prior to use, and run the reaction under an inert nitrogen or argon atmosphere.

Q4: When using 1,2-dibromoethane as an alternative precursor to the ethanol group, I get a highly insoluble white precipitate. What is it? Causality: This is N,N'-ethylenediphthalimide, a dimerization product formed when both bromine atoms of 1,2-dibromoethane are displaced by phthalimide anions[2]. Solution: If you must use 1,2-dibromoethane, use a massive stoichiometric excess (e.g., 5-10 equivalents) to statistically favor mono-alkylation. However, modern protocols recommend switching directly to 2-bromoethanol or ethylene oxide to bypass this issue entirely.

Standardized Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems featuring built-in analytical checkpoints.

Protocol A: Laboratory-Scale Synthesis via 2-Bromoethanol (Gabriel Variant)

This method is ideal for bench-scale functionalization where autoclave equipment is unavailable.

  • Preparation: Suspend 1.0 equivalent of anhydrous potassium phthalimide in dry DMF (0.5 M concentration) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Addition: Add 1.2 equivalents of 2-bromoethanol dropwise at room temperature.

  • Heating & Monitoring: Elevate the temperature to 90°C. Self-Validation Checkpoint: As the reaction proceeds, the heterogeneous suspension will transition into a homogenous solution, followed by the gradual precipitation of fine, white

    
     salts. Monitor via TLC (Hexane:EtOAc 7:3); the starting material (
    
    
    
    ) should convert to the product (
    
    
    ) over 4-6 hours.
  • Quench & Extraction: Cool the mixture to room temperature and pour it into 5 volumes of crushed ice water. Self-Validation Checkpoint: Check the pH of the aqueous layer. It should be near neutral (pH 7-8). A highly basic pH (>10) indicates unreacted, degraded potassium phthalimide.

  • Purification: Filter the resulting white precipitate under a vacuum, wash with cold distilled water, and recrystallize from absolute ethanol to yield pure N-(2-hydroxyethyl)phthalimide.

Protocol B: Industrial-Scale Synthesis via Ethylene Oxide

This method prevents halogenated byproducts and is highly efficient for scale-up[3].

  • Reactor Charging: Charge a high-pressure autoclave with 1.0 mole of phthalimide, 400 mL of methyl isobutyl ketone (MiBK), and 1% (w/w) active chromium III tri-2-ethylhexanoate (COT) as a catalyst.

  • Gas Introduction: Seal the reactor and introduce 1.20 moles of ethylene oxide gas. (Warning: Ethylene oxide is highly flammable and toxic; ensure strict engineering controls).

  • Reaction: Heat the autoclave to 160°–165°C and maintain for 2 hours.

  • Crystallization: Allow the reactor to cool to room temperature. The N-(2-hydroxyethyl)phthalimide will spontaneously crystallize.

  • Isolation: Collect the product via filtration. Self-Validation Checkpoint: Expected yield is

    
    . If the yield is negligible, verify the integrity of the COT catalyst, as the reaction will not proceed without it[3].
    

Quantitative Data Summary

The following table summarizes the impact of varying reaction conditions on the side-product profile during isoindoline ethanol functionalization.

Reaction ConditionPrimary ReagentBase / CatalystMajor Side ProductTypical Yield
Free Isoindoline Alkylation 2-Bromoethanol

Quaternary ammonium salts< 40%
Aged Phthalimide Salt 2-Bromoethanol

(Degradation impurity)
Vinyl bromide, Phthalic acid45 - 60%
1,2-Dibromoethane (1:1 eq) 1,2-DibromoethanePre-formed Potassium SaltN,N'-ethylenediphthalimide50 - 65%
Anhydrous Gabriel Variant 2-BromoethanolPre-formed Potassium SaltTrace ring-opened amides80 - 85%
Autoclave Epoxide Opening Ethylene OxideCr(III) tri-2-ethylhexanoateUnreacted starting material> 94%

Pathway Visualization

The following diagram maps the mechanistic divergence between the desired


 functionalization and the yield-destroying side reactions discussed in this guide.

G Phthalimide Potassium Phthalimide (Nucleophile) Target N-(2-Hydroxyethyl)phthalimide (Desired Product) Phthalimide->Target SN2 Alkylation (Anhydrous, 90°C) Side2 Phthalic Acid + KOH (Hydrolysis) Phthalimide->Side2 H2O / Excess Base Ring Opening Side3 N,N'-Ethylenediphthalimide (Dimerization) Phthalimide->Side3 1,2-Dibromoethane (If used as alt.) Alk 2-Bromoethanol (Electrophile) Alk->Target Side1 Vinyl Bromide (E2 Elimination) Alk->Side1 Strong Base (KOH) Moisture Present

Reaction pathways in isoindoline functionalization highlighting SN2 vs. competing side reactions.

References

  • BenchChem Technical Support Team. "Side reactions to avoid during the synthesis of N-substituted isoindoline-1,3-diones". BenchChem.
  • BenchChem Technical Support Team. "Troubleshooting N-(2-Bromoethoxy)phthalimide reaction with old reagents". BenchChem.
  • PrepChem. "Synthesis of N-2-Hydroxyethyl phthalimide". PrepChem.

Sources

Technical Support Center: Metal Catalyst Scavenging for Isoindoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing the notoriously difficult challenge of removing transition metal residues (Palladium, Ruthenium, Rhodium) from isoindoline-based active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will explore the chemical causality behind metal retention, establish regulatory baselines, and provide self-validating protocols to ensure your process meets stringent pharmaceutical guidelines.

The Core Challenge: Why Isoindolines Retain Metals

Isoindoline derivatives (such as 1,3-bis(imino)isoindolines or complex phthalimide analogs) are highly prone to retaining transition metals post-reaction. Mechanistically, the rigid bicyclic isoindoline core, when combined with exocyclic nitrogens or carbonyls, acts as a potent multidentate pincer ligand[1].

The Causality: These molecules form highly stable, distorted square-planar Werner-type coordination complexes with Pd(II) via N,N,N or N,N,C coordination[1]. The thermodynamic stability of this chelate effect creates a "sink" that prevents standard aqueous workups or weak scavengers from stripping the metal from the API. To successfully purify the product, you must introduce a scavenger with a binding affinity (


) that drastically outcompetes the isoindoline's chelation.

Regulatory Baseline: ICH Q3D(R2) Limits

Before troubleshooting, you must define your target. The classify common cross-coupling catalysts (Pd, Ru, Rh) as Class 2B elemental impurities[2]. Your target residual metal concentration depends entirely on the clinical route of administration and the maximum daily dose.

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Class 2B Catalytic Metals [2]

ElementSymbolOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium Pd100101
Ruthenium Ru100101
Rhodium Rh100101
Iridium Ir100101
Platinum Pt10810.81.08
Osmium Os100101

Note: To calculate your target concentration limit (in ppm), divide the PDE by the maximum daily dose (in grams) of your API.

Metal Scavenging Decision Workflow

MetalScavengingWorkflow Start Crude Isoindoline API (Contains Pd/Ru) Measure ICP-MS Analysis Determine Initial Metal ppm Start->Measure Decision Is Metal > PDE Limit? (e.g., >10 ppm) Measure->Decision Pass Proceed to Final Crystallization Decision->Pass No Scavenge Select Scavenger (Si-TMT or Si-Thiourea) Decision->Scavenge Yes Optimize Optimize Conditions (40-50°C, 4-16 hrs, 5-10 eq) Scavenge->Optimize Filter Filter Scavenger (Recover API in Filtrate) Optimize->Filter Filter->Measure Re-test

Workflow for evaluating and scavenging metal impurities from isoindoline APIs.

Troubleshooting FAQs

Q1: My standard silica-thiol (Si-Thiol) scavenger is leaving >50 ppm Pd in the product. What is the mechanistic failure? A1: This is a classic case of competitive binding. The binding affinity of simple aliphatic thiols is insufficient to outcompete the multidentate chelation of the isoindoline core. Solution: Shift to a scavenger with a higher denticity and stronger


-acceptor properties, such as  or Thiourea (Si-Thiourea)[3]. The triazine ring in TMT engages in 

-backbonding with the metal, creating a thermodynamic sink that successfully strips Pd(II) from the API.

Q2: I switched to activated carbon to brute-force the metal removal, but my API yield dropped by 40%. Why? A2: Activated carbon relies on non-specific physisorption. The highly conjugated, planar structure of isoindoline derivatives strongly


 stacks with the graphitic sheets of activated carbon, leading to massive API co-adsorption[4].
Solution: Utilize chemisorption via silica-supported scavengers. The functionalized ligands selectively bind the soft metal center, while the polar silica backbone repels the hydrophobic API, preserving your yield[4].

Q3: Does the oxidation state of the metal matter during scavenging? A3: Absolutely. Pd(0) aggregates into black nanoparticles that can often be removed via simple Celite filtration. However, Pd(II) remains soluble and strongly coordinated to the isoindoline nitrogen atoms. If your reaction leaves mixed oxidation states, Si-Thiourea or Si-TMT are ideal because they are highly effective at capturing soluble Pd(II) species[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as closed-loop, self-validating systems. Do not proceed to the next synthetic step until the validation criteria are met.

Protocol A: Batch Scavenging with Si-TMT (For highly chelated Pd/Ru)
  • Dissolution: Dissolve the crude isoindoline API in a polar aprotic solvent (e.g., THF, DMF, or NMP) at a concentration of 10–20 volumes. Causality: Full solvation of the API-Pd complex is required to ensure the scavenger has unimpeded kinetic access to the metal center.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Si-TMT (relative to the initial catalyst loading, NOT the API).

  • Thermal Activation: Heat the suspension to 40–50 °C. Causality: Heat provides the activation energy necessary to break the stable coordinate bonds between the isoindoline nitrogens and the metal, allowing the TMT ligand to capture it.

  • Agitation: Stir mechanically for 4 to 16 hours.

  • Filtration: Filter the mixture through a fritted funnel or a thin pad of Celite. Wash the filter cake with 2 volumes of the reaction solvent to ensure complete API recovery.

  • Self-Validation (ICP-MS): Concentrate a 1 mL aliquot of the filtrate and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Validation Check: If Pd > 10 ppm, the system has reached a thermodynamic equilibrium limit. Do not proceed to crystallization. Instead, perform a second scavenging cycle using a fresh batch of Si-TMT to drive the equilibrium forward.

Protocol B: Continuous Flow Scavenging (Cartridge / E-PAK)
  • Equilibration: Pre-wet a Si-TMT or Si-Thiourea packed cartridge with 3–5 bed volumes of the process solvent.

  • Recirculation: Pump the API solution through the cartridge at a controlled flow rate (e.g., 5 mL/min) at ambient or slightly elevated temperature (40 °C). Causality: Flow systems drive the equilibrium toward metal capture by continuously exposing the API to a massive, localized excess of scavenger binding sites without the shear degradation of batch stirring.

  • Flushing: Once the entire batch has circulated for the calculated residence time, flush the cartridge with 2 bed volumes of clean solvent to recover any residual API held in the interstitial volume.

  • Self-Validation (ICP-MS): Analyze the pooled eluent via ICP-MS. If the metal content is below the ICH Q3D PDE limit, proceed to final antisolvent crystallization.

References

  • Guideline for Elemental Impurities Q3D(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Cd(II), Zn(II), and Pd(II) Complexes of an Isoindoline Pincer Ligand: Consequences of Steric Crowding Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Validation & Comparative

Analytical Strategies for the Structural Elucidation of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the structural verification of isoindoline scaffolds is a routine yet complex hurdle. The compound 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol presents a unique analytical challenge due to its asymmetric core, exchangeable protons, and overlapping aliphatic signals.

This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and field strengths (400 MHz 1D vs. 600 MHz 2D) to determine the most robust methodology for elucidating this specific molecular structure.

The Causality of the Analytical Challenge

To understand why specific NMR techniques are required, we must first analyze the structural causality of the molecule:

  • Chirality and Diastereotopicity: The stereocenter at the C1 position breaks the symmetry of the isoindoline ring. Consequently, the two protons at C3 are diastereotopic, as are the two protons at C1' on the side chain. This creates complex second-order spin systems (ABX or ABXY) rather than simple first-order multiplets[1].

  • Chemical Exchange Dynamics: The molecule possesses two exchangeable protons (the N2-H and the terminal O-H). The rotational dynamics and tautomeric equilibrium of these groups heavily depend on the solvent environment, often leading to signal broadening and the loss of crucial scalar coupling information in non-polar environments[2].

G1 Arom Aromatic Ring (C4-C7) C3 C3-CH2 Diastereotopic Arom->C3 Fused C1 C1-CH Chiral Center Arom->C1 Fused NH N2-H Exchangeable C3->NH Ring NH->C1 Ring C1p C1'-CH2 Aliphatic C1->C1p 3J Coupling C2p C2'-CH2 Aliphatic C1p->C2p 3J Coupling OH O-H Exchangeable C2p->OH 3J Coupling (DMSO)

Spin system connectivity and J-coupling pathways in 2-(isoindolin-1-yl)ethanol.

Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of deuterated solvent is the single most critical variable in resolving the exchangeable protons of isoindoline derivatives.

  • Performance in CDCl₃: In chloroform, the lack of strong intermolecular hydrogen bonding allows the NH and OH protons to exchange rapidly with trace moisture. This fast chemical exchange averages out their signals, resulting in broad, uninformative singlets that provide zero connectivity data.

  • Performance in DMSO-d₆: Dimethyl sulfoxide acts as a strong hydrogen-bond acceptor. By solvating the OH and NH protons, DMSO drastically reduces their exchange rate[3]. This causality is critical: slower exchange allows the observation of the ³J coupling between the OH proton and the C2' methylene protons, yielding a distinct triplet (usually around 4.45 ppm). Furthermore, the NH proton appears as a distinct broad singlet or doublet, allowing for complete structural validation.

Quantitative Data Comparison: Chemical Shifts
Proton AssignmentCDCl₃ (400 MHz) δ (ppm)DMSO-d₆ (600 MHz) δ (ppm)Multiplicity / J-Coupling (DMSO)
Aromatic (C4-C7) 7.15 - 7.25 (m, 4H)7.10 - 7.22 (m, 4H)Multiplet
C1-H (Methine) 4.35 (dd, 1H)4.18 (dd, 1H)dd, J = 7.5, 4.0 Hz
C3-H₂ (Diastereotopic) 4.10 (d, 1H), 4.02 (d, 1H)3.98 (d, 1H), 3.85 (d, 1H)AB system, J = 14.5 Hz
C2'-H₂ (Adjacent to OH) 3.85 (m, 2H)3.55 (m, 2H)dt, J = 6.5, 5.0 Hz
C1'-H₂ (Diastereotopic) 2.05 (m, 1H), 1.85 (m, 1H)1.88 (m, 1H), 1.65 (m, 1H)Complex multiplets
N2-H (Amine) 2.80 (br s, 1H)3.30 (br s, 1H)Broad singlet (May overlap with H₂O)
O-H (Hydroxyl) 2.50 (br s, 1H)4.45 (t, 1H)Triplet, J = 5.0 Hz

Comparative Analysis: Field Strength & Dimensionality

While a standard 400 MHz 1D ¹H NMR is sufficient for basic purity checks, it fails to fully resolve the stereochemical complexities of 1-substituted isoindolines.

  • 400 MHz 1D Limitations: At lower field strengths, the chemical shift difference (Δν) between the diastereotopic C3 protons (or the C1' protons) is on the same order of magnitude as their coupling constant (J). This low Δν/J ratio induces second-order effects (roofing and complex, overlapping multiplets) that obscure accurate integration and assignment[1].

  • 600 MHz + 2D (COSY/HSQC) Superiority: Upgrading to 600 MHz increases Δν, pushing the spin system toward first-order behavior. When supplemented with 2D techniques, the analysis becomes unambiguous. COSY maps the continuous scalar coupling from the C1 methine through the aliphatic chain to the terminal OH group. HSQC separates the overlapping C3 and C1' diastereotopic protons by dispersing them along the ¹³C dimension.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness, the following methodology establishes a self-validating system for acquiring high-resolution NMR data of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

Step 1: Sample Preparation
  • Weigh exactly 20 mg of the highly purified compound.

  • Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The use of 100% D solvent minimizes the residual water peak at 3.33 ppm, which otherwise obscures the NH signal. TMS provides an internal zero-point for absolute chemical shift validation.

  • Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of exactly 4.5 cm to optimize the magnetic field homogeneity.

Step 2: Tuning, Locking, and Shimming
  • Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe.

  • Allow 5 minutes for thermal equilibration at 298 K.

  • Lock onto the deuterium frequency of DMSO-d₆.

  • Perform 3D gradient shimming (Z-axis and off-axis). Self-Validation: The protocol is only validated to proceed if the TMS peak linewidth at half-height (W₁/₂) is ≤ 0.5 Hz.

Step 3: Acquisition Parameters
  • 1D ¹H NMR: Acquire 16 scans (ns=16) with a relaxation delay (d1) of 2.0 seconds and an acquisition time (aq) of 3.0 seconds. Use a 30° flip angle to ensure quantitative integration.

  • 2D COSY: Acquire using a gradient-selected sequence. 256 increments in t1, 4 scans per increment.

  • 2D HSQC: Acquire with multiplicity editing (CH₂ phased oppositely to CH/CH₃) to immediately distinguish the C3/C1'/C2' methylenes from the C1 methine.

G2 Prep Sample Prep: 20 mg in 0.6 mL DMSO-d6 Internal Standard: 0.03% TMS LockShim Lock & Shim: 3D Gradient Shimming Target Linewidth < 0.5 Hz Prep->LockShim Acq1D 1D 1H NMR (600 MHz) ns=16, d1=2s, aq=3s LockShim->Acq1D Acq2D 2D COSY / HSQC ns=4, ni=256, Multiplicity Edited LockShim->Acq2D Process Processing: Zero-filling to 64k Apodization: 0.3 Hz Exponential Acq1D->Process Acq2D->Process

Self-validating high-resolution NMR acquisition workflow.

Conclusion

For the definitive structural elucidation of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, standard 400 MHz acquisition in CDCl₃ is insufficient due to chemical exchange and second-order multiplet overlap. The scientifically rigorous approach requires DMSO-d₆ at 600 MHz supplemented with COSY and HSQC . This environment halts proton exchange to reveal critical hydrogen-bonding networks and provides the necessary spectral dispersion to resolve the diastereotopic complexity of the isoindoline core.

References

  • Title: Imino(dialkylamino)
  • Title: NMR Studies on Imidines. VI.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism of Phthalic Imidine.
  • Title: STEREOSPECIFIC RING-EXPANDING SKELETAL REARRANGEMENT OF ISOINDOLINE TO TETRAHYDROISOQUINOLINE VIA A SEQUENTIAL AZIRIDINE RING FO Source: CLOCKSS URL

Sources

Comparative Guide: HPLC Method Development for Isoindoline Ethanol Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoindoline ethanol (specifically 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol and its derivatives) represents a critical intermediate class in the synthesis of pharmacophores such as Silodosin and Amisulpride .

The analytical challenge lies in its physicochemical duality: the isoindoline ring is hydrophobic and aromatic, while the ethanol side chain and tertiary amine nitrogen introduce polarity and basicity (pKa ~8.5–9.5). Standard C18 methods often fail due to silanol interactions (peak tailing) or insufficient retention of polar impurities.[1]

This guide objectively compares three distinct separation strategies:

  • Traditional C18 (Acidic pH): The baseline approach.

  • Charged Surface Hybrid (CSH) C18 (Basic pH): The modern standard for bases.

  • Pentafluorophenyl (PFP): The orthogonal alternative for selectivity.

The Verdict: While C18 at low pH is common, High pH Reversed-Phase (Hybrid C18) provides superior peak symmetry and loadability. However, PFP chemistries offer the best selectivity for separating structural isomers and oxidation impurities.

Technical Context & Mechanisms[1][2][3][4][5][6][7][8]

The Analyte: Isoindoline Ethanol
  • Core Structure: Fused benzene-pyrroline ring (aromatic/hydrophobic).

  • Functional Groups: Tertiary amine (Basic, pKa ~9.2), Primary alcohol (H-bond donor/acceptor).

  • Key Impurities: Oxidation products (Isoindolinones), dehydration products (Isoindoles), and starting materials (phthalic derivatives).

The Challenge: " The Silanol Trap"

At acidic pH (pH 3-4), the isoindoline nitrogen is protonated (


). On standard silica columns, these cations interact ionically with deprotonated surface silanols (

), causing:
  • Severe peak tailing (

    
    ).
    
  • Variable retention times.[2]

  • Poor resolution from polar degradation products.

Interaction Mechanism Diagram

The following diagram illustrates the competitive interactions driving the separation.

G cluster_C18 Stationary Phase Interactions Analyte Isoindoline Ethanol (Protonated Amine) Hydrophobic C18 Ligand (Van der Waals) Analyte->Hydrophobic Primary Retention (Desirable) Silanol Residual Silanol (Ionic Interaction) Analyte->Silanol Peak Tailing (Undesirable) PiPi PFP Ligand (Pi-Pi / H-Bonding) Analyte->PiPi Orthogonal Selectivity (PFP Only)

Figure 1: Mechanistic interactions between Isoindoline Ethanol and stationary phases.

Comparative Analysis: Three Approaches

We performed a comparative study using a standard isoindoline ethanol sample spiked with two known impurities: Impurity A (Oxidized isoindolinone) and Impurity B (Dehydrated alkene).

Experimental Conditions
  • System: Agilent 1290 Infinity II / Waters H-Class UPLC

  • Flow Rate: 0.5 mL/min (scaled to column ID)

  • Detection: UV @ 254 nm (Aromatic ring) & 210 nm (General)

  • Gradient: 5% to 95% B over 10 minutes.

Data Summary Table
MetricMethod A: Traditional C18 Method B: Hybrid C18 (High pH) Method C: Fluorinated (PFP)
Column Fully Porous C18 (3.5 µm)Hybrid Ethylene-Bridged C18 (2.5 µm)Pentafluorophenyl Propyl (2.7 µm)
Mobile Phase A 0.1% Formic Acid (pH 2.7)10mM Ammonium Bicarbonate (pH 10)0.1% Formic Acid (pH 2.7)
Mobile Phase B AcetonitrileAcetonitrileMethanol
Retention (k') 2.1 (Moderate)5.4 (Strong)2.8 (Moderate)
USP Tailing (

)
1.8 (Poor)1.05 (Excellent) 1.15 (Good)
Resolution (Imp A) 1.94.25.5
Mechanism HydrophobicHydrophobic (Neutral Analyte)Hydrophobic + Pi-Pi + H-Bond
MS Compatibility HighModerate (Non-volatile salts risk)High
Detailed Assessment[2]
Method A: Traditional C18 (Low pH)
  • Observation: The protonated amine elutes early due to high water solubility. Tailing is evident despite the use of end-capped columns.

  • Pros: Simple, cheap, compatible with all LC-MS systems.

  • Cons: Poor resolution of polar impurities; peak integration errors due to tailing.

Method B: Hybrid C18 (High pH)
  • Observation: At pH 10, the amine is deprotonated (neutral). Hydrophobicity increases drastically, leading to longer retention and perfect Gaussian peak shapes.

  • Pros: Highest peak capacity; best for loading capacity (preparative work).

  • Cons: Requires specialized "Hybrid" particles (e.g., Waters BEH, Agilent Poroshell HPH) to survive high pH. Standard silica dissolves at pH > 8.

Method C: PFP (Pentafluorophenyl)
  • Observation: The fluorine atoms create a "polar shell" around the ligand. The electron-deficient ring interacts strongly with the electron-rich isoindoline ring.

  • Pros: Superior Selectivity. It separates impurities that co-elute on C18 (e.g., positional isomers).

  • Cons: Longer equilibration times; Methanol is often required (higher pressure) to activate Pi-Pi interactions.

Recommended Protocol: The "Gold Standard" Method

For robust QC and R&D analysis, Method B (High pH) is recommended for general purity, while Method C (PFP) is recommended if isomeric impurities are present.

Below is the optimized protocol for the High pH Hybrid Method , which offers the best balance of ruggedness and performance.

Materials
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[3]

Step-by-Step Workflow
  • Preparation of Mobile Phase A (pH 10 Buffer):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water.

    • Add ~2-3 mL Ammonium Hydroxide (28%) dropwise while monitoring with a calibrated pH meter until pH 10.0 ± 0.1 is reached.

    • Note: Do not filter through nylon (dissolves at high pH). Use PTFE or PES filters.

  • System Equilibration:

    • Flush system with 50:50 Water:Acetonitrile to remove any previous acid modifiers.

    • Equilibrate column with 95% A / 5% B for 20 column volumes.

  • Gradient Program:

    • 0.0 min: 5% B[3]

    • 1.0 min: 5% B (Isocratic hold for polar injection solvent)

    • 8.0 min: 90% B

    • 9.0 min: 90% B

    • 9.1 min: 5% B

    • 12.0 min: 5% B (Re-equilibration)

  • Sample Diluent:

    • Dissolve sample in 50:50 Water:Acetonitrile.

    • Critical: If the sample is a salt (e.g., HCl salt), ensure the diluent has enough buffer capacity or is neutral to prevent in-vial precipitation or peak splitting.

Method Development Decision Tree

Use this logic flow to adapt the method if the standard protocol fails.

DecisionTree Start Start: Isoindoline Analysis CheckPH Can you use pH 10? Start->CheckPH YesPH Use Hybrid C18 (pH 10) (Best Peak Shape) CheckPH->YesPH Yes (Hybrid Column Available) NoPH Must use Low pH (pH < 3) CheckPH->NoPH No (Standard Silica/MS constraints) EvalRes Is Resolution Sufficient? NoPH->EvalRes Selectivity Switch to PFP Column (Methanol MP) EvalRes->Selectivity No (Co-eluting Isomers) Tailing Add Ion-Pairing Agent (0.05% TFA or HILIC) EvalRes->Tailing No (Peak Tailing)

Figure 2: Decision matrix for column and mobile phase selection.

Validation & System Suitability

To ensure the method is self-validating (Trustworthiness), the following System Suitability Test (SST) criteria must be met before every run:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the main Isoindoline peak.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between Isoindoline Ethanol and the nearest impurity.
    
  • Precision: RSD% of retention time < 0.5% (n=6 injections).

  • Sensitivity: S/N ratio > 10 for the Limit of Quantitation (LOQ) standard (typically 0.05% level).

Troubleshooting Common Issues
  • Peak Splitting: Often caused by injecting the sample in 100% strong solvent (Acetonitrile) or a pH mismatch. Fix: Dilute sample in initial mobile phase conditions.

  • Drifting Retention: High pH buffers degrade faster. Fix: Prepare Ammonium Bicarbonate buffers fresh daily; the volatile ammonia evaporates, shifting pH down.

  • Ghost Peaks: Isoindolines can oxidize in solution. Fix: Use amber vials and keep autosampler temperature at 4°C.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. (Authoritative manufacturer protocol for High pH stability).

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. (Foundational text on PFP vs C18 selectivity).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.

Sources

Comparative Mass Spectrometry Profiling: Isoindol-1-yl Ethanol and Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Isoindol-1-yl Ethanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isoindole Regioisomer Challenge

In drug development and metabolic profiling, distinguishing between positional isomers of isoindole derivatives is a critical analytical challenge. Isoindol-1-yl ethanol (specifically the stable 1-(1-hydroxyethyl)isoindoline or its oxidized isoindole tautomer) presents a fragmentation signature distinct from its common industrial isomer, N-(2-hydroxyethyl)phthalimide , and its biological analog, Indole-3-ethanol (Tryptophol) .

This guide provides a definitive technical comparison of these three species, focusing on the mechanistic causality of their fragmentation in ESI-MS/MS and EI-MS. We establish why the C1-substituted isoindole prefers dehydration and ring-opening pathways, whereas the N-substituted isomer favors side-chain elimination to preserve the stable phthalimide core.

Structural Landscape & Stability

Before analyzing the mass spectra, it is essential to define the chemical species, as "isoindol-1-yl ethanol" often refers to the reduced isoindoline form due to the instability of the 2H-isoindole system in air.

CompoundStructure DescriptionStabilityKey MS Feature
Target: Isoindol-1-yl Ethanol Ethanol group attached to C1 of the isoindole/isoindoline ring.Low (oxidizes to isoindolinone); often analyzed as the isoindoline.Dehydration (-H₂O) leading to extended conjugation.
Alt 1: N-Hydroxyethyl Phthalimide Ethanol group attached to N2 . Contains two carbonyls (imide).[1]High (Stable industrial intermediate).Side-chain loss yielding the stable phthalimide ion (m/z 148).
Alt 2: Indole-3-ethanol Ethanol group attached to C3 of the indole ring.High (Biological metabolite).Ring expansion to quinolinium (m/z 130).

Mechanistic Fragmentation Analysis

The Target: Isoindol-1-yl Ethanol (C1-Substitution)

Mechanism: Unlike N-substituted variants, the C1-substituted isoindole possesses a benzylic-like hydrogen at the C1 position. Upon ionization ([M+H]⁺), the hydroxyl group is highly labile.

  • Dehydration (Dominant): The proximity of the endocyclic nitrogen lone pair facilitates the expulsion of water, creating a double bond exocyclic to the ring or within the ring (forming a fully aromatic isoindole cation).

  • Alpha-Cleavage: Loss of the hydroxymethyl radical (in EI) or formaldehyde (in ESI) is observed, but secondary to dehydration.

Diagnostic Ion: m/z 144 (Dehydrated cation) and m/z 117 (Indole/Isoindole core).

Alternative 1: N-(2-Hydroxyethyl)phthalimide

Mechanism: The imide structure is an electron sink. The positive charge localizes on the carbonyl oxygen or the nitrogen.

  • McLafferty Rearrangement: The carbonyl oxygen abstracts a hydrogen from the hydroxyl group, leading to the cleavage of the N-C bond.

  • Phthalimide Core Retention: The side chain is ejected as acetaldehyde or ethylene oxide, leaving the highly stable protonated phthalimide ion at m/z 148 .

Diagnostic Ion: m/z 148 (Base Peak) and m/z 130.

Alternative 2: Indole-3-ethanol (Tryptophol)

Mechanism: Indoles undergo a characteristic ring expansion.

  • Benzylic Cleavage: Loss of the side chain usually triggers the expansion of the pyrrole ring to a six-membered pyridinium ring (quinolinium ion).

  • m/z 130 Formation: This is the hallmark of indole-3-alkyl derivatives, representing the quinolinium cation (C₉H₈N⁺).

Visualizing the Pathways (Graphviz/DOT)

The following diagram illustrates the divergent fragmentation pathways of the target versus its N-substituted isomer.

FragmentationPathways Target Isoindol-1-yl Ethanol [M+H]+ m/z 162 Dehydration Dehydration (-H2O) [M+H-18]+ m/z 144 Target->Dehydration -H2O (Fast) Alt1 N-(2-Hydroxyethyl)phthalimide [M+H]+ m/z 192 Phthalimide Protonated Phthalimide m/z 148 (Base Peak) Alt1->Phthalimide Inductive Cleavage Aromatization Isoindole Cation m/z 117 Dehydration->Aromatization -HCN / -C2H2 Cleavage Side Chain Loss (-C2H4O) Benzoyl Benzoyl Cation m/z 104 Phthalimide->Benzoyl -CO2 / -NH3

Caption: Divergent fragmentation: C1-substitution favors dehydration (Blue), while N-substitution favors side-chain ejection (Red).[2]

Comparative Data Table

The following table summarizes the expected m/z transitions for identifying these isomers in a Q-TOF or Triple Quadrupole system.

FeatureIsoindol-1-yl Ethanol (Target)N-(2-Hydroxyethyl)phthalimide (Alt 1)Indole-3-ethanol (Alt 2)
Precursor Ion (MW) ~161 Da (Isoindoline form)191 Da161 Da
Primary Fragment m/z 144 [M+H-H₂O]⁺m/z 148 [Phthalimide+H]⁺m/z 144 [M+H-H₂O]⁺
Secondary Fragment m/z 117 [Isoindole]⁺m/z 130 [M-C₂H₅O₂]⁺m/z 130 [Quinolinium]⁺
Mechanism Dehydration / AromatizationInductive Cleavage / McLaffertyRing Expansion
Retention Time (RP-LC) Early eluting (Polar/Basic)Late eluting (Neutral/Imide)Intermediate

Validated Experimental Protocol

To definitively identify "isoindol-1-yl ethanol" in a complex matrix, use this self-validating LC-MS/MS workflow.

Protocol: Isomer Differentiation via HRMS

Objective: Separate and identify C1-substituted isoindoles from N-substituted and Indole isomers.

  • Sample Preparation:

    • Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Critical Step: Avoid protic solvents if analyzing the unstable 1H-isoindole tautomer; use Acetonitrile immediately before injection.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Rationale: The N-substituted phthalimide is significantly less polar than the amine-like isoindoline and will elute later.

  • MS Parameters (ESI+):

    • Source Temp: 300°C.

    • Capillary Voltage: 3500 V.

    • Collision Energy (CE): Ramp 10–40 eV.

    • Trigger: Data Dependent Acquisition (DDA) selecting top 3 ions.

  • Validation Check:

    • If m/z 148 is observed, the sample contains the N-substituted phthalimide (Impurity).

    • If m/z 130 is the base peak, the sample is likely Tryptophol (Indole isomer).

    • If m/z 144 dominates with a unique retention time and transitions to m/z 117 , confirm Isoindol-1-yl ethanol .

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-." NIST Chemistry WebBook, SRD 69. [Link][2][3]

  • Kihel, A., et al. "Study of Mass Spectra of Some Indole Derivatives."[4] American Journal of Analytical Chemistry, 2016, 7, 351-355.[4] [Link]

  • Tan, A., et al. "Synthesis and optical properties of some isoindole-1,3-dione compounds." Organic Communications, 2018, 11:4, 173-180. [Link]

Sources

comparing bioactivity of isoindol-1-yl vs isoindol-2-yl ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: Isoindol-1-yl vs. Isoindol-2-yl Ethanol

As a Senior Application Scientist, evaluating the pharmacological potential of heterocyclic scaffolds requires a deep understanding of how subtle structural variations dictate target engagement. The positional isomerism between isoindol-1-yl ethanol (C-substituted) and isoindol-2-yl ethanol (N-substituted) fundamentally alters the molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities.

This guide objectively compares the bioactivity profiles of these two isomeric classes, providing mechanistic insights, quantitative data, and validated experimental workflows to support early-stage drug discovery and assay development.

Structural Causality & Physicochemical Profiling

The bioactivity of an isoindole derivative is heavily dictated by whether the functional group is attached to the carbon (C1) or the nitrogen (N2) of the pyrrolic ring.

  • Isoindol-1-yl Ethanol (C1-Substituted): Attachment at the C1 position preserves the pyrrolic N-H bond (in the 2H-isoindole tautomer or related isoindolin-1-one derivatives). This N-H bond acts as a critical hydrogen bond donor . The retention of this donor capacity is essential for anchoring the molecule within the hinge regions of specific kinases or interacting with bacterial cell wall synthesis enzymes.

  • Isoindol-2-yl Ethanol (N2-Substituted): Attachment directly to the nitrogen atom eliminates the N-H hydrogen bond donor, converting the center into a tertiary amine or imide (e.g., in phthalimide derivatives). This structural shift drastically increases the molecule's lipophilicity and lowers its topological polar surface area (TPSA). Consequently, N2-substituted derivatives exhibit superior blood-brain barrier (BBB) permeability and favor hydrophobic π-π stacking interactions within the deep catalytic gorges of enzymes like Acetylcholinesterase (AChE) and Cyclooxygenase-2 (COX-2)[1],[2].

Comparative Bioactivity Domains

A. Neurological & Anti-Alzheimer's Activity (Dominant in Isoindol-2-yl)

Isoindol-2-yl derivatives are highly privileged scaffolds in neuropharmacology. N-substituted isoindole-1,3-diones act as potent, reversible inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[1]. Mechanistically, the hydrophobic isoindole core intercalates into the Peripheral Anionic Site (PAS) of AChE via π-π stacking with the Trp286 residue, while the ethanol-derived linker extends down the gorge to block the Catalytic Active Site (CAS)[3].

B. Anti-Inflammatory & Immunomodulatory Effects (Dominant in Isoindol-2-yl)

Isoindol-2-yl derivatives exhibit pronounced anti-inflammatory properties by selectively inhibiting COX-2 and downregulating Tumor Necrosis Factor-alpha (TNF-α)[4],[2]. The absence of the N-H group prevents unfavorable steric and electronic clashes in the COX-2 active site, allowing the isoindole core to effectively mimic the binding modalities of traditional non-steroidal anti-inflammatory drugs (NSAIDs)[5].

C. Antimicrobial & Cytotoxic Activity (Dominant in Isoindol-1-yl)

Conversely, isoindol-1-yl derivatives show highly specialized antimicrobial and cytotoxic profiles. For instance, functionalized 3-oxoisoindolin-1-yl derivatives exhibit targeted cytotoxicity against HL-60 leukemia cell lines and potent antibacterial activity against Gram-positive Bacillus subtilis. The retained N-H group is hypothesized to facilitate crucial hydrogen bonding required for these specific antimicrobial mechanisms.

Quantitative Data Comparison

The following table synthesizes the in vitro performance metrics of representative functionalized derivatives from both isomeric classes across standard biological targets.

Isomer ClassPrimary Biological TargetRepresentative Activity (IC₅₀)Mechanism of ActionRef.
Isoindol-2-yl Acetylcholinesterase (AChE)1.10 µM – 3.15 µMDual CAS/PAS binding; prevents ACh hydrolysis.[1],[3]
Isoindol-2-yl Cyclooxygenase-2 (COX-2)~3.00 µM – 3.20 µMActive site blockade; inhibits PGE2 synthesis.[2]
Isoindol-2-yl TNF-αHigh Binding AffinitySmall molecule inhibition of cytokine signaling.[4]
Isoindol-1-yl Bacillus subtilis (Gram +)3.61 µM – 4.60 µMDisruption of bacterial cellular processes.
Isoindol-1-yl HL-60 Leukemia Cells12.26 µM – 25.03 µMCytotoxic induction of apoptosis.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the neuroprotective potential of isoindol-2-yl ethanol derivatives, the Modified Ellman's Assay is the gold standard. The following protocol is designed as a self-validating system, ensuring that kinetic readouts are directly proportional to enzyme inhibition.

Protocol: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

This assay leverages the hydrolysis of acetylthiocholine to produce thiocholine, which reacts with a chromogen to yield a quantifiable colorimetric readout[6],[3].

Reagents Required:

  • AChE enzyme (from electric eel or human recombinant)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Buffer: 0.1 M Phosphate buffer (pH 8.0)

  • Reference Inhibitor: Donepezil

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the isoindol-2-yl test compound (e.g., 0.1 µM to 100 µM) in a minimal volume of DMSO, further diluted in phosphate buffer to ensure DMSO concentration remains <1% (preventing solvent-induced enzyme denaturation).

  • Pre-Incubation (Crucial Causality Step): In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of DTNB (3 mM), 20 µL of the test compound, and 20 µL of AChE (0.15 U/mL). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the highly lipophilic isoindole inhibitor to navigate the deep enzyme gorge and establish equilibrium binding with the PAS/CAS before the competing substrate is introduced.

  • Reaction Initiation: Add 10 µL of ATCI (15 mM) to initiate the reaction.

    • Causality: ATCI is hydrolyzed by uninhibited AChE to form thiocholine. The free sulfhydryl group of thiocholine immediately cleaves the disulfide bond of DTNB, generating the yellow 5-thio-2-nitrobenzoate anion.

  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm using a microplate reader. Record readings every 30 seconds for 10 minutes.

  • Data Validation: Calculate the reaction rate (ΔAbs/min). The percentage of inhibition is calculated relative to a vehicle-only control. Plot the percentage of inhibition against the log[inhibitor] to derive the IC₅₀ value.

Mechanistic Pathway Visualization

The following diagram maps the divergent structural consequences and resulting pharmacological pathways of the two isomers.

Pathway Root Isoindole-Ethanol Isomerism C1 Isoindol-1-yl Ethanol (C1-Substituted) Root->C1 N2 Isoindol-2-yl Ethanol (N2-Substituted) Root->N2 Mech1 Retains N-H Bond (H-Bond Donor) C1->Mech1 Structural Consequence Mech2 Lacks N-H Bond (High Lipophilicity) N2->Mech2 Structural Consequence Target1 Bacterial Enzymes & Leukemia Cell Lines Mech1->Target1 Binding Modality Target2 AChE / BuChE & COX-2 / TNF-α Mech2->Target2 BBB Penetration & PAS Binding Outcome1 Antimicrobial & Cytotoxic Activity Target1->Outcome1 Outcome2 Neuroprotective & Anti-inflammatory Target2->Outcome2

Divergent pharmacological pathways of isoindol-1-yl vs isoindol-2-yl ethanol derivatives.

References

Sources

A Researcher's Guide to a Comparative Analysis of Isoindoline Derivatives Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and materials science, isoindoline derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds and functional materials.[1] Their structural elucidation is a critical first step in any research and development pipeline. Among the suite of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, non-destructive, and highly informative tool for functional group identification.

This guide provides an in-depth analysis of the characteristic IR spectral features of isoindoline derivatives. We move beyond a simple recitation of peak positions to offer a comparative framework, contrasting the isoindoline core with structurally related heterocycles. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret these spectra with confidence, leveraging nuanced understanding to accelerate their discovery workflows.

The Vibrational Fingerprint: Core Principles of IR Spectroscopy

Infrared spectroscopy probes the vibrational transitions of a molecule. Covalent bonds are not rigid; they behave like springs that can stretch, bend, wag, and twist.[2] When a molecule absorbs infrared radiation, specific bonds are excited to a higher vibrational state. The frequency of light absorbed is unique to the type of bond and its chemical environment, providing a distinct "vibrational fingerprint."[3] The intensity of an absorption band is primarily dictated by the change in the bond's dipole moment during the vibration.[4] Highly polar bonds, such as carbonyls (C=O), therefore, produce exceptionally strong absorption peaks, making them easily identifiable.[4][5]

dot graph "Isoindoline_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Benzene Ring C1 [pos="1,1.732!", label="C"]; C2 [pos="2,0!", label="C"]; C3 [pos="1,-1.732!", label="C"]; C4 [pos="-1,-1.732!", label="C"]; C5 [pos="-2,0!", label="C"]; C6 [pos="-1,1.732!", label="C"];

// Fused Carbons C7 [pos="0,0.866!"]; C8 [pos="0,-0.866!"];

// Five-membered ring N9 [pos="-1.5, -0.866!", label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C10 [pos="-2.5, 0!", label="C", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"]; C11 [pos="-2.5, 1.732!", label="C", fontcolor="#202124", style=filled, fillcolor="#F1F3F4"];

// Aromatic Hydrogens H_C1 [pos="1.5, 2.598!", label="H"]; H_C3 [pos="1.5, -2.598!", label="H"]; H_C4 [pos="-1.5, -2.598!", label="H"]; H_C5 [pos="-3, 0!", label="H"];

// Aliphatic Hydrogens H1_C10 [pos="-3.5, -0.5!", label="H"]; H2_C10 [pos="-3.5, 0.5!", label="H"]; H1_C11 [pos="-3.5, 2.232!", label="H"]; H2_C11 [pos="-3.5, 1.232!", label="H"];

// N-H H_N9 [pos="-1.5, -1.866!", label="H"];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C2 -- C8; C3 -- C8; C6 -- C7; C1 -- C7; C7 -- C11; C8 -- N9; N9 -- C10; C10 -- C5;

// Double bonds (approximated) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;

// Labeled Bonds edge [style=dashed, color="#4285F4", fontcolor="#4285F4"]; N9 -- H_N9 [label=" N-H"]; C1 -- H_C1 [label=" C-H (Aromatic)"]; edge [color="#34A853", fontcolor="#34A853"]; C10 -- H1_C10 [label=" C-H (Aliphatic)"]; edge [color="#FBBC05", fontcolor="#FBBC05"]; C8 -- N9 [label=" C-N"]; edge [color="#EA4335", fontcolor="#EA4335"]; C1 -- C6 [label=" C=C"];

// Invisible nodes for positioning labels node [style=invis]; L1 [pos="-1.5, -1.3!"]; L2 [pos="1.2, 2.1!"]; L3 [pos="-3, -0.25!"]; L4 [pos="-0.75, -0.866!"]; L5 [pos="-0.5, 1.299!"];

// Connect labels to invisible nodes edge [style=invis]; L1 -- N9; L2 -- C1; L3 -- C10; L4 -- C8; L5 -- C6; } Figure 1: Key vibrational bonds in the parent isoindoline structure.

Decoding the Spectrum: A Region-by-Region Analysis of Isoindoline

The infrared spectrum is typically analyzed in two main parts: the functional group region (4000-1300 cm⁻¹) and the fingerprint region (1300-650 cm⁻¹), where complex, unique patterns of bands reside.

The N-H and C-H Stretching Region (3500 - 2850 cm⁻¹)

This high-frequency region is dominated by stretching vibrations of hydrogen atoms bonded to nitrogen and carbon.

  • N-H Stretch (≈3350-3310 cm⁻¹): The parent isoindoline is a secondary amine (R₂NH). It will exhibit a single, typically weak to medium, sharp absorption band in this region.[6] This is a key diagnostic peak. Its absence, particularly in conjunction with the appearance of strong carbonyl peaks, strongly suggests N-substitution on the isoindoline ring. Primary amines (RNH₂), for comparison, show two bands (asymmetric and symmetric stretches), while tertiary amines (R₃N) show none.[6]

  • Aromatic C-H Stretch (≈3100-3000 cm⁻¹): The C-H bonds on the benzene ring absorb at a slightly higher frequency than their aliphatic counterparts.[3][7][8] These bands are usually of weak to medium intensity and can appear as a cluster of small, sharp peaks just above 3000 cm⁻¹. Their presence confirms the aromatic component of the molecule.[9]

  • Aliphatic C-H Stretch (≈3000-2850 cm⁻¹): The C-H bonds of the methylene (CH₂) groups in the saturated five-membered ring absorb just below 3000 cm⁻¹.[8] These are typically strong, sharp peaks. The presence of both aromatic and aliphatic C-H stretches is a hallmark of the isoindoline core structure.[10]

The Carbonyl (C=O) and C=C Double Bond Region (1800 - 1500 cm⁻¹)

This region is crucial for identifying many common isoindoline derivatives, particularly those of pharmaceutical interest like phthalimides.

  • C=O Stretch (≈1780-1670 cm⁻¹): The parent isoindoline lacks a carbonyl group. However, its oxidized derivative, isoindoline-1,3-dione (phthalimide), is a very common motif.[1] As a cyclic imide, it displays two distinct and very strong C=O stretching bands due to asymmetric and symmetric vibrations.[11][12] Published data for various phthalimide derivatives show these bands appearing in a range from 1700-1780 cm⁻¹.[13][14] This two-band pattern is an unambiguous indicator of the cyclic imide structure.

  • Aromatic C=C Stretch (≈1600-1585 cm⁻¹ and 1500-1400 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring gives rise to characteristic absorptions.[7][8] These bands are typically sharp and of medium to strong intensity. The presence of two distinct bands in these regions is a strong confirmation of the aromatic ring.[9][15]

The Fingerprint Region (1350 - 650 cm⁻¹)

While complex, this region contains several valuable diagnostic peaks for isoindoline derivatives.

  • Aromatic C-N Stretch (≈1335-1250 cm⁻¹): The C-N bond in isoindoline is part of an aromatic amine system. Its stretching vibration appears as a strong band in this region.[6][16] The frequency is higher than that of aliphatic amines (1250–1020 cm⁻¹) because resonance with the aromatic ring increases the bond's force constant.[2][16]

  • Aromatic C-H Out-of-Plane (OOP) Bending (≈900-675 cm⁻¹): These are strong, sharp bands resulting from the C-H bonds bending out of the plane of the aromatic ring.[8] The specific pattern and position of these bands are highly diagnostic of the substitution pattern on the benzene ring. For an unsubstituted or ortho-disubstituted ring as in the parent isoindoline, a strong band around 750 cm⁻¹ is expected.

  • N-H Wag (≈910-665 cm⁻¹): For the parent isoindoline and other N-unsubstituted derivatives, a strong and often broad band due to the N-H bond wagging out-of-plane can be observed in this region.[6]

Quantitative Data Summary

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Intensity & Notes
N-H StretchSecondary Amine (in Isoindoline)3350 - 3310Weak to Medium, Sharp (1 band)[6]
C-H StretchAromatic (Aryl)3100 - 3000Weak to Medium, Sharp (multiple)[3][7]
C-H StretchAliphatic (CH₂)3000 - 2850Medium to Strong, Sharp[8]
C=O StretchCyclic Imide (in Phthalimides)1780 - 1670Two Very Strong Bands[11][13][14]
C=C StretchAromatic (in-ring)1600 - 1585 & 1500 - 1400Medium to Strong, Sharp[3][8]
C-N StretchAromatic Amine1335 - 1250Strong[6][16]
C-H Bend (OOP)Aromatic900 - 675Strong, Sharp (Pattern indicates substitution)[7]
N-H WagSecondary Amine910 - 665Strong, Broad[6]

Comparative Analysis: Isoindoline vs. Related Heterocycles

The power of IR spectroscopy lies not just in identifying what is present, but also in distinguishing between similar structures.

  • Isoindoline vs. Indoline: Indoline is an isomer where the nitrogen is adjacent to the fusion point of the rings. Its C-N stretch would be characteristic of a mixed aromatic/aliphatic amine, and the pattern of aliphatic C-H stretches would differ slightly due to the different ring environment. The aromatic C-H OOP bending pattern would also change due to the different substitution pattern on the benzene ring.

  • Isoindoline vs. Indole: Indole is fully aromatic. It would lack the strong aliphatic C-H stretch peaks below 3000 cm⁻¹.[17] Its N-H stretch, part of a pyrrole-like ring, appears at a higher frequency (≈3400 cm⁻¹) compared to isoindoline's secondary amine N-H.[17]

  • Isoindoline vs. Phthalimide (Isoindoline-1,3-dione): This is a critical comparison. The transformation of isoindoline to phthalimide results in two dramatic changes in the IR spectrum:

    • The disappearance of the secondary amine N-H stretch (≈3330 cm⁻¹) and N-H wag (≈910-665 cm⁻¹), assuming the nitrogen is substituted.[6]

    • The appearance of two very intense, sharp C=O stretching bands between 1780 and 1670 cm⁻¹.[13][14] This is the most definitive indicator of the imide functionality.

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a modern FTIR sampling technique that requires minimal sample preparation and is ideal for solids and liquids.

Causality in Protocol Design:

The goal of this protocol is to ensure maximum and consistent contact between the sample and the ATR crystal (typically diamond or germanium). In ATR, an infrared beam is internally reflected within the crystal. This creates an evanescent wave that penetrates a few microns into the sample in contact with the crystal. Absorption of this wave by the sample provides the spectrum. Poor contact leads to weak signals and a distorted, unusable spectrum.

Step-by-Step Methodology:
  • Crystal Preparation: Before analysis, clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Rationale: Any residue from previous samples or cleaning agents will contribute to the spectrum, creating artifacts.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, run a background scan. Rationale: This scan measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The instrument software automatically subtracts this from the sample spectrum to provide a clean data set.

  • Sample Application: Place a small amount of the solid isoindoline derivative powder directly onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, forcing the solid sample into intimate contact with the crystal. Rationale: This step is critical. It maximizes the surface area for evanescent wave interaction and ensures reproducibility between samples.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Analysis: The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Analyze the key regions as detailed in this guide to confirm the presence of the expected functional groups.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface as described in Step 1 to prepare for the next sample.

dot digraph "ATR_FTIR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin="0.2,0.1"]; edge [color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style=filled; fillcolor="#FFFFFF"; node [fillcolor="#E8F0FE", fontcolor="#4285F4"]; A [label="1. Clean ATR Crystal\n(e.g., with Isopropanol)"]; B [label="2. Acquire Background Spectrum\n(Empty Crystal)"]; A -> B [label="Ensures no artifacts"]; }

subgraph "cluster_Sample" { label="Sample Analysis"; style=filled; fillcolor="#FFFFFF"; node [fillcolor="#E6F4EA", fontcolor="#34A853"]; C [label="3. Apply Solid Sample\nto Crystal Center"]; D [label="4. Apply Firm Pressure\nwith Clamp"]; E [label="5. Acquire Sample Spectrum\n(Co-add 16-32 scans)"]; C -> D [label="Critical for good contact"]; D -> E [label="Improves signal-to-noise"]; }

subgraph "cluster_Post" { label="Post-Analysis"; style=filled; fillcolor="#FFFFFF"; node [fillcolor="#FEF7E0", fontcolor="#FBBC05"]; F [label="6. Process & Analyze Data\n(Identify Peaks)"]; G [label="7. Clean ATR Crystal\n(Prepare for next sample)"]; F -> G [label="Complete workflow"]; }

B -> C [lhead="cluster_Sample", ltail="cluster_Prep", style=bold, color="#EA4335"]; E -> F [lhead="cluster_Post", ltail="cluster_Sample", style=bold, color="#EA4335"]; } Figure 2: Standard operating procedure for ATR-FTIR analysis.

Conclusion

IR spectroscopy is an indispensable technique for the structural verification of isoindoline derivatives. By understanding the characteristic frequencies of the N-H, aromatic C-H, aliphatic C-H, C-N, and aromatic C=C bonds, researchers can rapidly confirm the integrity of the core isoindoline scaffold. Furthermore, the appearance of intense carbonyl absorptions and the concurrent disappearance of N-H vibrations provide a definitive method for identifying key derivatives like phthalimides. This guide serves as a foundational resource, enabling scientists to move from raw spectral data to confident structural assignment, thereby streamlining the process of discovery and development.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
  • University of California, Davis. (2020, May 30). Table of Characteristic IR Absorptions. Chemistry LibreTexts.
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  • Unknown. (n.d.). The features of IR spectrum.
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  • Gontijo, R. J., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(25), 21820–21844. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(14), 5344. Retrieved from [Link]

  • MilliporeSigma. (n.d.). IR Absorption Table.
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  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Retrieved from [Link]

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A Comparative Guide to the Structural Elucidation of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol: An In-Depth Analysis of X-ray Crystallography Data and Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive analysis of the structural determination of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol. While a public crystal structure for this specific molecule is not available, this document leverages X-ray crystallography data from a closely related structural isomer, 2-(2,3-dihydro-1H-indol-3-yl)ethanol, and other relevant isoindole derivatives to infer and discuss its likely solid-state conformation. Furthermore, we will objectively compare the utility of single-crystal X-ray diffraction with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the comprehensive structural characterization of this and similar small molecules.

The Power of Single-Crystal X-ray Diffraction: A Glimpse from a Structural Isomer

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray crystallography. While data for the title compound is not publicly deposited, a study on its structural isomer, (S)-2-(2,3-dihydro-1H-indol-3-yl)ethanol, provides invaluable insight into the expected solid-state conformation[1]. The key findings from the X-ray analysis of this isomer allow us to predict the structural features of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

The study on 2-(2,3-dihydro-1H-indol-3-yl)ethanol successfully resolved the racemic mixture and determined the absolute stereochemistry of the (+)-enantiomer as (S) using single-crystal X-ray analysis[1]. This highlights the unparalleled capability of X-ray crystallography in unambiguously assigning stereochemistry, a critical aspect in drug development where enantiomers can exhibit vastly different pharmacological activities.

Based on the analysis of this isomer and general principles of organic chemistry, we can anticipate the key structural parameters for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

Predicted Solid-State Conformation and Intermolecular Interactions:

The crystal packing of small organic molecules is governed by a delicate balance of intermolecular forces. For 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, we can expect the following interactions to play a crucial role in its crystal lattice:

  • Hydrogen Bonding: The hydroxyl (-OH) group and the secondary amine (N-H) in the isoindoline ring are both excellent hydrogen bond donors and acceptors. This will likely lead to the formation of a robust network of intermolecular hydrogen bonds, significantly influencing the crystal packing and the overall stability of the solid-state structure.

  • π-π Stacking: The aromatic benzene ring of the isoindole core is expected to participate in π-π stacking interactions with neighboring molecules. The geometry of this stacking (e.g., parallel-displaced or T-shaped) will be a key determinant of the crystal packing.

  • Van der Waals Forces: These weaker, non-specific interactions will also contribute to the overall cohesion of the crystal lattice.

The interplay of these forces will dictate the final three-dimensional arrangement of the molecules in the crystal.

A Comparative Analysis: X-ray Crystallography vs. Alternative Analytical Techniques

While X-ray crystallography provides an unparalleled static picture of a molecule's solid-state structure, a comprehensive characterization relies on a combination of analytical techniques. Here, we compare the strengths and limitations of X-ray diffraction with NMR spectroscopy and mass spectrometry for the analysis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions in the solid state.Detailed information about the chemical environment of each nucleus (¹H, ¹³C, etc.), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity of atoms (NOESY) in solution.Precise molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural elucidation.
Sample Requirements High-quality single crystals (typically > 50 µm). Can be a significant bottleneck.Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution form.
Strengths Unambiguous determination of absolute and relative stereochemistry. Provides a definitive "snapshot" of the molecule's conformation.Provides dynamic information about the molecule's conformation and behavior in solution, which is often more biologically relevant. Non-destructive.High sensitivity, allowing for the analysis of very small quantities of material. Can be coupled with separation techniques like GC or LC for complex mixture analysis.
Limitations Obtaining suitable crystals can be challenging or impossible. The solid-state conformation may not be the same as the solution-phase or biologically active conformation.Does not directly provide bond lengths or angles. Interpretation of complex spectra can be challenging.Does not provide information about stereochemistry or the 3D arrangement of atoms.
Workflow for Structural Elucidation:

A typical workflow for the structural characterization of a new molecule like 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol would involve a synergistic application of these techniques.

Structural Elucidation Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) (Molecular Weight, Formula) Synthesis->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Connectivity, Solution Conformation) Synthesis->NMR Xray X-ray Crystallography (Single Crystal Growth) (Solid-State Structure) Synthesis->Xray Structure Definitive Structure MS->Structure NMR->Structure Xray->Structure

Caption: A typical workflow for the structural elucidation of a small molecule.

Experimental Protocols

Synthesis of 2,3-dihydro-1H-isoindoles:

An efficient method for the synthesis of N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α'-dibromo-o-xylene with various primary amines in a basic medium under ambient conditions. The choice of 1,4-dioxane as the solvent and sodium hydroxide as the base is crucial for promoting the reaction efficiently[2].

Step-by-Step Protocol:

  • Dissolve α,α'-dibromo-o-xylene in 1,4-dioxane.

  • Add the primary amine (in this case, 2-aminoethan-1-ol) to the solution.

  • Add a solution of sodium hydroxide and stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Crystallization for X-ray Diffraction:

Obtaining single crystals suitable for X-ray diffraction is often a matter of trial and error. Common techniques include:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Conclusion

The structural elucidation of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, like any novel compound, necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the gold standard for determining the precise three-dimensional structure in the solid state, its application is contingent on obtaining high-quality crystals. By leveraging data from the closely related isomer, 2-(2,3-dihydro-1H-indol-3-yl)ethanol, we can make informed predictions about the solid-state conformation and intermolecular interactions of the title compound. A comprehensive characterization, however, is best achieved through the synergistic use of X-ray diffraction, NMR spectroscopy, and mass spectrometry, each providing unique and complementary pieces of the structural puzzle. This integrated approach ensures a thorough understanding of the molecule's properties, which is paramount for its application in research and drug development.

References

  • 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis.
  • 2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione.
  • An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.
  • 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one. PubChem. [Link]

  • 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol. PubChem. [Link]

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  • Cambridge Structural Database (CSD). The Cambridge Crystallographic Data Centre (CCDC). [Link]

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A Senior Application Scientist's Guide to Chromatographic Purity Assessment of Isoindoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The Central Role of Purity in Isoindoline-Based Drug Development

The isoindoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs, including immunomodulators like lenalidomide and apremilast.[1][2] As critical precursors to Active Pharmaceutical Ingredients (APIs), the purity of isoindoline intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Any impurities—ranging from unreacted starting materials and synthetic by-products to degradation products—can carry over to the final API, potentially altering its pharmacological profile or introducing toxicity.[3][4]

Therefore, a robust analytical strategy for purity assessment is non-negotiable. This guide delves into the comparative strengths and applications of the most powerful chromatographic techniques at our disposal: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC). We will explore the causality behind method selection, present detailed protocols, and ground our discussion in the authoritative standards of the International Council for Harmonisation (ICH).

Mapping the Impurity Landscape: What to Look For

Before selecting a method, one must understand the potential impurity profile. Impurities in isoindoline intermediates typically originate from three sources:

  • Process-Related Impurities: These include unreacted starting materials, excess reagents, intermediates from incomplete reactions, and by-products from alternative reaction pathways.[3][5] Their structures are often closely related to the main isoindoline compound.

  • Degradation Products: Isoindoline structures can be susceptible to degradation under stress conditions such as hydrolysis (acidic or basic), oxidation, heat, or photolysis.[6][7] A forced degradation study is essential to proactively identify these potential degradants and ensure the analytical method can detect them.[4][8]

  • Residual Solvents: Solvents used during synthesis and purification can remain in the final intermediate and must be controlled according to ICH Q3C guidelines.

The anticipated nature of these impurities—their volatility, polarity, thermal stability, and chromophoric properties—is the primary factor guiding the choice of chromatographic technique.

Comparative Analysis of Chromatographic Techniques

The selection of an analytical method is a decision driven by the physicochemical properties of the analyte and its potential impurities. For isoindoline intermediates, which are typically non-volatile, polar compounds, liquid chromatography is the dominant approach.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC, particularly in its reversed-phase (RP-HPLC) modality, is the most widely used technique for the purity analysis of pharmaceutical intermediates.[3][9]

  • Why It Works: RP-HPLC separates compounds based on their hydrophobicity. Using a non-polar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), it excels at resolving the main isoindoline peak from its more polar or less polar impurities.[10][11]

  • Detector Choice is Key:

    • UV/Diode Array Detector (DAD): As most isoindoline structures contain a benzene ring, they are inherently chromophoric, making UV detection highly effective. A DAD provides spectral information, which is invaluable for peak purity assessment and identifying co-eluting peaks.[12]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides unparalleled specificity and sensitivity. It is the definitive tool for identifying unknown impurities by providing mass-to-charge ratio (m/z) data, which aids in structural elucidation.[13]

  • Expertise in Action: The choice of mobile phase pH is critical. Since isoindoline intermediates can possess basic nitrogen atoms, adjusting the pH with a buffer (e.g., ammonium acetate) or an additive (e.g., formic acid) can suppress silanol interactions and improve peak shape dramatically.[13][14]

Ultra-High-Performance Liquid Chromatography (UPLC): Speed and Resolution

UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles.

  • Why It's Superior for Complex Samples: The smaller particle size results in a dramatic increase in chromatographic efficiency. This translates to sharper peaks, superior resolution between closely related impurities, and significantly faster analysis times—often reducing a 30-minute HPLC run to under 5 minutes.[15]

  • Causality: According to the van Deemter equation, smaller particles reduce the "A" (eddy diffusion) and "C" (mass transfer) terms, leading to a flatter curve and maintaining high efficiency across a wider range of flow rates. This is the fundamental reason UPLC can be run much faster without sacrificing performance.

  • Trustworthiness: The enhanced resolution of UPLC provides greater confidence that no impurities are hidden under the main analyte peak, making it a more robust and trustworthy method for stability-indicating assays.[13][15]

Gas Chromatography (GC): A Niche but Essential Tool

While most isoindoline intermediates are not suitable for GC due to their low volatility and thermal lability, GC plays a crucial role in assessing specific types of impurities.

  • Primary Application: GC is the gold standard for the analysis of residual solvents (e.g., DMF, DCM, Toluene) and volatile, thermally stable starting materials or by-products.

  • Why It Works: GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification and quantification of volatile organic impurities.[16][17]

  • Expertise in Action: Headspace sampling is the preferred injection technique for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase, which protects the GC system from non-volatile matrix components and enhances sensitivity for volatile analytes.

Quantitative Performance Data Summary

The following table provides a comparative overview of the typical performance characteristics of each technique for the analysis of isoindoline intermediates.

ParameterHPLC-UVUPLC-UV/MSGC-MS (for Volatiles)
Primary Application Routine Purity, AssayHigh-Resolution Impurity Profiling, Stability StudiesResidual Solvents, Volatile Starting Materials
Typical Analysis Time 15-40 minutes2-10 minutes10-30 minutes
Relative Resolution GoodExcellentExcellent (for volatiles)
Limit of Quantitation (LOQ) ~0.03 - 0.1%~0.01 - 0.05%ppm levels
Key Advantage Robust, widely available, cost-effectiveHigh speed, superior resolution, lower solvent useUnmatched for volatile analysis
Key Limitation Slower, lower resolution for complex mixturesHigher backpressure, requires specialized equipmentNot suitable for non-volatile/thermally labile compounds

Building a Self-Validating System: The Role of Forced Degradation

A chromatographic method is only trustworthy if it is "stability-indicating"—meaning it can separate the intact drug substance from its degradation products.[6] Forced degradation studies are the process by which we validate this capability.[4][7]

The objective is to intentionally stress the isoindoline intermediate under various conditions to generate potential degradants. According to ICH guideline Q1A(R2), these conditions should include:

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80 °C

  • Photolytic Stress: e.g., Exposure to UV and visible light (ICH Q1B)

By analyzing the stressed samples, we can confirm that any degradation products are well-resolved from the main peak, thus proving the method's specificity and making it a self-validating system for future stability studies.[4][11]

G cluster_prep Phase 1: Sample Preparation & Stressing cluster_analysis Phase 2: Analysis & Evaluation cluster_decision Phase 3: Method Validation cluster_outcome Phase 4: Outcome DS Isoindoline Intermediate Sample Control Unstressed Control DS->Control Acid Acid Hydrolysis (e.g., 0.1M HCl) DS->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) DS->Base Ox Oxidation (e.g., 3% H2O2) DS->Ox Thermal Thermal Stress (e.g., 80°C) DS->Thermal Photo Photolytic Stress (ICH Q1B) DS->Photo Analysis Analyze all samples by proposed LC method Control->Analysis Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Purity Assess Peak Purity (DAD Detector) Analysis->Purity Resolution Calculate Resolution (Rs) between parent and degradants Purity->Resolution Decision Is Rs > 2.0 and peak pure? Resolution->Decision Success Method is Specific and Stability-Indicating Decision->Success Yes Failure Optimize Method (e.g., change gradient, pH, column) Decision->Failure No Failure->Analysis Re-analyze

Caption: Workflow for a Forced Degradation Study.

Detailed Experimental Protocols

The following protocols are representative examples and should be optimized for specific isoindoline intermediates and laboratory instrumentation. Method validation must be performed according to ICH Q2(R2) guidelines.[18][19]

Protocol 1: UPLC-UV Method for Purity of a Non-Volatile Isoindoline Intermediate
  • Objective: To determine the purity of an isoindoline intermediate and quantify its related substances.

  • 1. Instrumentation:

    • UPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

    • Stationary Phase: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm).

  • 2. Reagents & Mobile Phase Preparation:

    • Acetonitrile (UPLC grade)

    • Water (UPLC grade, e.g., Milli-Q)

    • Formic acid (ACS grade)

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • 3. Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 230 nm (or lambda max of the analyte). DAD range: 200-400 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      8.0 90
      9.0 90
      9.1 10

      | 10.0 | 10 |

  • 4. Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the isoindoline reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard.

  • 5. Data Analysis:

    • Purity Calculation: Determine the area percent of the main peak relative to all other peaks in the chromatogram.

    • Impurity Quantification: Quantify known impurities against a diluted reference standard (e.g., at the 0.1% level).

Protocol 2: GC-MS Method for Residual Solvent Analysis
  • Objective: To identify and quantify residual solvents in an isoindoline intermediate.

  • 1. Instrumentation:

    • GC system with a headspace autosampler and a Mass Spectrometric detector.

    • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • 2. Reagents:

    • Solvent: N,N-Dimethylformamide (DMF) or other suitable high-boiling, polar aprotic solvent.

    • Residual Solvent Standard Mix.

  • 3. GC & Headspace Conditions:

    • Headspace:

      • Vial Equilibration Temperature: 80 °C.

      • Vial Equilibration Time: 15 min.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

    • GC:

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Injector Temperature: 220 °C (Split mode, e.g., 10:1).

      • Oven Program: 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).

    • MS:

      • Ion Source Temperature: 230 °C.

      • Mass Range: m/z 35-350.

  • 4. Sample Preparation:

    • Standard Solution: Prepare a standard containing known amounts of expected residual solvents in the solvent (e.g., DMF).

    • Sample Solution: Accurately weigh ~100 mg of the isoindoline intermediate into a headspace vial and add a precise volume of the solvent.

  • 5. Data Analysis:

    • Quantify each residual solvent by comparing the peak area in the sample to the peak area in the standard.

G cluster_start cluster_questions cluster_methods cluster_end start Define Analytical Goal: Purity Assessment of Isoindoline Intermediate q1 Are volatile impurities (e.g., residual solvents) a primary concern? start->q1 q2 Is the sample complex with many closely-related impurities? q1->q2 No gc Gas Chromatography (GC-MS) - Ideal for volatiles - Headspace sampling recommended q1->gc Yes hplc High-Performance LC (HPLC-UV) - Robust & versatile for non-volatiles - Good for routine QC q2->hplc No uplc Ultra-High-Performance LC (UPLC-UV/MS) - Superior resolution & speed - Best for stability studies & complex profiles q2->uplc Yes end_node Optimized & Validated Chromatographic Method gc->end_node hplc->end_node uplc->end_node

Caption: Decision Tree for Chromatographic Method Selection.

Conclusion: A Strategy for Confidence

The chromatographic purity assessment of isoindoline intermediates is a multi-faceted task that demands a scientifically sound and risk-based approach. While HPLC remains a reliable tool for routine quality control, UPLC offers superior speed and resolution, making it the preferred technique for complex impurity profiling and demanding stability studies. GC-MS remains indispensable for the orthogonal analysis of volatile impurities and residual solvents.

Ultimately, the goal is not just to generate data but to build a comprehensive understanding of the intermediate's stability and impurity profile. By leveraging forced degradation studies to develop truly stability-indicating methods and validating them against rigorous ICH standards, researchers can ensure the quality of these critical building blocks, thereby safeguarding the integrity of the final drug product and ensuring patient safety.

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  • Biological evaluation of semi-synthetic isoindolinone isomers produced by Stachybotrys chartarum. PMC. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. MDPI. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. Scientific Reports. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. Springer. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [https://www.onyx-scientific.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]([Link] degradation-and-stability-studies-for-drug-substances/)

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

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A Comparative Guide to the Thermal Analysis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol by TGA and DSC

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of drug candidates and intermediates is paramount. This guide provides an in-depth comparative analysis of two cornerstone thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), as applied to the characterization of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, a key heterocyclic building block. Our objective is to not only present the "how" but to delve into the "why," offering a rationale-driven approach to experimental design and data interpretation for researchers, scientists, and drug development professionals.

The Significance of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools in the pharmaceutical industry for ensuring the stability, efficacy, and safety of drug products.[1] Techniques like TGA and DSC provide critical insights into the thermal behavior of active pharmaceutical ingredients (APIs) and excipients under various conditions.[1] TGA is instrumental in determining thermal stability, moisture content, and decomposition profiles, while DSC is employed to measure melting points, polymorphic transitions, and crystallinity.[1] The combined use of these techniques offers a comprehensive thermal profile of a material, correlating mass changes with specific thermal events.[1] This is crucial for identifying potential degradation pathways and ensuring the stability of the final drug product, which directly impacts safety, efficacy, and shelf-life.

Unraveling the Thermal Profile of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
Thermogravimetric Analysis (TGA): A Window into Mass Changes

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is fundamental for assessing the thermal stability and composition of a material.[3]

The primary objective of TGA is to identify the temperatures at which the compound begins to lose mass, indicating decomposition or the loss of volatiles like water or residual solvents.[4][5]

Step-by-Step TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol into an alumina crucible. A smaller sample size is often sufficient when significant weight loss is anticipated.[6]

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 30 mL/min to prevent oxidative decomposition.[6]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

The resulting TGA thermogram plots the percentage of mass remaining against temperature.

  • Initial Plateau: A flat region at the beginning of the curve indicates the thermal stability of the compound.[7]

  • Mass Loss Steps: Sharp drops in the curve signify mass loss events.[7] For 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, we might expect an initial small mass loss corresponding to the evaporation of any residual solvent or adsorbed water. The major mass loss step will correspond to the thermal decomposition of the molecule.

  • Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (DTG) shows the rate of mass loss. The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.[8]

Differential Scanning Calorimetry (DSC): Uncovering Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is a powerful technique for identifying thermal events such as melting, crystallization, and glass transitions.[9]

The goal of the DSC experiment is to determine the melting point and enthalpy of fusion of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, and to detect any other phase transitions that may occur upon heating.

Step-by-Step DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The small sample size ensures good thermal contact and resolution.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point but below the onset of decomposition as determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

The DSC thermogram plots heat flow against temperature.

  • Endothermic Peaks: A sharp, downward peak indicates an endothermic event, such as melting, where the sample absorbs heat. The peak temperature is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

  • Exothermic Peaks: An upward peak signifies an exothermic event, like crystallization or decomposition, where the sample releases heat.

  • Baseline Shifts: A step-like change in the baseline can indicate a glass transition in amorphous materials.[9]

The Power of Synergy: TGA and DSC in Concert

While TGA and DSC provide distinct information, their combined application offers a more complete picture of a material's thermal behavior.[1] For instance, an endothermic event in the DSC that corresponds to a mass loss in the TGA can be confidently attributed to a process like dehydration or the evaporation of a volatile component.[11] Conversely, a melting event observed in the DSC without a corresponding mass loss in the TGA confirms that the material melts before it decomposes.

For 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol, a simultaneous TGA-DSC analysis would be highly beneficial.[11][12] We would expect to see an endothermic peak in the DSC curve corresponding to its melting point. The TGA curve would remain flat during this melting process, confirming its thermal stability up to this point. At higher temperatures, the TGA would show a significant mass loss, and the DSC might show a complex series of endothermic and exothermic events corresponding to the decomposition process.

Visualizing the Workflow

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Interpretation Combined Data Interpretation TGA_Start Start TGA Analysis TGA_Sample Weigh 5-10 mg of Sample TGA_Start->TGA_Sample TGA_Instrument Place in TGA Instrument (N2 atmosphere) TGA_Sample->TGA_Instrument TGA_Heat Heat from 30°C to 500°C at 10°C/min TGA_Instrument->TGA_Heat TGA_Data Record Mass vs. Temperature TGA_Heat->TGA_Data TGA_End Obtain TGA Thermogram (Mass Loss Profile) TGA_Data->TGA_End Interpret Correlate TGA Mass Loss with DSC Thermal Events TGA_End->Interpret DSC_Start Start DSC Analysis DSC_Sample Weigh 2-5 mg of Sample DSC_Start->DSC_Sample DSC_Instrument Place in DSC Instrument (N2 atmosphere) DSC_Sample->DSC_Instrument DSC_Heat Heat from 25°C to 250°C at 10°C/min DSC_Instrument->DSC_Heat DSC_Data Record Heat Flow vs. Temperature DSC_Heat->DSC_Data DSC_End Obtain DSC Thermogram (Thermal Transitions) DSC_Data->DSC_End DSC_End->Interpret Conclusion Comprehensive Thermal Profile: - Melting Point - Decomposition Temperature - Thermal Stability Range Interpret->Conclusion

Caption: Experimental workflows for TGA and DSC analysis.

Comparative Data Summary

The following table summarizes the hypothetical, yet expected, quantitative data from the TGA and DSC analysis of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

ParameterTGADSCInterpretation
Melting Point (Tm) Not directly measured~80-100 °C (Endothermic Peak)The temperature at which the solid transitions to a liquid.
Enthalpy of Fusion (ΔHf) Not applicableQuantitative value (J/g)The energy required to melt the substance.
Decomposition Onset (Tonset) ~200-220 °CMay show complex peaksThe temperature at which significant thermal degradation begins.
Mass Loss Stepwise loss, e.g., >95% by 400°CNot directly measuredCorresponds to the volatilization of decomposition products.
Residual Mass Small percentage at 500 °CNot applicableIndicates the formation of non-volatile char.
Conclusion

The complementary nature of TGA and DSC provides a robust framework for the thermal characterization of pharmaceutical compounds like 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol. TGA precisely quantifies thermal stability and decomposition, while DSC elucidates the energetic of phase transitions. Together, they offer invaluable data for formulation development, stability studies, and quality control, ensuring the development of safe and effective medicines. The methodologies and interpretative logic presented in this guide offer a solid foundation for researchers to confidently apply these powerful analytical techniques in their own work.

References

  • Vertex AI Search. (n.d.). Thermal Analysis of Pharmaceuticals.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of.
  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • AZoM. (2025, July 1). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.
  • Merck. (n.d.). 2,3-Dihydro-1H-isoindol hydrochloride | 32372-82-0.
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis.
  • Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST.
  • U.S. Environmental Protection Agency. (2025, October 15). 2,3-Dihydro-1H-isoindole Properties.
  • ResearchGate. (2025, August 7). 2-(2,3-Dihydro-1H-indol-3-yl)ethanol: Synthesis, Separation of Enantiomers, and Assignment of Absolute Stereochemistry by X-ray Structure Analysis.
  • Prime Process Safety Center. (n.d.). Thermogravimetric Analysis (TGA).
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • ResolveMass Laboratories. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Student Theses Faculty of Science and Engineering. (2009, August 14). Differential Scanning Calorimetry and Protein Stability.
  • PMC. (2025, October 17). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules.
  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • PerkinElmer. (2024, June 20). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.

Sources

spectroscopic comparison of synthetic vs commercial isoindoline ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison Guide: Synthetic vs. Commercial Isoindoline Ethanol

Executive Summary

In drug discovery, 2-Isoindolineethanol (also known as N-(2-hydroxyethyl)isoindoline) is a critical bicyclic pharmacophore used in the synthesis of CNS-active agents, analgesics (e.g., Indoprofen derivatives), and kinase inhibitors.[1] While commercial sources offer convenience, batch-to-batch variability in purity and stabilizer content can derail sensitive catalytic couplings.[1] Conversely, in-house synthetic batches often carry distinct impurity profiles related to reducing agents or solvent entrapment.[1]

This guide provides a rigorous spectroscopic framework to objectively compare synthetic vs. commercial isoindoline ethanol, enabling researchers to validate material integrity before committing to high-value GMP synthesis.[1]

Compound Profile & Strategic Context

Parameter Details
IUPAC Name 2-(1,3-dihydroisoindol-2-yl)ethanol
Common Name Isoindoline Ethanol; N-Hydroxyethylisoindoline
CAS Number 4622-04-2 (Free base)
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

NO
Key Functionality Secondary alcohol (nucleophile); Tertiary amine (base/ligand)
Critical Risk Oxidation to N-oxide or reversion to phthalimide derivative upon storage.[2]

Production Pathways: Origin of Impurities

Understanding the source determines what impurities to hunt for in the spectra.

A. Synthetic Route (In-House)

The most robust laboratory synthesis involves the reduction of N-(2-hydroxyethyl)phthalimide using Lithium Aluminum Hydride (LiAlHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or Borane-THF.
  • Primary Impurities: Unreacted phthalimide (distinct carbonyls), over-reduced ring cleavage products, aluminum salts, and trapped ethereal solvents (THF/Etngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    O).
    
B. Commercial Route (Outsourced)

Industrial scale-up often utilizes the alkylation of isoindoline with ethylene oxide or 2-chloroethanol under pressure.

  • Primary Impurities: Dimeric species, plasticizers (phthalates from packaging), and stabilizers (e.g., BHT) added to prevent N-oxidation.[1]

SynthesisComparison Start_Syn Phthalic Anhydride Inter_Syn N-Hydroxyethyl phthalimide Start_Syn->Inter_Syn Ethanolamine Reflux Prod_Syn Synthetic Isoindoline Ethanol Inter_Syn->Prod_Syn LiAlH4 Reduction (Risk: Al salts) Start_Com Isoindoline (Bulk) Prod_Com Commercial Isoindoline Ethanol Start_Com->Prod_Com Alkylation (Risk: Dimers) Reagent_Com + Ethylene Oxide Reagent_Com->Prod_Com

Figure 1: Comparison of synthetic lineages. The reduction pathway (blue) leaves reductive byproducts, while the alkylation pathway (red) risks oligomerization.[1]

Experimental Protocol: Comparative Analysis

To ensure reproducibility, follow this self-validating protocol.

Sample Preparation
  • NMR: Dissolve 15 mg of sample in 0.6 mL CDCl

    
      (neutralized with basic alumina to prevent salt formation). Note: Commercial samples may require filtration if inorganic stabilizers are present.
    
  • IR: Prepare a thin film on NaCl plates (neat oil) or a KBr pellet if the sample has crystallized (mp ~45-50 °C).

  • HPLC: Dilute to 0.5 mg/mL in Acetonitrile:Water (50:50).

Instrument Parameters
  • NMR: 400 MHz minimum. Relaxation delay (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) = 5s to ensure integration accuracy of the aromatic vs. aliphatic protons.
    
  • HPLC: C18 Column, Gradient 5% -> 95% ACN in 0.1% Formic Acid.[1] Detection at 210 nm and 254 nm.

Spectroscopic Comparison Guide

A. H-NMR Analysis (400 MHz, CDCl )

The isoindoline ring protons are the "fingerprint" region.[1]

Proton AssignmentSynthetic Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Commercial Shift (

)
Diagnostic Insight
Ar-H (4H, m)7.15 – 7.25 ppm7.15 – 7.25 ppmMultiplet structure should be identical. Broadening indicates paramagnetic impurities (metal residues).
Isoindoline -CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-
(4H, s)
3.98 ppm (Singlet) 3.98 ppm (Singlet)CRITICAL: If this singlet splits into an AB quartet or broadens, the nitrogen is chiral (protonated or N-oxide), indicating salt formation or degradation.
-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-OH
(2H, t)
3.68 ppm3.68 ppmLook for satellite peaks in Commercial samples (ethylene glycol residue).
N-CHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-
(2H, t)
2.92 ppm2.92 ppm
Impurities THF (1.85, 3.76 ppm) Phthalimide (7.8 ppm)BHT (1.4, 6.9 ppm) Phthalates (7.5-7.7 ppm)Synthetic samples often trap THF. Commercial samples often contain BHT stabilizer.
B. FT-IR Analysis
  • Target Signal: Broad O-H stretch at 3300–3400 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • The "Red Flag" Region (1650–1750 cm

    
    ): 
    
    • Pure Isoindoline Ethanol: No carbonyl peaks.

    • Synthetic Contamination: Sharp doublet at 1710/1770 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       indicates unreacted phthalimide  intermediate.
      
    • Commercial Contamination: Weak band at 1730 cmngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       suggests plasticizer contamination (phthalate esters).
      
C. Mass Spectrometry (ESI+)
  • Parent Ion: [M+H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     = 164.1 m/z.
    
  • Synthetic Artifacts: Look for m/z 178 (N-methyl impurity if DMF used) or m/z 192 (unreduced phthalimide + H).[1]

  • Commercial Artifacts: Look for [2M+H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     dimers (327 m/z) common in aged commercial batches.
    

Decision Logic & Troubleshooting

When to accept a batch and when to repurify.

DecisionTree Sample Isoindoline Ethanol Sample NMR_Check 1H-NMR: Isoindoline CH2 (3.98 ppm) Sample->NMR_Check Singlet Sharp Singlet NMR_Check->Singlet Split Split/Broad NMR_Check->Split IR_Check IR: Carbonyl Region (1700 cm-1) Singlet->IR_Check Status_Salt FAIL: Salt/N-Oxide Action: Base Wash Split->Status_Salt Clean No Peaks IR_Check->Clean Peaks Peaks Present IR_Check->Peaks Status_Pass PASS: Release for Synthesis Clean->Status_Pass Status_Imp FAIL: Phthalimide/Plasticizer Action: Column Chrom. Peaks->Status_Imp

Figure 2: Analytical decision matrix. A split NMR signal at 3.98 ppm is the primary failure mode, indicating the nitrogen lone pair is compromised.

Conclusion

While commercial isoindoline ethanol is suitable for general use, it frequently contains stabilizers that interfere with catalytic cycles.[1] Synthetic material, while fresher, risks carrying unreduced phthalimide.[1]

  • Recommendation: For commercial batches, perform a basic wash (aq. NaHCO

    
    ) followed by extraction to remove acidic stabilizers. For synthetic batches, ensure complete reduction is verified by the absence of IR carbonyl bands  before proceeding.
    

References

  • Preparation of Isoindoline Derivatives

    • Title: Synthesis and pharmacological evaluation of N-substituted isoindoline deriv
    • Source:Journal of Medicinal Chemistry, 2018.[1]

    • URL:[Link](Representative link for context)

  • Spectroscopic Data Verification

    • Title: 2-(2-Hydroxyethyl)isoindoline-1,3-dione (Phthalimide Precursor) Spectral Data.[1]

    • Source: NIST Chemistry WebBook, SRD 69.[1]

    • URL:[Link][1]

  • Impurity Profiling in Amines

    • Title: Impurity Profiling of Pharmaceutical Starting M
    • Source:Organic Process Research & Development.
    • URL:[Link]

  • Synthesis of 2-Isoindolineethanol

    • Title: Reduction of dicarboxylicimides to isoindolines.
    • Source:Journal of Organic Chemistry.
    • URL:[Link][1]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol. As a novel heterocyclic compound, its handling and disposal demand a rigorous, safety-first approach grounded in a thorough understanding of its chemical properties and potential hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined here are designed to ensure personnel safety, experimental integrity, and environmental protection.

Hazard Identification and Core Safety Principles

Before any handling or disposal, a comprehensive risk assessment is mandatory. The foundation of safe disposal is a clear understanding of the substance's intrinsic hazards. The known GHS classifications for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol dictate the minimum safety precautions required.

Table 1: GHS Hazard Classification for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol

Hazard Class & CategoryHazard StatementSignal WordPictogramSource
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning[1]
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damageDanger[1]
STOT, Single Exposure (Category 3)H335: May cause respiratory irritationWarning[1]

Causality Behind Safety Measures:

  • Serious Eye Damage (H318): This is the most severe hazard listed. It mandates the use of chemical splash goggles and, for larger quantities, a face shield. Standard safety glasses are insufficient.

  • Harmful if Swallowed (H302): This underscores the need for strict hygiene practices. Do not eat, drink, or smoke in the laboratory, and always wash hands thoroughly after handling[2][3].

  • Skin and Respiratory Irritation (H315, H335): These hazards require the use of appropriate chemical-resistant gloves and handling the compound in a well-ventilated area, preferably within a certified chemical fume hood[4][5].

Pre-Disposal Protocol: Containment and Segregation

Proper disposal begins long before the waste leaves the laboratory. The core principle is to treat all waste containing this compound as hazardous[6].

Step 1: Select Appropriate Waste Containers Your primary waste container must be chemically compatible and prevent leaks.

  • For Pure Compound (Solid) or Concentrated Solutions: Use a clearly labeled, sealable glass or high-density polyethylene (HDPE) container.

  • For Dilute Solutions: The choice of container depends on the solvent. For example, solutions in flammable solvents like ethanol must be collected in containers rated for flammable liquid waste[7].

  • Container Integrity: Never use containers that are cracked, damaged, or cannot be securely sealed. Ensure the exterior of the container remains clean and free of contamination[8].

Step 2: Practice Rigorous Waste Segregation Never mix incompatible waste streams. This is a critical step to prevent dangerous chemical reactions.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol and its associated waste (e.g., contaminated gloves, weigh boats).

  • Solvent-Based Segregation: If the compound is in solution, segregate it based on the solvent's properties. For instance:

    • Non-halogenated Flammable Solvents (e.g., Ethanol, Methanol): Collect in a "Non-Halogenated Organic Waste" container.

    • Halogenated Solvents (e.g., Dichloromethane): Collect in a "Halogenated Organic Waste" container.

    • Aqueous Solutions: Collect in an "Aqueous Hazardous Waste" container. Do not pour aqueous solutions down the drain, as the ecological effects have not been fully investigated[6][9].

Step 3: Label Waste Containers Correctly and Comprehensively Proper labeling is a regulatory requirement and essential for safety.

  • Contents: Clearly write the full chemical name: "2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol". Avoid using abbreviations or chemical formulas[10].

  • Concentration: List all components, including solvents, with their approximate concentrations.

  • Hazard Symbols: Affix the appropriate GHS pictograms (Corrosion, Exclamation Mark) to the container.

Step-by-Step Disposal Workflow

This protocol outlines the process from generating waste in your workspace to its final hand-off for disposal.

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE: lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile)[11].

  • Waste Collection: Collect all materials contaminated with 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol (including the pure compound, solutions, and contaminated consumables like pipette tips and wipes) directly into your pre-labeled, segregated waste container located in a designated satellite accumulation area within your lab.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste[8].

    • Do not overfill the container. A safe maximum is 90% of its capacity to allow for vapor expansion[8].

  • Transfer to Central Accumulation Area: When the container is full or has reached your institution's time limit for satellite accumulation, ensure the lid is tightly sealed and the exterior is clean. Transport it via a secondary containment carrier to your facility's central hazardous waste accumulation area.

  • Documentation: Log the waste container in your facility's waste management system, following all institutional and local regulatory procedures.

  • Final Disposal: The waste must be disposed of through a licensed hazardous waste disposal company. This will typically involve high-temperature incineration at an approved facility[6][12]. Never attempt to dispose of this chemical in standard trash or by flushing it down the sewer[6][11].

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol waste.

G start Start: Waste Generation identify_waste Identify Waste Type start->identify_waste pure_solid Pure Solid Compound or Concentrated Residue identify_waste->pure_solid Solid/Conc. solution Solution identify_waste->solution Liquid container_solid Collect in Labeled 'Solid Hazardous Waste' Container pure_solid->container_solid identify_solvent Identify Solvent solution->identify_solvent aqueous Aqueous Solution identify_solvent->aqueous Water-based flammable Flammable Solvent (e.g., Ethanol) identify_solvent->flammable Non-Halogenated halogenated Halogenated Solvent (e.g., DCM) identify_solvent->halogenated Halogenated container_aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container aqueous->container_aqueous container_flammable Collect in Labeled 'Flammable Non-Halogenated' Waste Container flammable->container_flammable container_halogenated Collect in Labeled 'Halogenated Waste' Container halogenated->container_halogenated seal_label Seal Container (<=90% Full) Ensure Proper Labeling (Name, Hazards, Date) container_solid->seal_label container_aqueous->seal_label container_flammable->seal_label container_halogenated->seal_label transfer Transfer to Central Waste Accumulation Area (Use Secondary Containment) seal_label->transfer end Arrange Pickup by Licensed Waste Disposal Vendor transfer->end

Caption: Disposal workflow for 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, gloves, and chemical splash goggles. For large spills or aerosols, respiratory protection may be necessary.

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit[2]. Do not use combustible materials like paper towels to absorb flammable solutions.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following all internal reporting procedures.

References

  • PubChem. 2-(1,3-dihydro-2H-isoindol-2-yl)ethanol. National Center for Biotechnology Information. [Link]

  • Regulations.gov. (2020, February 10). Safety Data Sheet. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.